molecular formula C7H5Cl3N2O3 B054491 2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone CAS No. 120122-47-6

2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone

货号: B054491
CAS 编号: 120122-47-6
分子量: 271.5 g/mol
InChI 键: WASYNLWEPOHNBM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone is a useful research compound. Its molecular formula is C7H5Cl3N2O3 and its molecular weight is 271.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 742396. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2,2,2-trichloro-1-(1-methyl-4-nitropyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3N2O3/c1-11-3-4(12(14)15)2-5(11)6(13)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASYNLWEPOHNBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374973
Record name 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120122-47-6
Record name 120122-47-6
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Record name 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethan-1-one
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Record name 120122-47-6
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a direct published synthetic protocol, this guide outlines a proposed three-step synthesis based on established organic chemistry principles, including the nitration of a pyrrole derivative, a subsequent decarboxylation, and a final Friedel-Crafts acylation.

Proposed Synthetic Pathway

The synthesis of the target compound, this compound, is proposed to proceed via the following three steps, starting from the commercially available 1-methylpyrrole-2-carboxylic acid:

  • Nitration: Regioselective nitration of 1-methylpyrrole-2-carboxylic acid to yield 1-methyl-4-nitropyrrole-2-carboxylic acid. The carboxylic acid group at the 2-position is expected to direct the incoming nitro group to the 4-position.

  • Decarboxylation: Removal of the carboxylic acid group from 1-methyl-4-nitropyrrole-2-carboxylic acid under acidic conditions to afford the key intermediate, 1-methyl-4-nitropyrrole.

  • Friedel-Crafts Acylation: Acylation of 1-methyl-4-nitropyrrole with trichloroacetyl chloride in the presence of a Lewis acid catalyst to yield the final product.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Step 1: Nitration cluster_1 Step 2: Decarboxylation cluster_2 Step 3: Friedel-Crafts Acylation A 1-Methylpyrrole-2-carboxylic acid B 1-Methyl-4-nitropyrrole-2-carboxylic acid A->B HNO₃ / H₂SO₄ C 1-Methyl-4-nitropyrrole B->C H⁺, Heat D This compound C->D Cl₃CCOCl, AlCl₃ G cluster_0 Mechanism of Friedel-Crafts Acylation A 1. Formation of Acylium Ion B Trichloroacetyl chloride + AlCl₃ C [Cl₃C-C=O]⁺[AlCl₄]⁻ (Acylium ion complex) B->C F Sigma Complex (Arenium ion) C->F D 2. Electrophilic Attack E 1-Methyl-4-nitropyrrole E->F H Final Product + HCl + AlCl₃ F->H G 3. Deprotonation

An In-depth Technical Guide to the Physicochemical Properties of 2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone. Due to the limited availability of direct experimental data for this specific molecule, this document also includes inferred properties and methodologies based on structurally related compounds. The guide covers available physicochemical data, plausible experimental protocols for its synthesis and analysis, and a discussion of its potential biological activities, including a hypothetical signaling pathway for its antimicrobial action. This document aims to serve as a valuable resource for researchers interested in the potential applications of this and similar nitro-pyrrole derivatives in drug discovery and development.

Physicochemical Properties

PropertyValueSource
CAS Number 120122-47-6[1][2]
Molecular Formula C₇H₅Cl₃N₂O₃[1][2]
Molecular Weight 271.49 g/mol [1][2]
Physical Form Solid[3]
Purity ≥95%[3]
Storage Conditions Room Temperature, Sealed in Dry Conditions[3]
Topological Polar Surface Area (TPSA) 65.14 Ų[2]
logP (octanol-water partition coefficient) 2.4862[2]
Hydrogen Bond Acceptors 4[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 2[2]
Melting Point Not Available[1]
Boiling Point Not Available[1]
Solubility Not Available

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, based on the synthesis of structurally similar compounds, such as 2-(trichloroacetyl)pyrrole, a plausible synthetic route and standard analytical methodologies can be proposed.

Proposed Synthesis of this compound

The synthesis would likely involve the Friedel-Crafts acylation of 1-methyl-4-nitro-1H-pyrrole with trichloroacetyl chloride.

Materials:

  • 1-methyl-4-nitro-1H-pyrrole

  • Trichloroacetyl chloride

  • Anhydrous diethyl ether (or other suitable aprotic solvent like dichloromethane)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Nitrogen gas atmosphere

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 1-methyl-4-nitro-1H-pyrrole in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add trichloroacetyl chloride to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

G Workflow for the Proposed Synthesis start Start dissolve Dissolve 1-methyl-4-nitro-1H-pyrrole in anhydrous diethyl ether start->dissolve cool Cool solution in an ice bath dissolve->cool add Slowly add trichloroacetyl chloride cool->add react Stir at room temperature add->react quench Quench with NaHCO3 solution react->quench extract Separate and wash organic layer quench->extract dry Dry over Na2SO4 and concentrate extract->dry purify Purify by column chromatography dry->purify end End Product purify->end

Caption: Proposed workflow for the synthesis of the target compound.

Analytical Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group protons and the two protons on the pyrrole ring. The chemical shifts will be influenced by the electron-withdrawing nitro and trichloroacetyl groups.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the carbons of the pyrrole ring, the carbonyl carbon, and the trichloromethyl carbon.

General Protocol for NMR Analysis:

  • Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight and elemental composition of the compound.

General Protocol for MS Analysis:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquire the mass spectrum in positive or negative ion mode.

  • The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound, confirming its elemental formula. Fragmentation patterns can provide further structural information.

Potential Biological Activity and Signaling Pathways

While no specific biological studies have been reported for this compound, the presence of the nitro-pyrrole moiety suggests potential antimicrobial activity. Nitroaromatic compounds are often prodrugs that require reductive bioactivation within the target organism to exert their cytotoxic effects.

Hypothetical Antimicrobial Mechanism of Action

The proposed mechanism involves the enzymatic reduction of the nitro group to form reactive nitrogen species, which can then damage cellular macromolecules such as DNA, proteins, and lipids, leading to cell death.

G Hypothetical Antimicrobial Signaling Pathway compound This compound (Prodrug) cell_entry Cellular Uptake compound->cell_entry bioactivation Reductive Bioactivation (e.g., by Nitroreductases) cell_entry->bioactivation rns Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine radicals) bioactivation->rns dna_damage DNA Damage rns->dna_damage protein_damage Protein Dysfunction rns->protein_damage lipid_damage Lipid Peroxidation rns->lipid_damage cell_death Cell Death dna_damage->cell_death protein_damage->cell_death lipid_damage->cell_death G Workflow for Antifungal Susceptibility Testing start Start prep_compound Prepare serial dilutions of the test compound in a 96-well plate start->prep_compound prep_fungi Prepare a standardized fungal inoculum start->prep_fungi inoculate Inoculate the wells with the fungal suspension prep_compound->inoculate prep_fungi->inoculate incubate Incubate at an appropriate temperature and duration inoculate->incubate read_results Visually or spectrophotometrically determine fungal growth incubate->read_results determine_mic Determine the MIC (lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of the synthetically important compound, 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone. This molecule, with CAS Number 120122-47-6, possesses a unique combination of a nitro-substituted pyrrole ring and a trichloroacetyl group, making it a valuable intermediate in medicinal chemistry and materials science. This document details the analytical methodologies and spectroscopic interpretations that are fundamental to confirming its molecular structure.

Molecular and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8Doublet1HH-5
~7.4Doublet1HH-3
~4.1Singlet3HN-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~175C=O (ethanone)
~140C-4 (bearing NO₂)
~130C-2 (bearing ethanone)
~128C-5
~115C-3
~95-CCl₃
~38N-CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely produce a molecular ion peak and characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

m/zProposed Fragment
271/273/275[M]⁺ (Molecular ion with isotopic pattern for 3 Cl atoms)
154[M - CCl₃]⁺
126[M - CCl₃ - CO]⁺
117/119/121[CCl₃]⁺
80[C₄H₄N]⁺ (Pyrrole ring fragment)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~1710StrongC=O stretch (ketone)
~1520 & ~1350StrongAsymmetric and symmetric NO₂ stretch
~1300MediumC-N stretch
~800StrongC-Cl stretch

Experimental Protocols

The synthesis of this compound would most plausibly be achieved via a Friedel-Crafts acylation reaction. The following is a generalized, detailed protocol based on established methodologies for similar transformations.

Synthesis via Friedel-Crafts Acylation

Materials:

  • 1-methyl-4-nitropyrrole

  • Trichloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • The suspension is cooled to 0 °C in an ice bath.

  • Trichloroacetyl chloride (1.05 equivalents) is dissolved in anhydrous DCM and added dropwise to the stirred suspension via the dropping funnel.

  • After stirring for 15 minutes, a solution of 1-methyl-4-nitropyrrole (1.0 equivalent) in anhydrous DCM is added dropwise, maintaining the temperature at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is slowly and carefully poured into a beaker containing crushed ice and 1 M HCl.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated.

  • The aqueous layer is extracted twice with DCM.

  • The combined organic layers are washed sequentially with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Visualizations

The following diagrams illustrate the logical workflow for the structure elucidation and the key structural features of the molecule.

structure_elucidation_workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Friedel-Crafts Acylation (1-methyl-4-nitropyrrole + Trichloroacetyl chloride) purification Column Chromatography synthesis->purification nmr NMR (1H, 13C) - Proton environment - Carbon skeleton purification->nmr ms Mass Spectrometry - Molecular Weight - Fragmentation purification->ms ir IR Spectroscopy - Functional Groups purification->ir confirmed_structure Confirmed Structure nmr->confirmed_structure ms->confirmed_structure ir->confirmed_structure

Caption: Logical workflow for the synthesis and structure elucidation of the target compound.

Caption: 2D representation of the molecular structure.

References

An In-Depth Technical Guide on the Spectroscopic and Synthetic Aspects of 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics and a plausible synthetic protocol for the compound 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone. Due to the limited availability of public domain experimental data for this specific molecule, this guide presents predicted NMR data based on the analysis of structurally similar compounds and general spectroscopic principles. A generalized experimental workflow is also provided.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known effects of substituents on the pyrrole ring and data from related structures.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.1s1HH-5
~7.6s1HH-3
~4.1s3HN-CH₃

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~175C=O
~140C-4
~135C-2
~128C-5
~118C-3
~95-CCl₃
~38N-CH₃

Experimental Protocols

General Protocol for N-methylation of a Pyrrole Derivative:

  • Dissolution: The starting pyrrole, 2,2,2-Trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone, would be dissolved in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Deprotonation: A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), would be added to the solution at 0 °C to deprotonate the pyrrole nitrogen.

  • Methylation: A methylating agent, typically methyl iodide (CH₃I), would then be added to the reaction mixture.

  • Reaction Monitoring: The reaction would be stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Workup: Upon completion, the reaction would be quenched with water and the product extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel.

General Protocol for NMR Sample Preparation:

  • Approximately 5-10 mg of the purified product would be dissolved in about 0.6 mL of deuterated chloroform (CDCl₃).

  • The solution would be transferred to a 5 mm NMR tube.

  • ¹H and ¹³C NMR spectra would be acquired on a 400 MHz (or higher) NMR spectrometer.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the synthesis of the target compound to its final spectroscopic analysis.

workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis A Starting Material: 2,2,2-Trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone B N-Methylation Reaction A->B C Workup and Purification B->C D Isolated Product: This compound C->D E NMR Sample Preparation D->E Submit for Analysis F 1H NMR Spectroscopy E->F G 13C NMR Spectroscopy E->G H Data Processing and Interpretation F->H G->H I Structural Confirmation H->I

Caption: Synthesis and Spectroscopic Analysis Workflow.

Mass Spectrometry of 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mass spectrometry of the compound 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone. Due to the absence of publicly available experimental mass spectra for this specific molecule, this document outlines the predicted fragmentation patterns based on established principles of mass spectrometry and the known behavior of related chemical structures, such as halogenated and nitroaromatic compounds. This guide also includes a detailed, generalized experimental protocol for acquiring the mass spectrum of this and similar compounds. The information is intended to support researchers in identifying and characterizing this molecule in various experimental settings.

Introduction

This compound is a complex organic molecule containing several functional groups that influence its behavior under mass spectrometric analysis. These include a pyrrole ring, a nitro group, and a trichloroacetyl group. Understanding the fragmentation of this molecule is crucial for its identification and structural elucidation in complex mixtures, which is a common requirement in drug development and metabolic studies. This guide will explore the theoretical fragmentation pathways under electron ionization (EI) conditions.

Predicted Mass Spectrum and Fragmentation Analysis

While an experimental mass spectrum for this compound is not publicly available in major spectral databases such as the NIST Mass Spectral Library, we can predict its fragmentation pattern based on the fragmentation rules of its constituent functional groups. The molecular weight of the compound (C₇H₅Cl₃N₂O₃) is 271.49 g/mol . The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Structure Neutral Loss Notes
271/273/275[C₇H₅Cl₃N₂O₃]⁺-Molecular ion peak cluster, showing the characteristic isotopic pattern for three chlorine atoms.
226/228/230[C₇H₅Cl₃NO]⁺NO₂Loss of the nitro group.
154/156[C₆H₅Cl₂N]⁺CCl₃NO₂Loss of the trichloroacetyl and nitro groups.
124[C₅H₄N₂O₂]⁺C₂HCl₃OLoss of the trichloroacetyl group.
117/119/121[CCl₃]⁺C₇H₅N₂O₃Trichloromethyl cation.
94[C₅H₄N]⁺C₂HCl₃NO₂Further fragmentation of the pyrrole ring.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways initiated by the ionization of the molecule. The initial molecular ion is expected to be unstable and readily undergo fragmentation.

A primary fragmentation event is likely the cleavage of the C-C bond between the pyrrole ring and the carbonyl group, leading to the formation of a trichloromethyl cation ([CCl₃]⁺) and a pyrrole-containing radical. Another significant fragmentation would be the loss of the nitro group (NO₂). The presence of the electron-withdrawing trichloroacetyl and nitro groups will influence the stability of the resulting fragment ions.

Fragmentation_Pathway M [C₇H₅Cl₃N₂O₃]⁺ m/z 271/273/275 Molecular Ion F1 [C₇H₅Cl₃NO]⁺ m/z 226/228/230 M->F1 - NO₂ F2 [C₅H₄N₂O₂]⁺ m/z 124 M->F2 - CCl₃O F3 [CCl₃]⁺ m/z 117/119/121 M->F3 - C₇H₅N₂O₃ F4 [C₆H₅Cl₂N]⁺ m/z 154/156 F1->F4 - CO F5 [C₅H₄N]⁺ m/z 94 F2->F5 - CO₂

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry

The following provides a generalized experimental protocol for obtaining the mass spectrum of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as acetonitrile or dichloromethane.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL with the same solvent.

Gas Chromatography (GC) Conditions
  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.

  • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Solution Working Dilute to 10-100 µg/mL Working Solution Stock->Working GC Gas Chromatography Separation (Details in Protocol 4.2) Working->GC MS Mass Spectrometry Detection (Details in Protocol 4.3) GC->MS Acquisition Data Acquisition MS->Acquisition Analysis Spectrum Analysis and Fragmentation Interpretation Acquisition->Analysis

Caption: General experimental workflow for GC-MS analysis.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. While awaiting experimental data, the predicted fragmentation patterns and the detailed experimental protocol herein offer valuable guidance for researchers working on the identification and characterization of this and structurally related compounds. The unique combination of a trichloroacetyl group, a nitro group, and a pyrrole ring suggests a complex and informative fragmentation pattern that can be a powerful tool for its unambiguous identification.

An In-depth Technical Guide to the Infrared Spectroscopy of 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopic properties of the compound 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone (CAS No. 120122-47-6). Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted absorption data based on the analysis of structurally similar compounds. It also includes a comprehensive experimental protocol for acquiring an IR spectrum of the title compound and a logical workflow for its synthesis and analysis.

Predicted Infrared Spectroscopy Data

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its principal functional groups: the 1-methyl-4-nitro-1H-pyrrole ring, the trichloroacetyl group, and the various C-H and C-N bonds. The predicted wavenumbers, along with their corresponding vibrational modes and expected intensities, are summarized in Table 1. These predictions are derived from established correlation tables and spectral data of related compounds such as 2-acetylpyrroles, nitrated aromatic systems, and organochlorine compounds.

Table 1: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3120 - 3150MediumAromatic C-H StretchPyrrole Ring
~2950 - 2980WeakAliphatic C-H StretchN-CH₃ Group
~1700 - 1730StrongC=O StretchTrichloroacetyl Ketone
~1600 - 1620MediumC=C Stretch (in-ring)Pyrrole Ring
~1510 - 1550StrongAsymmetric NO₂ StretchNitro Group
~1450 - 1480MediumC-H Bend (in-plane) / C-N StretchPyrrole Ring / N-CH₃ Group
~1340 - 1380StrongSymmetric NO₂ StretchNitro Group
~1100 - 1200MediumC-N StretchPyrrole Ring
~800 - 850StrongC-Cl StretchTrichloroacetyl Group
~700 - 750MediumC-H Out-of-plane BendPyrrole Ring

Note: The exact positions and intensities of the peaks can be influenced by the sample's physical state (solid or solution) and the specific intermolecular interactions.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

This section outlines a detailed methodology for obtaining a high-quality FTIR spectrum of solid this compound using the potassium bromide (KBr) pellet technique.

2.1. Materials and Equipment

  • This compound (solid, finely powdered)

  • FTIR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FTIR spectrometer with a DTGS or MCT detector

  • Sample holder for pellets

  • Spatula

  • Analytical balance

2.2. Procedure

  • Sample Preparation:

    • Gently grind approximately 1-2 mg of the title compound into a fine powder using the agate mortar and pestle.

    • Add approximately 100-200 mg of dry KBr to the mortar.

    • Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. The particle size should be minimized to reduce scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer the powdered mixture into the pellet die.

    • Ensure the surface of the powder is level.

    • Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Perform a background subtraction on the acquired sample spectrum.

    • If necessary, apply baseline correction and smoothing algorithms.

    • Identify and label the significant absorption peaks.

Logical Workflow: Synthesis and Spectroscopic Analysis

The following diagram illustrates a plausible workflow for the synthesis and subsequent infrared spectroscopic analysis of this compound. The proposed synthetic route is a generalized pathway based on common organic chemistry transformations.

G Start Starting Materials (e.g., 1-Methylpyrrole) Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Intermediate1 1-Methyl-4-nitropyrrole Nitration->Intermediate1 Acylation Friedel-Crafts Acylation (e.g., Cl₃CCOCl, AlCl₃) Intermediate1->Acylation Product 2,2,2-Trichloro-1-(1-methyl-4-nitro- 1H-pyrrol-2-yl)ethanone Acylation->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification FTIR FTIR Spectroscopy (KBr Pellet or ATR) Purification->FTIR Analysis Spectral Analysis and Data Interpretation FTIR->Analysis

Caption: Synthesis and Analysis Workflow.

Signaling Pathways and Logical Relationships

While the title compound is not directly implicated in specific signaling pathways in the provided context, its structural motifs are of interest in drug development. Pyrrole and nitro-aromatic functionalities are present in various bioactive molecules. The logical relationship for its potential application in research would follow a standard drug discovery and development pipeline.

G Compound Target Compound Screening Biological Screening (e.g., Antimicrobial, Anticancer) Compound->Screening Hit Hit Identification Screening->Hit LeadGen Lead Generation and Optimization (SAR) Hit->LeadGen Preclinical Preclinical Studies (In vitro & In vivo) LeadGen->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Drug Discovery and Development Pipeline.

Unlocking the Therapeutic Potential of Nitropyrrole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitropyrrole derivatives, a fascinating class of heterocyclic compounds, have emerged as a significant area of interest in medicinal chemistry. Characterized by a pyrrole ring bearing one or more nitro groups, these molecules exhibit a diverse range of biological activities, positioning them as promising candidates for the development of novel therapeutics. Their unique electronic and structural features, conferred by the electron-withdrawing nitro group, allow for a multitude of molecular interactions, leading to potent effects against various pathological conditions. This technical guide provides a comprehensive overview of the current landscape of nitropyrrole derivatives in medicinal chemistry, with a focus on their synthesis, therapeutic applications, and mechanisms of action.

Synthesis of Nitropyrrole Derivatives

The synthesis of nitropyrrole derivatives is a critical aspect of their development as therapeutic agents. Various synthetic strategies have been employed to construct the nitropyrrole scaffold and introduce diverse substituents to modulate their biological activity.

General Synthetic Workflow

The synthesis of bioactive nitropyrrole derivatives often follows a multi-step process, beginning with the construction of the core pyrrole ring, followed by nitration and subsequent functionalization.

G A Starting Materials (e.g., 1,4-dicarbonyls, amines) B Pyrrole Ring Synthesis (e.g., Paal-Knorr Synthesis) A->B C Nitration B->C D Functionalization / Derivatization C->D E Purification and Characterization D->E F Bioactive Nitropyrrole Derivative E->F

General synthetic workflow for nitropyrrole derivatives.
Key Experimental Protocols

1. Paal-Knorr Synthesis of N-Arylpyrroles

The Paal-Knorr synthesis is a classical and widely used method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.

  • Materials: 1,4-dicarbonyl compound (1.0 eq), primary aniline (1.2 eq), glacial acetic acid, ethanol.

  • Procedure:

    • Dissolve the 1,4-dicarbonyl compound and the primary aniline in ethanol in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

    • Characterize the purified N-arylpyrrole by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

2. Nitration of Pyrrole Derivatives

The introduction of a nitro group onto the pyrrole ring is a crucial step in the synthesis of nitropyrrole derivatives.

  • Materials: Pyrrole derivative, nitric acid, sulfuric acid (or acetic anhydride), dichloromethane.

  • Procedure:

    • Dissolve the pyrrole derivative in dichloromethane in a flask cooled in an ice bath.

    • Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride) to the solution while maintaining the temperature at 0-5 °C.

    • Stir the reaction mixture at low temperature for 1-3 hours.

    • Carefully quench the reaction by pouring it into ice-water.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the nitropyrrole derivative by column chromatography or recrystallization.

Therapeutic Applications of Nitropyrrole Derivatives

Nitropyrrole derivatives have demonstrated significant potential across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

A substantial body of research has focused on the development of nitropyrrole derivatives as anticancer agents. These compounds exert their cytotoxic effects through various mechanisms, including the inhibition of key cellular processes like tubulin polymerization and kinase signaling.

Tubulin Polymerization Inhibition:

Certain nitropyrrole derivatives act as potent inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.

G Nitropyrrole Nitropyrrole Derivative Tubulin α/β-Tubulin Dimers Nitropyrrole->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Nitropyrrole->Microtubules Inhibits Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Arrest G2/M Phase Arrest Microtubules->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Mechanism of tubulin polymerization inhibition.

Table 1: Anticancer Activity of Representative Nitropyrrole Derivatives

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
Nitro-Pyrrolomycin Derivative 5c HCT116 (Colon)1.6 ± 0.2Not specified[1]
MCF-7 (Breast)1.6 ± 0.4[1]
ARAP 22 MCF-7 (Breast)0.015Tubulin Polymerization Inhibitor[2]
ARAP 28 MCF-7 (Breast)0.060Tubulin Polymerization Inhibitor[2]
Nitropyrrolin D HCT-116 (Colon)5.7Not specified[3]
Antimicrobial Activity

Nitropyrrole derivatives, particularly the pyrrolomycin class of natural products, exhibit potent activity against a range of bacterial and fungal pathogens. Their mechanism of action often involves the disruption of cellular membranes and inhibition of essential enzymes.

Table 2: Antimicrobial Activity of Representative Nitropyrrole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Nitro-Pyrrolomycin Derivative 5c Staphylococcus aureus0.8 ± 0.3[1]
Pseudomonas aeruginosa8.3 ± 1.9[1]
4-Nitropyrrole-based 1,3,4-oxadiazole 5e Mycobacterium tuberculosis H37Rv0.46[2]
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide Mycobacterium tuberculosis H37Rv3.125[4]
3-Farnesylpyrrole Methicillin-resistant Staphylococcus aureus (MRSA)2.8[3][4]
Anti-inflammatory Activity

Certain diarylpyrrole derivatives containing a nitrooxyalkyl moiety have been designed as selective cyclooxygenase-2 (COX-2) inhibitors that also act as nitric oxide (NO) donors. This dual mechanism of action offers the potential for potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

COX-2 Inhibition and NO Donation Pathway:

G ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Nitropyrrole Nitropyrrole-NO Donor Nitropyrrole->COX2 Inhibits NO Nitric Oxide (NO) Nitropyrrole->NO Releases Vasodilation Vasodilation NO->Vasodilation G A Seed cells in 96-well plate B Treat with Nitropyrrole Derivative A->B C Add MTT Reagent B->C D Incubate (2-4 hours) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance at 570 nm E->F

References

Methodological & Application

Synthetic Routes to Polysubstituted Nitropyrroles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of polysubstituted nitropyrroles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The following sections outline key synthetic strategies, including the Barton-Zard, Paal-Knorr, and Hantzsch pyrrole syntheses, as well as cycloaddition reactions and post-synthetic functionalization of the pyrrole core.

Barton-Zard Pyrrole Synthesis

The Barton-Zard reaction is a powerful and convergent method for the synthesis of pyrroles, particularly well-suited for the direct introduction of a nitro group at the 3-position of the pyrrole ring. The reaction involves the condensation of a nitroalkene with an α-isocyanoacetate in the presence of a base.[1][2][3][4][5]

Logical Workflow for Barton-Zard Synthesis

Barton_Zard_Workflow Start Start Nitroalkene Nitroalkene Start->Nitroalkene Isocyanoacetate α-Isocyanoacetate Start->Isocyanoacetate Base Base (e.g., DBU, K2CO3) Start->Base Reaction Reaction Mixture (Solvent: THF, EtOH, etc.) Nitroalkene->Reaction Isocyanoacetate->Reaction Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Polysubstituted Nitropyrrole Purification->Product

Caption: General workflow for the Barton-Zard synthesis of polysubstituted nitropyrroles.

Data Presentation: Barton-Zard Synthesis
EntryNitroalkene (R¹)α-Isocyanoacetate (R²)BaseSolventTemp. (°C)Time (h)ProductYield (%)
13-Nitro-2H-chromeneEthyl isocyanoacetateK₂CO₃EtOHReflux0.5Ethyl 2,4-dihydrochromeno[3,4-c]pyrrole-1-carboxylate94
24-Acetoxy-3-nitrohexaneEthyl isocyanoacetateDBUMTBE2023,4-Diethylpyrrole-2-carboxylate>95
3β-Nitro-styreneEthyl isocyanoacetateDBUTHFRT12Ethyl 4-phenyl-3-nitro-1H-pyrrole-2-carboxylate75
41-NitrocyclohexeneEthyl isocyanoacetateNaHTHFRT12Ethyl 3-nitro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate80
Experimental Protocol: Synthesis of Ethyl 2,4-dihydrochromeno[3,4-c]pyrrole-1-carboxylate[6]
  • To a stirred mixture of 3-nitro-2H-chromene (0.5 mmol) and potassium carbonate (K₂CO₃, 104 mg, 0.75 mmol) in ethanol (4 mL), a solution of ethyl isocyanoacetate (74 mg, 0.65 mmol) in ethanol (2 mL) is added dropwise.

  • The reaction mixture is then heated to reflux for 30 minutes, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • Upon completion, 1 mL of 5% hydrochloric acid is added to the reaction mixture.

  • The solvent is removed under reduced pressure.

  • The residue is then subjected to an appropriate workup, typically involving extraction with an organic solvent, washing, drying, and purification by column chromatography to afford the desired product.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classical and widely used method for constructing the pyrrole ring by the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[3][6][7] For the synthesis of nitropyrroles, this can be achieved by either using a 1,4-dicarbonyl precursor that already contains a nitro group or by nitrating the resulting polysubstituted pyrrole in a subsequent step.

Synthetic Strategies via Paal-Knorr

Paal_Knorr_Strategies cluster_A Strategy A: Direct Synthesis cluster_B Strategy B: Post-synthesis Nitration NitroDicarbonyl Nitro-1,4-dicarbonyl PaalKnorrA Paal-Knorr Condensation NitroDicarbonyl->PaalKnorrA AmineA Amine/Ammonia AmineA->PaalKnorrA NitropyrroleA Polysubstituted Nitropyrrole PaalKnorrA->NitropyrroleA Dicarbonyl 1,4-Dicarbonyl PaalKnorrB Paal-Knorr Condensation Dicarbonyl->PaalKnorrB AmineB Amine/Ammonia AmineB->PaalKnorrB Pyrrole Polysubstituted Pyrrole PaalKnorrB->Pyrrole Nitration Nitration (e.g., HNO3/Ac2O) Pyrrole->Nitration NitropyrroleB Polysubstituted Nitropyrrole Nitration->NitropyrroleB

Caption: Two primary strategies for synthesizing nitropyrroles using the Paal-Knorr method.

Data Presentation: Paal-Knorr Synthesis and Subsequent Nitration
Entry1,4-DicarbonylAmineConditionsProduct (Yield)Nitration ConditionsFinal Product (Yield)
13-Nitro-hexane-2,5-dioneNH₄OAcAcOH, reflux2,5-Dimethyl-3-nitropyrrole (Good)--
2Hexane-2,5-dioneAnilineHCl (cat.), MeOH, reflux2,5-Dimethyl-1-phenylpyrrole (52%)HNO₃/Ac₂O, -10 °C2,5-Dimethyl-3-nitro-1-phenylpyrrole (Moderate)
31,4-Diphenylbutane-1,4-dioneBenzylamineAcOH, reflux1-Benzyl-2,5-diphenylpyrrole (High)Cu(NO₃)₂·3H₂O, Ac₂O1-Benzyl-3-nitro-2,5-diphenylpyrrole (Good)
Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenylpyrrole and Subsequent Nitration

Part A: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole [8]

  • In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg, 2.0 mmol), hexane-2,5-dione (228 mg, 2.0 mmol), and methanol (0.5 mL).

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 15 minutes.

  • After the reflux period, cool the flask in an ice bath.

  • Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenylpyrrole.

Part B: Nitration of 2,5-Dimethyl-1-phenylpyrrole

  • Dissolve 2,5-dimethyl-1-phenylpyrrole (1.0 mmol) in acetic anhydride (5 mL) in a flask cooled to -10 °C.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 mmol) and acetic anhydride (1 mL) dropwise, maintaining the temperature below 0 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2,5-dimethyl-3-nitro-1-phenylpyrrole.

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a multi-component reaction involving the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine to form a substituted pyrrole.[2][9] To obtain a nitropyrrole, a nitro group must be present on one of the starting materials, typically the β-ketoester or the α-haloketone.

Reaction Scheme: Hantzsch Synthesis of a Nitropyrrole

Hantzsch_Synthesis Ketoester β-Ketoester (with NO₂ group) Reaction Condensation & Cyclization Ketoester->Reaction Haloketone α-Haloketone Haloketone->Reaction Amine Amine/Ammonia Amine->Reaction Product Polysubstituted Nitropyrrole Reaction->Product

Caption: General scheme for the Hantzsch synthesis of a polysubstituted nitropyrrole.

Data Presentation: Hantzsch Synthesis
Entryβ-Ketoesterα-HaloketoneAmineConditionsProductYield (%)
1Ethyl 2-nitroacetoacetateChloroacetoneNH₄OAcEtOH, refluxEthyl 2,5-dimethyl-4-nitro-1H-pyrrole-3-carboxylateModerate
2Methyl acetoacetate2-Bromo-1-(4-nitrophenyl)ethan-1-oneBenzylamineDioxane, refluxMethyl 1-benzyl-2-methyl-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylateGood
3Ethyl benzoylacetate3-Bromo-3-nitro-2-butanoneAnilineAcetic acid, 100 °CEthyl 1,5-diphenyl-2-methyl-4-nitro-1H-pyrrole-3-carboxylateModerate
Experimental Protocol: General Procedure for Hantzsch Synthesis of a Nitropyrrole
  • Dissolve the β-ketoester (1.0 equiv) and the primary amine or ammonia source (e.g., ammonium acetate, 1.1 equiv) in a suitable solvent (e.g., ethanol, acetic acid).

  • To this solution, add the α-haloketone (1.0 equiv).

  • Heat the reaction mixture to reflux or the specified temperature and stir for the required duration (typically monitored by TLC).

  • After cooling to room temperature, the reaction mixture may be poured into water to precipitate the crude product.

  • Collect the solid by filtration or extract the aqueous mixture with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the residue by column chromatography or recrystallization to obtain the pure polysubstituted nitropyrrole.

Cycloaddition Reactions

Cycloaddition reactions provide a powerful and stereocontrolled route to pyrrolidine rings, which can subsequently be aromatized to form pyrroles. For the synthesis of nitropyrroles, a common strategy is the 1,3-dipolar cycloaddition of an azomethine ylide with a nitroalkene.

Workflow for Cycloaddition-Aromatization Strategy

Cycloaddition_Workflow Azomethine Azomethine Ylide Precursor Cycloaddition [3+2] Cycloaddition Azomethine->Cycloaddition Nitroalkene Nitroalkene Nitroalkene->Cycloaddition Pyrrolidine Nitropyrrolidine Intermediate Cycloaddition->Pyrrolidine Aromatization Oxidation/Aromatization (e.g., DDQ, MnO₂) Pyrrolidine->Aromatization Product Polysubstituted Nitropyrrole Aromatization->Product

Caption: A two-step approach to polysubstituted nitropyrroles via cycloaddition and subsequent aromatization.

Data Presentation: Cycloaddition Route to Nitropyrroles
EntryAzomethine Ylide SourceNitroalkeneCycloaddition ConditionsAromatization ReagentProductOverall Yield (%)
1N-benzylglycine ethyl esterβ-NitrostyreneAgOAc, DBU, CH₃CN, RTDDQEthyl 1-benzyl-5-phenyl-3-nitro-1H-pyrrole-2-carboxylateGood
2Sarcosine, Benzaldehyde(E)-1-nitroprop-1-eneToluene, refluxMnO₂1,2-Dimethyl-5-phenyl-3-nitropyrroleModerate
3Isatin, Phenylalanine2-Nitro-1-phenyletheneAc₂O, refluxPd/CSpiro[indole-3,2'-pyrrol]-2-one derivativeModerate
Experimental Protocol: Two-Step Synthesis of a Nitropyrrole via Cycloaddition

Step 1: 1,3-Dipolar Cycloaddition

  • In a round-bottom flask, dissolve the azomethine ylide precursor (e.g., N-substituted α-amino acid ester, 1.0 equiv) and the nitroalkene (1.1 equiv) in a suitable aprotic solvent (e.g., toluene, acetonitrile).

  • Add the appropriate reagents to generate the azomethine ylide in situ (e.g., a base like DBU or a metal catalyst like AgOAc).

  • Stir the reaction mixture at room temperature or the specified temperature until the starting materials are consumed (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the crude nitropyrrolidine intermediate by column chromatography.

Step 2: Aromatization

  • Dissolve the purified nitropyrrolidine (1.0 equiv) in a suitable solvent (e.g., dichloromethane, toluene).

  • Add an oxidizing agent (e.g., DDQ, MnO₂, 1.5-2.0 equiv).

  • Stir the mixture at room temperature or with heating until the reaction is complete.

  • Filter off the oxidant precipitate and wash with the solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to yield the polysubstituted nitropyrrole.

Functionalization of Nitropyrroles

An alternative approach to complex polysubstituted nitropyrroles is the direct functionalization of a pre-existing nitropyrrole core. This can be achieved through various methods, including electrophilic substitution (halogenation, acylation) and modern cross-coupling techniques.

Conceptual Diagram of Nitropyrrole Functionalization

Functionalization_Concept Nitropyrrole Nitropyrrole Core Halogenation Halogenation (NBS, NCS) Nitropyrrole->Halogenation Acylation Friedel-Crafts Acylation Nitropyrrole->Acylation CrossCoupling Cross-Coupling (Suzuki, Sonogashira, etc.) Halogenation->CrossCoupling Product Further Functionalized Nitropyrrole Halogenation->Product Acylation->Product CrossCoupling->Product

Caption: Pathways for the diversification of nitropyrrole scaffolds.

Data Presentation: Functionalization of Nitropyrroles
EntryStarting NitropyrroleReagents and ConditionsProductYield (%)
13-NitropyrroleN-Bromosuccinimide (NBS), THF, 0 °C2-Bromo-3-nitropyrrole90
21-Methyl-3-nitropyrroleAcetic anhydride, AlCl₃, CH₂Cl₂, RT2-Acetyl-1-methyl-4-nitropyrrole75
32-Bromo-1-methyl-4-nitropyrrolePhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C1-Methyl-2-phenyl-4-nitropyrrole85
Experimental Protocol: Suzuki Coupling of a Bromo-nitropyrrole
  • To a degassed mixture of 2-bromo-1-methyl-4-nitropyrrole (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol) in a mixture of toluene (5 mL) and water (1 mL), add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Heat the reaction mixture at 80 °C under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired 1-methyl-2-phenyl-4-nitropyrrole.

References

Application Notes and Protocols for the Paal-Knorr Synthesis of Substituted Pyrroles with Electron-Withdrawing Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Paal-Knorr synthesis is a cornerstone reaction in heterocyclic chemistry, providing a robust and efficient method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2][3][4] This method is particularly valuable in medicinal chemistry and materials science due to the prevalence of the pyrrole scaffold in a wide range of biologically active compounds and functional materials. While the classical Paal-Knorr reaction is well-established, its application to the synthesis of pyrroles bearing electron-withdrawing groups (EWGs) on the pyrrole core presents specific challenges and requires optimized conditions. These electron-deficient pyrroles are of significant interest as their electronic properties are modulated, influencing their reactivity and potential applications.

These application notes provide a comprehensive overview of the Paal-Knorr synthesis of substituted pyrroles featuring electron-withdrawing groups. This document includes detailed experimental protocols, quantitative data on reaction conditions and yields, and visualizations of the reaction mechanism and experimental workflow to guide researchers in this synthetic endeavor.

Reaction Mechanism and Experimental Workflow

The accepted mechanism of the Paal-Knorr pyrrole synthesis involves the initial nucleophilic attack of a primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[3][5] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group, forming a five-membered ring. Subsequent dehydration of this cyclic intermediate leads to the formation of the aromatic pyrrole ring.[3][5] The ring-closing step is often considered the rate-determining step of the reaction.[4] While the fundamental mechanism remains the same, the presence of electron-withdrawing groups on the 1,4-dicarbonyl precursor can influence the reactivity of the carbonyl groups and may necessitate adjustments to the reaction conditions, such as the use of catalysts or higher temperatures, to achieve optimal yields.

A general experimental workflow for the Paal-Knorr synthesis is depicted below. The process typically involves the reaction of the 1,4-dicarbonyl compound with a primary amine, often in the presence of a catalyst, followed by workup and purification of the resulting substituted pyrrole.[6]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Select_Dicarbonyl Select 1,4-Dicarbonyl (with EWGs) Start->Select_Dicarbonyl Select_Amine Select Primary Amine Start->Select_Amine Combine Combine Reactants, Solvent, and Catalyst Select_Dicarbonyl->Combine Select_Amine->Combine Heat Heating (Conventional or Microwave) Combine->Heat Monitor Monitor Reaction (e.g., TLC) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purification (Chromatography/Recrystallization) Concentrate->Purify Product Final Product Purify->Product

A general experimental workflow for the Paal-Knorr synthesis.

The reaction mechanism, detailing the key intermediates from the 1,4-dicarbonyl compound to the final pyrrole product, is illustrated below.

G compound 1,4-Dicarbonyl Compound hemiaminal Hemiaminal Intermediate compound->hemiaminal + Amine amine Primary Amine amine->hemiaminal cyclic Cyclic Intermediate hemiaminal->cyclic Intramolecular Cyclization pyrrole Substituted Pyrrole cyclic->pyrrole - 2 H2O (Dehydration)

The reaction mechanism of the Paal-Knorr pyrrole synthesis.

Quantitative Data Presentation

The following tables summarize the reaction conditions and yields for the Paal-Knorr synthesis of various substituted pyrroles with electron-withdrawing groups. Microwave-assisted synthesis has emerged as a particularly effective method for these substrates, often providing higher yields in significantly shorter reaction times.[1][7][8][9]

Table 1: Microwave-Assisted Synthesis of Substituted Pyrroles with Methoxycarbonyl Groups [9]

1,4-Diketone PrecursorPrimary AmineSolventTemperature (°C)Time (min)Yield (%)
Methyl 2-acetyl-3-oxo-3-phenylpropanoateBenzylamineAcetic Acid150585
Methyl 2-acetyl-3-oxo-3-phenylpropanoateAnilineAcetic Acid150582
Methyl 2-acetyl-3-oxobutanoateBenzylamineAcetic Acid120289
Methyl 2-acetyl-3-oxobutanoateAnilineAcetic Acid120387
Methyl 2-acetyl-3-oxo-4-phenylbutanoateBenzylamineAcetic Acid1501075
Methyl 2-acetyl-3-oxo-4-phenylbutanoateAnilineAcetic Acid1501072

Table 2: Synthesis of N-Substituted Pyrroles from 2,5-Hexanedione under Various Conditions [10][11]

Primary AmineCatalyst / ConditionsSolventTemperatureTimeYield (%)
AnilineAcetic Acid-110 °C2 h>90
Benzylamine-EthanolReflux4 h~85
Aniline DerivativesCATAPAL 200 (Alumina)-60 °C45 min73-96
AnilineAmmonium Chloride / Microwave-50 °C5-8 min90-95

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Methyl 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate[9]

This protocol describes the synthesis of a pyrrole with both ester and phenyl substituents, demonstrating the utility of microwave irradiation for substrates with electron-withdrawing groups.

Materials:

  • Methyl 2-acetyl-3-oxo-3-phenylpropanoate (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Glacial Acetic Acid

  • Microwave reactor vials

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a microwave reactor vial, combine methyl 2-acetyl-3-oxo-3-phenylpropanoate and benzylamine in glacial acetic acid.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 5 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Conventional Heating Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole[6]

This protocol details a standard method for the synthesis of an N-aryl pyrrole using conventional heating.

Materials:

  • 2,5-Hexanedione (1.0 equiv)

  • Aniline (1.0 equiv)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine 2,5-hexanedione and aniline in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the mixture to reflux and maintain for 15-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[6]

Conclusion

The Paal-Knorr synthesis remains a highly relevant and versatile method for the preparation of substituted pyrroles, including those bearing electron-withdrawing groups. The use of modern techniques such as microwave-assisted synthesis can significantly improve reaction times and yields, making this classical reaction amenable to the demands of contemporary drug discovery and materials science research. The protocols and data presented herein provide a valuable resource for scientists working on the synthesis of functionalized pyrrole scaffolds.

References

Application Note: Acylation of 1-Methyl-4-Nitropyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science. Acylated nitropyrroles, in particular, are valuable precursors for a variety of biologically active compounds, including novel antimicrobial and anti-tubercular agents.[1] However, the introduction of an acyl group onto a pyrrole ring bearing a strong electron-withdrawing group, such as a nitro moiety at the 4-position, presents a significant synthetic challenge. The 1-methyl-4-nitropyrrole system is highly electron-deficient, which severely deactivates the ring towards classical electrophilic aromatic substitution reactions like Friedel-Crafts or Vilsmeier-Haack acylation.

This application note addresses the considerable challenges in the acylation of 1-methyl-4-nitropyrrole. Due to the absence of established literature for this specific transformation, this document provides:

  • A proposed multi-step synthesis for the starting material, 1-methyl-4-nitropyrrole.

  • A critical discussion of the reactivity of the nitropyrrole core.

  • A series of detailed, theoretical protocols for attempting the acylation, based on methodologies applied to other deactivated aromatic systems.

These protocols are intended as investigative starting points for researchers aiming to explore the functionalization of this challenging but potentially valuable heterocyclic scaffold.

Introduction: The Challenge of Acylating a Deactivated Pyrrole

Pyrrole typically undergoes electrophilic substitution preferentially at the C2 or C5 positions due to the electron-donating nature of the nitrogen heteroatom, which stabilizes the cationic intermediate (the σ-complex).[2][3] However, the presence of a nitro group at the C4 position fundamentally alters this reactivity. The -NO₂ group is a powerful deactivating group, withdrawing electron density from the pyrrole ring through both inductive and resonance effects. This reduction in electron density makes the ring significantly less nucleophilic and thus highly resistant to attack by electrophiles such as acylium ions.

While the acylation of some nitropyrrole isomers has been reported—for instance, 3-nitro-1-methylpyrrole is known to undergo Friedel-Crafts acylation—the specific conditions and yields are not well-documented, and the 4-nitro isomer is expected to be even less reactive.[4][5] Therefore, successful acylation of 1-methyl-4-nitropyrrole will likely require forcing conditions or non-traditional synthetic strategies.

Proposed Synthesis of Starting Material: 1-Methyl-4-Nitropyrrole

G cluster_0 Proposed Synthesis of 1-Methyl-4-Nitropyrrole A 4-Nitropyrrole-2-carboxylic acid B 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid A->B Step 1: N-Methylation (e.g., MeI, K2CO3, DMF) C 1-Methyl-4-nitropyrrole B->C Step 2: Decarboxylation (e.g., Heat, Quinoline, Cu)

Caption: Proposed synthetic workflow for 1-methyl-4-nitropyrrole.

Protocol 1: Synthesis of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid (Step 1)

This protocol is based on standard N-alkylation procedures for pyrroles.

Materials:

  • 4-Nitropyrrole-2-carboxylic acid

  • Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of anhydrous K₂CO₃ (3.0 equivalents) in anhydrous DMF, add 4-nitropyrrole-2-carboxylic acid (1.0 equivalent).

  • Cool the mixture to 0 °C in an ice bath.

  • Add methyl iodide (1.5 equivalents) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of 1-Methyl-4-nitropyrrole (Step 2)

This protocol uses standard conditions for the decarboxylation of heterocyclic carboxylic acids.

Materials:

  • 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid

  • Quinoline

  • Copper powder

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid (1.0 equivalent) and a catalytic amount of copper powder.

  • Add quinoline as the solvent.

  • Heat the mixture to 190-200 °C and maintain this temperature until CO₂ evolution ceases (typically 1-2 hours). Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Dilute with a larger volume of dichloromethane (DCM) and wash thoroughly with 2 M HCl to remove the quinoline.

  • Wash the organic layer with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-methyl-4-nitropyrrole.

Proposed Protocols for Acylation

The following protocols are theoretical and designed as starting points for investigation. Due to the severe deactivation of the ring, reactions may require elevated temperatures, extended reaction times, and may result in low yields or no reaction.

Method 1: Forced Friedel-Crafts Acylation

This approach uses a strong Lewis acid and heat to overcome the high activation energy barrier. The reaction is expected to occur at the C2 or C5 position.

G cluster_0 Friedel-Crafts Acylation Mechanism reagents RCOCl + AlCl3 electrophile Acylium Ion [R-C=O]+ reagents->electrophile Generation sigma_complex σ-Complex Intermediate (Resonance Stabilized Cation) electrophile->sigma_complex pyrrole 1-Methyl-4-nitropyrrole pyrrole->sigma_complex Electrophilic Attack (Rate-Determining Step) product 2-Acyl-1-methyl-4-nitropyrrole sigma_complex->product Deprotonation (-H+)

Caption: General mechanism for Friedel-Crafts acylation on 1-methyl-4-nitropyrrole.

Protocol 3: Acetylation with Acetyl Chloride

Materials:

  • 1-Methyl-4-nitropyrrole

  • Acetyl chloride (AcCl)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine, Anhydrous MgSO₄

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM or DCE.

  • Add anhydrous aluminum chloride (2.5 - 3.0 equivalents) and cool the suspension to 0 °C.

  • Slowly add acetyl chloride (1.5 equivalents). Stir for 15 minutes.

  • Add a solution of 1-methyl-4-nitropyrrole (1.0 equivalent) in the reaction solvent dropwise.

  • Slowly warm the reaction mixture to room temperature, and then heat to reflux (40-80 °C, depending on solvent).

  • Monitor the reaction closely by TLC. The reaction may require 24-48 hours.

  • After completion (or no further change), cool the mixture to 0 °C and cautiously quench by slowly adding crushed ice, followed by 1 M HCl.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry over MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Table 1: Example Conditions for Friedel-Crafts Acylation of Deactivated Aromatics

Substrate Acylating Agent Lewis Acid (equiv.) Solvent Temp. Time Yield (%) Reference
Nitrobenzene Benzoyl Chloride AlCl₃ (2.2) CS₂ Reflux 5 h 70% General Textbook
N-Tosylpyrrole Naphthoyl Chloride AlCl₃ (1.2) DCE 25 °C - Mixture [7]

| 1-Methylpyrrole | Benzoyl Chloride | - (Organocatalyst) | CHCl₃ | 50 °C | 5 h | 99% |[3] |

Note: The conditions for 1-methylpyrrole are for an activated system and are provided for contrast.

Method 2: Formylation with Dichloromethyl Methyl Ether

This method sometimes succeeds where other Friedel-Crafts type reactions fail, using a potent electrophile generated from dichloromethyl methyl ether and a strong Lewis acid like TiCl₄ or SnCl₄.[1][8][9]

Protocol 4: Formylation

Materials:

  • 1-Methyl-4-nitropyrrole

  • Dichloromethyl methyl ether (Cl₂CHOCH₃)

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (DCM), anhydrous

  • Saturated ammonium chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 1-methyl-4-nitropyrrole (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add TiCl₄ (2.2 equivalents) dropwise. The solution may change color. Stir for 1 hour at 0 °C.

  • Add dichloromethyl methyl ether (1.1 equivalents) dropwise.

  • Allow the reaction to stir at 0 °C for 45 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction by carefully pouring it into a saturated solution of NH₄Cl. Stir vigorously for 1-2 hours for hydrolysis.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine organic layers, wash with 0.1 M HCl and brine.

  • Dry over MgSO₄, filter, and concentrate.

  • Purify via column chromatography.

Characterization of Products

The expected products, 2-acyl-1-methyl-4-nitropyrroles, should be characterized using standard spectroscopic methods.

Expected Spectroscopic Data:

  • ¹H NMR: Expect to see two doublets in the aromatic region for the two remaining pyrrole protons (at C3 and C5), with a small coupling constant (~2-3 Hz). The N-methyl singlet and signals corresponding to the acyl group will also be present.

  • ¹³C NMR: Signals for the pyrrole carbons, the N-methyl carbon, and the carbonyl and alkyl/aryl carbons of the acyl group. The carbonyl carbon will appear significantly downfield (>180 ppm).

  • IR Spectroscopy: A strong absorption band for the C=O stretch (typically 1650-1700 cm⁻¹) and characteristic bands for the C-NO₂ stretches (~1520 and 1340 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the acylated product.

Conclusion

The acylation of 1-methyl-4-nitropyrrole is a synthetically challenging objective due to the profound deactivating effect of the 4-nitro group. Direct electrophilic substitution is not documented and is predicted to be difficult. This application note provides researchers with a rational, albeit theoretical, framework for approaching this problem. A plausible route to the necessary starting material is outlined, and detailed experimental protocols for forced Friedel-Crafts acylation and formylation are presented as initial avenues for investigation. Success in developing a reliable acylation method for this scaffold would provide valuable access to a range of novel, functionalized nitropyrroles for applications in drug discovery and materials science. It is recommended that any investigation begins on a small scale with careful monitoring and safety precautions due to the potentially harsh reaction conditions required.

References

Application Notes & Protocols: A Comprehensive Framework for the Biological Evaluation of Novel Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Many pyrrole derivatives have demonstrated potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The biological evaluation of novel pyrrole compounds is a critical step in the drug discovery pipeline, requiring a systematic approach to determine their efficacy and safety. This document provides a detailed set of protocols for the initial biological screening of these compounds, covering cytotoxicity, antimicrobial activity, antioxidant potential, and preliminary in vivo toxicity.

In Vitro Cytotoxicity Evaluation

A primary step in evaluating any novel compound is to assess its effect on cell viability. This helps to distinguish between targeted therapeutic effects and general toxicity.[3] The following protocols describe two common methods for assessing cytotoxicity: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which measures cell membrane integrity.[3][4]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test that measures the mitochondrial activity of viable cells.[3] Living cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.[3][5]

Materials:

  • Human cancer cell lines (e.g., LoVo, MCF-7, SK-OV-3) and a normal cell line (e.g., HUVEC).[6][7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microplates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the novel pyrrole compounds in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[6]

  • Incubation: Incubate the plates for 24, 48, or 72 hours.[6]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5] Agitate the plate gently for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Experimental Protocol: LDH Release Assay

The LDH assay is a cytotoxicity test that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4] This serves as a reliable indicator of compromised cell membrane integrity.[8][9]

Materials:

  • Cells and culture reagents as in the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit.

  • Lysis buffer (e.g., 1% Triton X-100) for maximum LDH release control.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional control wells: a) Spontaneous LDH release (cells with medium only) and b) Maximum LDH release (cells with lysis buffer).[8]

  • Incubation: Incubate the plate for the desired time (e.g., 24 hours).

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[8] Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Data Presentation: In Vitro Cytotoxicity

Summarize the results in a table to facilitate comparison between different compounds and cell lines.

Compound IDCell LineIncubation Time (h)IC₅₀ (µM) ± SD
Pyrrole-ALoVo4815.2 ± 1.8
Pyrrole-AMCF-74825.6 ± 3.1
Pyrrole-AHUVEC48> 100
Pyrrole-BLoVo488.9 ± 0.9
Pyrrole-BMCF-74812.4 ± 1.5
Pyrrole-BHUVEC4878.3 ± 9.2
DoxorubicinLoVo480.5 ± 0.06

Visualization: Cytotoxicity Workflow

Workflow for in vitro cytotoxicity evaluation.

Antimicrobial Activity Screening

Many pyrrole-containing structures exhibit antimicrobial properties.[1] The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]

Experimental Protocol: Broth Microdilution Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).[11]

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Sterile 96-well microplates.

  • Pyrrole compounds dissolved in DMSO.

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole).

  • Resazurin solution (optional, as a viability indicator).

Procedure:

  • Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, add 50 µL of broth to all wells. Add 50 µL of the stock pyrrole compound solution (e.g., 2000 µg/mL) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (microbes in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. If using resazurin, a color change from blue to pink indicates microbial growth.

Data Presentation: Antimicrobial Activity
Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Pyrrole-A1664>128
Pyrrole-B83264
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A2

Visualization: Antimicrobial Screening Workflow

G start Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Microbial Suspension start->inoculate dilute_comp Serially Dilute Pyrrole Compounds in 96-well Plate dilute_comp->inoculate incubate Incubate Plate (18-48 hours) inoculate->incubate read Visually Inspect for Growth (Turbidity) or Color Change (Resazurin) incubate->read end Determine Minimum Inhibitory Concentration (MIC) read->end

Workflow for MIC determination.

In Vitro Antioxidant Capacity Assessment

Pyrrole derivatives often possess antioxidant properties.[12] The DPPH and ABTS assays are widely used spectrophotometric methods to evaluate the radical scavenging ability of novel compounds.[13][14]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.[13]

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol).

  • Pyrrole compounds dissolved in methanol or DMSO.

  • Ascorbic acid or Trolox as a positive control.[14]

  • 96-well microplate.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in methanol.

  • Reaction Mixture: Add 100 µL of the DPPH solution to each well of a 96-well plate. Add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14]

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Experimental Protocol: ABTS Radical Cation Decolorization Assay

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•⁺).[14][15]

Materials:

  • ABTS solution (7 mM).

  • Potassium persulfate solution (2.45 mM).

  • Methanol or ethanol.

  • Pyrrole compounds and Trolox (standard).

Procedure:

  • ABTS•⁺ Generation: Mix the ABTS and potassium persulfate solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[14]

  • Working Solution: Dilute the ABTS•⁺ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[14]

  • Reaction: Add 10 µL of the test compound (at various concentrations) to 1 mL of the ABTS•⁺ working solution.

  • Incubation: Incubate for 6 minutes at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Data Presentation: Antioxidant Activity
Compound IDDPPH Scavenging IC₅₀ (µM)ABTS TEAC (Trolox Equivalents)
Pyrrole-A22.51.8
Pyrrole-B10.83.2
Ascorbic Acid5.6N/A
Trolox8.11.0

Preliminary In Vivo Toxicity Assessment

An acute oral toxicity study provides initial information on the potential health hazards of a substance after a single exposure.[16] These studies are typically performed in rodents according to OECD (Organisation for Economic Co-operation and Development) guidelines.[17][18]

Experimental Protocol: Acute Oral Toxicity Study (Limit Test)

This protocol is a simplified limit test to determine if a single high dose causes mortality or evident toxicity.

Materials:

  • Healthy, young adult laboratory animals (e.g., Wistar rats or Swiss albino mice), typically females as they are often slightly more sensitive.

  • Test compound.

  • Vehicle for administration (e.g., corn oil, 0.5% carboxymethyl cellulose).

  • Oral gavage needles.

Procedure:

  • Acclimatization: Acclimatize animals for at least 5 days before the study.

  • Dosing: Fast the animals overnight prior to dosing. Administer a single oral dose of the pyrrole compound (e.g., 1000 or 2000 mg/kg body weight) to a group of 3-5 animals.[17] A control group receives only the vehicle.

  • Observation: Observe the animals closely for the first 4 hours after dosing, and then daily for 14 days.[19] Record clinical signs of toxicity, including changes in skin, fur, eyes, motor activity, and behavior. Record body weights periodically.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to examine for any pathological changes in major organs.[18]

  • Endpoint: The primary endpoint is mortality. If no mortality or significant toxicity is observed at the limit dose, the compound's LD₅₀ is considered to be greater than that dose.

Data Presentation: In Vivo Observations
GroupDose (mg/kg)Mortality (within 14 days)Clinical Signs of ToxicityGross Necropsy Findings
Control0 (Vehicle)0/5None observedNo abnormalities
Pyrrole-A20000/5Mild lethargy in first 4h, resolved by 24hNo abnormalities
Pyrrole-B20002/5Severe lethargy, piloerection, ataxiaPale liver, gastric irritation

Visualization: In Vivo Acute Toxicity Workflow

G start Select & Acclimatize Animals fast Fast Animals Overnight start->fast dose Administer Single Oral Dose of Pyrrole Compound fast->dose observe_short Observe Closely for 4 Hours dose->observe_short observe_long Observe Daily for 14 Days (Record Clinical Signs, Body Weight) observe_short->observe_long necropsy Perform Gross Necropsy on Day 14 observe_long->necropsy end Assess Mortality & Toxicity Profile (LD50 > Limit Dose?) necropsy->end G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Inhibitor Novel Pyrrole Compound Inhibitor->MEK Inhibits Inhibitor->ERK Response Cell Proliferation, Angiogenesis, Survival TF->Response

References

Application Notes and Protocols: In Vitro Antibacterial Screening of 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Pyrrole derivatives have been identified as a class of heterocyclic compounds with potential biological activity, making them promising candidates for new drug development. This document provides detailed protocols for the initial in vitro antibacterial screening of the novel compound 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone . The methodologies described herein follow standardized guidelines to ensure reproducibility and accuracy in determining the compound's spectrum of activity and potency. The primary assays detailed are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion (Kirby-Bauer) test for assessing bacterial susceptibility.

Data Presentation

Effective evaluation of a novel compound requires clear and organized data presentation. The following tables provide a standardized format for summarizing the quantitative results obtained from antibacterial screening assays.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

This table is designed to present the quantitative results from the Broth Microdilution assay. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2]

Test MicroorganismGram StainATCC Strain No.MIC (µg/mL) of Test CompoundPositive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureusGram-positiveATCC 25923DataData
Bacillus subtilisGram-positiveATCC 6633DataData
Escherichia coliGram-negativeATCC 25922DataData
Pseudomonas aeruginosaGram-negativeATCC 27853DataData
Enterococcus faecalisGram-positiveATCC 29212DataData

Table 2: Zone of Inhibition Diameters for this compound

This table summarizes the semi-quantitative results from the Agar Disk Diffusion assay. The diameter of the zone of inhibition is measured to determine the extent of the compound's effect on a specific bacterium.[3]

Test MicroorganismGram StainATCC Strain No.Zone of Inhibition (mm) for Test CompoundInterpretation (S/I/R)*Positive Control (e.g., Ciprofloxacin) Zone of Inhibition (mm)
Staphylococcus aureusGram-positiveATCC 25923DataDataData
Bacillus subtilisGram-positiveATCC 6633DataDataData
Escherichia coliGram-negativeATCC 25922DataDataData
Pseudomonas aeruginosaGram-negativeATCC 27853DataDataData
Enterococcus faecalisGram-positiveATCC 29212DataDataData

*S = Susceptible, I = Intermediate, R = Resistant. Interpretation for a novel compound requires the establishment of standardized breakpoints.

Experimental Workflow and Methodologies

The overall process for screening a novel compound involves preparing the compound and bacterial cultures, performing the assays, and interpreting the results.

G cluster_prep Preparation Stage cluster_assay Assay Stage cluster_results Analysis Stage A Prepare Stock Solution of Test Compound C Standardize Inoculum (0.5 McFarland) B Culture Bacterial Strains (18-24h) B->C D Broth Microdilution (MIC Determination) C->D E Agar Disk Diffusion (Susceptibility Testing) C->E F Incubate (16-20h at 35-37°C) D->F E->F G Read & Record Results (MIC values, Zone Diameters) F->G H Data Analysis & Interpretation G->H

Caption: General workflow for in vitro antibacterial screening.

Protocol 1: Broth Microdilution for MIC Determination

This quantitative method is used to determine the minimum inhibitory concentration (MIC) of the test compound against various bacterial strains.[2][4]

1. Materials

  • This compound (Test Compound)

  • Standard antibiotic (e.g., Ciprofloxacin) for positive control

  • Sterile 96-well microtiter plates[5]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Incubator (35°C ± 2°C)

2. Preparation of Inoculum

  • From a fresh agar plate (18-24 hour culture), select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Procedure

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Dispense 100 µL of CAMHB into each well of a 96-well plate.

  • In the first column of wells, add 100 µL of the test compound stock solution to the broth, creating an initial 1:2 dilution.

  • Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

  • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This further dilutes the compound and inoculum by a factor of two.

  • Include necessary controls:

    • Growth Control: Wells with broth and inoculum, but no compound.

    • Sterility Control: Wells with broth only.

    • Positive Control: A row of wells with a standard antibiotic instead of the test compound.

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[5]

4. Interpretation of Results

  • After incubation, visually inspect the plates for turbidity (cloudiness), which indicates bacterial growth.[5]

  • The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well).[2]

  • The growth control should be turbid, and the sterility control should be clear.

G cluster_plate 96-Well Plate cluster_result Post-Incubation A Compound Dilutions (Decreasing Concentration) B Addition of Standardized Inoculum A->B Step 1 C Turbid Wells (Growth) B->C Step 2: Incubate D Clear Wells (No Growth) E Determine MIC (Lowest concentration with no growth) D->E Step 3: Observe

Caption: Principle of the Broth Microdilution Method.

Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Susceptibility Test

This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to the test compound by measuring the zone of growth inhibition around a compound-impregnated disk.[1][3]

1. Materials

  • This compound (Test Compound)

  • Sterile 6-mm blank paper disks

  • Standard antibiotic disks (positive control)

  • Mueller-Hinton Agar (MHA) plates (poured to a uniform depth of 4 mm)[7]

  • Bacterial strains (as above)

  • Sterile saline and cotton swabs

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

2. Procedure

  • Prepare a standardized bacterial inoculum as described in the Broth Microdilution protocol (Step 2).

  • Impregnate sterile blank paper disks with a known concentration of the test compound solution and allow them to dry completely in a sterile environment.

  • Dip a sterile cotton swab into the standardized inoculum suspension, removing excess liquid by pressing it against the inside of the tube.[3]

  • Streak the swab evenly across the entire surface of an MHA plate to create a uniform bacterial lawn. Rotate the plate approximately 60 degrees and repeat the streaking two more times to ensure complete coverage.[3]

  • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[1]

  • Using sterile forceps, place the compound-impregnated disks and control antibiotic disks onto the surface of the agar. Press gently to ensure complete contact.[7]

  • Ensure disks are spaced at least 24 mm apart from center to center.[7]

  • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

3. Interpretation of Results

  • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

  • The size of the zone indicates the susceptibility of the bacterium to the compound. A larger zone typically signifies greater susceptibility.

  • Compare the zone diameters to established standards for the control antibiotic to ensure the test was performed correctly. For the novel compound, the results are initially recorded as the measured diameter.

G A Prepare Bacterial Lawn on MHA Plate B Place Compound-Impregnated Disk on Agar Surface A->B C Incubate Plate (16-18h at 35-37°C) B->C D Compound Diffuses into Agar B->D E Measure Zone of Inhibition (Diameter in mm) C->E Observe Result

Caption: Principle of the Agar Disk Diffusion Method.

References

Application Notes and Protocols for Antifungal Activity Assays of Synthetic Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrrole and its derivatives represent a class of heterocyclic compounds with a wide spectrum of biological activities, including antifungal properties.[1][2] The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents, making synthetic pyrrole derivatives promising candidates for further investigation.[2][3][4][5] This document provides detailed application notes and standardized protocols for evaluating the in vitro antifungal activity of newly synthesized pyrrole derivatives. The methodologies described are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of results.[6][7][8]

Key Concepts in Antifungal Susceptibility Testing

Antifungal susceptibility testing (AFST) is performed to determine the concentration of an antifungal agent that inhibits the growth of a specific fungus.[5][7] The two most common methods for in vitro testing are:

  • Broth Microdilution: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism in a liquid broth medium after a specific incubation period.[7][8] It is considered the gold-standard for its quantitative results.[8]

  • Disk Diffusion: This is a qualitative or semi-quantitative method where a paper disk impregnated with the test compound is placed on an agar plate inoculated with the fungus.[6][9] The compound diffuses into the agar, and if it is effective, it will inhibit fungal growth, creating a "zone of inhibition" around the disk.[6] The diameter of this zone is proportional to the susceptibility of the fungus to the compound.[6]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27-A3 guidelines for yeasts and M38-A for filamentous fungi.[3][10]

1. Materials:

  • Synthetic pyrrole derivatives

  • Positive control antifungal agents (e.g., Fluconazole, Voriconazole, Amphotericin B)[3][11]

  • Negative control (solvent used to dissolve compounds, e.g., DMSO)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)[1][2][4]

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.[6][10]

  • Sterile 96-well flat-bottom microtiter plates[10]

  • Spectrophotometer or microplate reader (optional, for quantitative reading)

  • Sterile water, saline, and DMSO

  • Incubator

2. Preparation of Reagents:

  • Compound Stock Solutions: Prepare a stock solution of each synthetic pyrrole derivative and positive control antifungal in DMSO (or another suitable solvent) at a concentration of 10 mg/mL.

  • Fungal Inoculum:

    • Yeasts (C. albicans, C. neoformans): Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[3]

    • Filamentous Fungi (A. fumigatus): Culture the mold on Potato Dextrose Agar (PDA) until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640 medium.

3. Experimental Procedure:

  • Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microtiter plate.

  • Add an additional 100 µL of the compound stock solution (appropriately diluted in RPMI to twice the highest desired test concentration) to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column. This creates a gradient of compound concentrations.

  • Reserve columns for controls:

    • Positive Control: Serially dilute a standard antifungal drug.

    • Growth Control: Add 100 µL of RPMI medium and no compound.

    • Sterility Control: Add 200 µL of RPMI medium only.

    • Solvent Control: Add the highest concentration of the solvent (e.g., DMSO) used.

  • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). This brings the final volume in each well to 200 µL and halves the compound concentrations.

  • Incubate the plates at 35°C. Read the results visually after 24-48 hours for yeasts and 48-72 hours for filamentous fungi.[12]

  • The MIC is the lowest concentration of the compound at which there is no visible growth.[8] For azoles, a significant reduction (≥50%) in growth compared to the growth control is often used as the endpoint.

Protocol 2: Agar Disk Diffusion Assay

This protocol is a generalized method for screening antifungal activity.[6][9]

1. Materials:

  • Synthetic pyrrole derivatives

  • Positive control antifungal disks (e.g., Fluconazole 25 µg)[13]

  • Sterile 6 mm paper disks

  • Fungal strains

  • Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts) or other suitable agar like Sabouraud Dextrose Agar.[6]

  • Sterile cotton swabs

  • Petri dishes (100 mm)

  • Incubator

2. Preparation of Reagents:

  • Compound-Impregnated Disks: Dissolve the synthetic pyrrole derivatives in a suitable solvent to a known concentration (e.g., 1-10 mg/mL). Apply a specific volume (e.g., 10-20 µL) onto the sterile paper disks and allow the solvent to evaporate completely.

  • Fungal Inoculum: Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

3. Experimental Procedure:

  • Using a sterile cotton swab, evenly inoculate the entire surface of the agar plate with the prepared fungal suspension to create a lawn of growth.[13]

  • Allow the plate to dry for 10-15 minutes.[13]

  • Aseptically place the compound-impregnated disks and control disks onto the surface of the agar, pressing gently to ensure contact.

  • Incubate the plates at 35°C for 24-48 hours for yeasts or up to 7 days for some dermatophytes.[9]

  • Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).[13]

Data Presentation

Quantitative data from antifungal assays should be summarized for clear comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Synthetic Pyrrole Derivatives

Compound IDC. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)C. neoformans MIC (µg/mL)
Pyrrole-00116328
Pyrrole-002484
Pyrrole-003>64>6432
Fluconazole2644
Amphotericin B0.510.25

Table 2: Zone of Inhibition Diameters for Synthetic Pyrrole Derivatives

Compound IDDisk Content (µg)C. albicans Zone (mm)A. fumigatus Zone (mm)C. neoformans Zone (mm)
Pyrrole-0013012915
Pyrrole-00230181520
Pyrrole-00330008
Fluconazole2522025
DMSO (Solvent)-000

Visualizations

Experimental Workflows

experimental_workflow cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion p1 Prepare Compound Serial Dilutions p3 Inoculate & Incubate (24-72h) p1->p3 p2 Prepare Fungal Inoculum p2->p3 p4 Read MIC (Lowest concentration with no visible growth) p3->p4 d1 Prepare Compound- Impregnated Disks d3 Place Disks & Incubate (24-48h) d1->d3 d2 Inoculate Agar Plate (Fungal Lawn) d2->d3 d4 Measure Zone of Inhibition (mm) d3->d4

Caption: Workflow for MIC and Disk Diffusion Assays.

Putative Mechanism of Action

Some pyrrole derivatives, like the natural product pyrrolnitrin, are known to interfere with the fungal respiratory electron transport chain.[14] Azole antifungals, a common comparison, inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis, a key component of the fungal cell membrane.[2]

mechanism_of_action cluster_pyrrole Pyrrole Derivatives' Putative Action cluster_azole Azole Antifungals' Action (Reference) pyrrole Synthetic Pyrrole Derivative etc Mitochondrial Electron Transport Chain pyrrole->etc Inhibits atp ATP Production (Cellular Energy) etc->atp Drives growth_inhibition1 Fungal Growth Inhibition atp->growth_inhibition1 azole Azole Antifungal (e.g., Fluconazole) demethylase Lanosterol 14-α-demethylase azole->demethylase Inhibits ergosterol Ergosterol Synthesis demethylase->ergosterol membrane Cell Membrane Integrity Disruption ergosterol->membrane growth_inhibition2 Fungal Growth Inhibition membrane->growth_inhibition2

Caption: Putative Antifungal Mechanisms of Action.

References

Application Notes and Protocols: Cytotoxicity of 2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive protocol for evaluating the cytotoxic effects of the novel compound, 2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone, on various cancer cell lines. While specific experimental data for this compound is not yet publicly available, this document outlines a standard methodology based on established protocols for similar nitro-pyrrole derivatives, which have shown promise as anticancer agents.[1][2][3]

Introduction

Pyrrole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[2][3][4] Several studies have demonstrated that synthetic pyrrole derivatives can exhibit potent cytotoxicity against a range of human cancer cell lines.[1][3] The subject of this protocol, this compound, is a synthetic compound that shares structural similarities with other biologically active nitro-pyrrole molecules.[5][6] This document provides a detailed protocol for assessing its in vitro cytotoxicity using a colorimetric MTT assay, a widely accepted method for determining cell viability.

Experimental Protocols

A standard experimental workflow for assessing the cytotoxicity of a test compound is depicted below. This involves initial cell culture and seeding, followed by treatment with the compound, and finally, a viability assay to quantify the cytotoxic effect.

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cancer Cell Line Culture (e.g., MCF-7, HCT-116, A549) B Cell Counting and Viability Check A->B C Seed Cells into 96-well Plates B->C E Add Compound to Wells C->E D Prepare Serial Dilutions of This compound D->E F Incubate for 24-72 hours E->F G Add MTT Reagent to each well F->G H Incubate for 2-4 hours G->H I Add Solubilization Solution (e.g., DMSO) H->I J Read Absorbance at 570 nm I->J K Calculate % Cell Viability J->K L Determine IC50 Values K->L

Figure 1: Experimental workflow for cytotoxicity testing.

2.1. Materials and Reagents

  • Cell Lines: Human breast adenocarcinoma (MCF-7), human colon carcinoma (HCT-116), and human lung carcinoma (A549).

  • Culture Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: this compound, dissolved in DMSO to create a stock solution.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Solution: Dimethyl sulfoxide (DMSO).

  • Other: 96-well plates, multichannel pipette, incubator (37°C, 5% CO2).

2.2. Cell Seeding

  • Culture the selected cancer cell lines in their respective media until they reach 80-90% confluency.

  • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plates for 24 hours to allow the cells to attach.

2.3. Compound Treatment

  • Prepare a series of dilutions of the test compound in culture medium from the stock solution. A typical concentration range would be from 0.1 µM to 100 µM.

  • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the compound to the respective wells.

  • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

  • Incubate the plates for 24, 48, or 72 hours.

2.4. MTT Assay

  • After the incubation period, add 20 µL of the MTT reagent to each well.

  • Incubate the plates for an additional 2-4 hours at 37°C.

  • Carefully remove the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

2.5. Data Analysis

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Data Presentation

The cytotoxic activity of this compound would be summarized in a table presenting the IC50 values for each cell line at different time points. A hypothetical representation of such data is provided below.

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7 45.222.810.5
HCT-116 38.918.48.2
A549 55.630.115.7
Doxorubicin 0.80.40.2
Hypothetical data for illustrative purposes. Doxorubicin is included as a positive control.

Potential Signaling Pathways

While the precise mechanism of action for this compound is yet to be elucidated, many cytotoxic compounds induce apoptosis (programmed cell death) in cancer cells. A simplified, generalized apoptotic signaling pathway that could be investigated is illustrated below.

G cluster_pathway Generalized Apoptotic Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Compound This compound Mitochondrion Mitochondrion Compound->Mitochondrion Induces Stress DeathReceptor Death Receptors (e.g., Fas, TNFR) Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Executioner Caspase-3 Caspase8->Caspase3 CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Potential apoptotic signaling pathway.

Further investigations, such as Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) or flow cytometry analysis of Annexin V staining, would be necessary to confirm the involvement of this or other signaling pathways.

References

Application Notes and Protocols for 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone as a chemical intermediate in the synthesis of bioactive molecules.

1. Introduction

This compound, also known as N-methyl-4-nitro-2-trichloroacetylpyrrole, is a versatile synthetic intermediate. Its structure, featuring a reactive trichloroacetyl group and an electron-deficient nitropyrrole core, makes it a valuable precursor for a variety of nitrogen-containing heterocycles.[1][2] This compound is particularly useful in the synthesis of analogues of naturally occurring bioactive compounds, such as the antiviral and anticancer agent distamycin A. The pyrrole-amide backbone of distamycin and its analogues allows for sequence-specific binding in the minor groove of DNA.

The primary applications of this intermediate involve the transformation of the trichloroacetyl group into other functionalities, such as carboxylic acids, esters, and amides. These transformations provide key building blocks for the construction of more complex molecules in medicinal chemistry and drug discovery.

2. Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 120122-47-6
Molecular Formula C₇H₅Cl₃N₂O₃
Molecular Weight 271.49 g/mol
Appearance Solid
Storage Sealed in a dry place at room temperature

3. Key Synthetic Applications

The trichloroacetyl group of this compound serves as a synthetic equivalent of a carboxyl group. It can be readily converted into a carboxylic acid, ester, or amide, which are common functionalities in pharmacologically active molecules.

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid

This protocol describes the hydrolysis of the trichloroacetyl group to a carboxylic acid, a key step in the synthesis of various pyrrole-containing bioactive molecules.

Reaction Scheme:

G reactant This compound product 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid reactant->product Hydrolysis reagents 1. NaOH (aq) 2. HCl (aq)

Fig. 1: Hydrolysis of the trichloroacetyl group.

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
This compound120122-47-6271.49 g/mol 2.71 g10 mmol
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol 1.60 g40 mmol
Deionized Water7732-18-518.02 g/mol 50 mL-
Hydrochloric Acid (HCl), 2M7647-01-036.46 g/mol As needed-
Ethyl Acetate141-78-688.11 g/mol 100 mL-
Brine (saturated NaCl solution)7647-14-558.44 g/mol 30 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol As needed-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (2.71 g, 10 mmol) in 20 mL of deionized water.

  • Add a solution of sodium hydroxide (1.60 g, 40 mmol) in 30 mL of deionized water to the flask.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature in an ice bath.

  • Acidify the reaction mixture to pH 2-3 by the dropwise addition of 2M hydrochloric acid.

  • A precipitate of 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid will form.

  • Collect the solid by vacuum filtration and wash with cold deionized water.

  • For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

  • Dry the purified product under vacuum to obtain the final product.

Expected Yield: 80-90%

Protocol 2: Synthesis of 1-methyl-4-nitro-1H-pyrrole-2-carboxamide

This protocol details the direct conversion of the trichloroacetyl group to a primary amide using ammonia, a crucial building block for many pharmacophores.

Reaction Scheme:

G reactant This compound product 1-methyl-4-nitro-1H-pyrrole-2-carboxamide reactant->product Aminolysis reagents NH₃ in Dioxane

Fig. 2: Aminolysis of the trichloroacetyl group.

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
This compound120122-47-6271.49 g/mol 2.71 g10 mmol
Ammonia (NH₃), 7N solution in 1,4-Dioxane7664-41-717.03 g/mol 15 mL~105 mmol
1,4-Dioxane123-91-188.11 g/mol 30 mL-
Deionized Water7732-18-518.02 g/mol 100 mL-
Ethyl Acetate141-78-688.11 g/mol 100 mL-
Brine (saturated NaCl solution)7647-14-558.44 g/mol 30 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol As needed-

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (2.71 g, 10 mmol) in 30 mL of 1,4-dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 7N solution of ammonia in 1,4-dioxane (15 mL) to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into 100 mL of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1-methyl-4-nitro-1H-pyrrole-2-carboxamide.

Expected Yield: 70-85%

4. Application in Drug Development: Synthesis of Distamycin A Analogues

The carboxylic acid and carboxamide derivatives synthesized from this compound are key precursors for the synthesis of distamycin A analogues. These analogues are of significant interest in the development of new anticancer and antiviral therapies. The general workflow involves the reduction of the nitro group to an amine, followed by peptide coupling reactions to build the polyamide chain.

G A 2,2,2-Trichloro-1-(1-methyl-4-nitro- 1H-pyrrol-2-yl)ethanone B 1-methyl-4-nitro-1H-pyrrole- 2-carboxylic acid A->B Hydrolysis C 1-methyl-4-amino-1H-pyrrole- 2-carboxylic acid B->C Nitro Reduction D Peptide Coupling C->D Activation E Distamycin A Analogue D->E

Fig. 3: General workflow for the synthesis of Distamycin A analogues.

The ability to introduce various substituents on the pyrrole nitrogen and the terminal amidine group allows for the creation of a library of distamycin analogues with potentially improved DNA binding affinity, sequence specificity, and pharmacological properties.

5. Safety Information

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. The reaction conditions and yields are illustrative and may require optimization. All chemical manipulations should be performed with appropriate safety precautions.

References

Application Notes and Protocols: Derivatization of 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The title compound, 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone, presents a unique starting point for the development of novel therapeutic agents due to its distinct substitution pattern, featuring an electron-withdrawing nitro group and a reactive trichloroacetyl moiety.[2][3][4] This document outlines a systematic approach to the derivatization of this scaffold to explore its structure-activity relationships (SAR), providing detailed protocols for synthesis, biological evaluation, and data presentation. The goal is to identify key structural modifications that enhance potency and selectivity against a hypothetical kinase target, a common mechanism for pyrrole-based inhibitors.[5]

Rationale for Derivatization

The derivatization strategy for this compound (designated as Scaffold-1 ) will focus on three primary modification points to probe the chemical space around the core structure. The objective is to understand the electronic and steric requirements for optimal biological activity.

  • Modification of the Trichloroacetyl Group (R1): The trichloroacetyl group is a reactive handle suitable for generating a variety of functional groups. Conversion to amides, esters, and reduced alcohols will explore the impact of hydrogen bond donors and acceptors, as well as changes in polarity and steric bulk in this region.

  • Reduction and Derivatization of the Nitro Group (R2): The electron-withdrawing nitro group significantly influences the electronics of the pyrrole ring. Its reduction to an amine, followed by acylation or sulfonylation, will allow for the introduction of diverse substituents to probe for additional binding interactions.

  • Substitution at the Pyrrole C5 Position (R3): While the initial scaffold is unsubstituted at C5, introducing small alkyl or aryl groups at this position can provide insights into the steric tolerance of the binding pocket.

Proposed Derivatization Scheme & Data Presentation

The following table summarizes the proposed derivatives of Scaffold-1 and their hypothetical biological activity against a target kinase. The IC₅₀ (half-maximal inhibitory concentration) is used as a measure of potency.

Compound IDR1 Modification (at C2)R2 Modification (at C4)R3 Modification (at C5)Molecular Weight ( g/mol )Lipophilicity (cLogP)Kinase Inhibition IC₅₀ (nM)
Scaffold-1 -C(O)CCl₃-NO₂-H271.492.49>10,000
DERIV-A1 -C(O)NH-Ph-NO₂-H319.733.155,210
DERIV-A2 -C(O)NH-(4-Cl-Ph)-NO₂-H354.183.852,840
DERIV-A3 -C(O)NH-(4-MeO-Ph)-NO₂-H349.763.084,560
DERIV-B1 -C(O)CCl₃-NH₂-H241.511.828,750
DERIV-B2 -C(O)CCl₃-NHC(O)CH₃-H283.551.651,530
DERIV-B3 -C(O)CCl₃-NHSO₂CH₃-H319.601.35980
DERIV-C1 -C(O)NH-(4-Cl-Ph)-NHC(O)CH₃-H351.183.21450
DERIV-C2 -C(O)NH-(4-Cl-Ph)-NHSO₂CH₃-H387.232.91120
DERIV-C3 -C(O)NH-(4-Cl-Ph)-NHSO₂CH₃-CH₃401.263.41850

Experimental Protocols

3.1. General Synthesis Workflow

The overall synthetic strategy is depicted in the workflow diagram below. This multi-step process allows for the systematic introduction of chemical diversity at the designated modification points.

G cluster_0 R1 Modification cluster_1 R2 Modification cluster_2 Combined Modification Scaffold1 Scaffold-1 Aminolysis Aminolysis (e.g., Aniline) Scaffold1->Aminolysis DerivA Derivatives A1-A3 Amide Formation Aminolysis->DerivA Scaffold1_B Scaffold-1 Reduction Nitro Reduction (e.g., Fe/HCl) Scaffold1_B->Reduction DerivB1 Derivative B1 Amino Pyrrole Reduction->DerivB1 Acylation Acylation / Sulfonylation DerivB1->Acylation DerivB2_B3 Derivatives B2-B3 Acylation->DerivB2_B3 DerivA_start Amide Intermediate (e.g., DERIV-A2) Nitro_Reduction_C Nitro Reduction DerivA_start->Nitro_Reduction_C Acylation_C Acylation / Sulfonylation Nitro_Reduction_C->Acylation_C DerivC Derivatives C1-C2 Acylation_C->DerivC

Caption: General workflow for the derivatization of Scaffold-1.

3.2. Protocol for Synthesis of Amide Derivatives (e.g., DERIV-A2)

  • Dissolution: Dissolve this compound (Scaffold-1 ) (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).

  • Addition of Amine: Add 4-chloroaniline (1.2 eq) to the solution, followed by triethylamine (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield DERIV-A2 .

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

3.3. Protocol for Nitro Group Reduction and Acylation (e.g., DERIV-B2)

  • Reduction: To a solution of Scaffold-1 (1.0 eq) in ethanol/water (3:1), add iron powder (5.0 eq) and ammonium chloride (3.0 eq).

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Filtration: Cool the reaction to room temperature and filter through a pad of celite, washing with ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude amino intermediate (DERIV-B1 ).

  • Acylation: Redissolve the crude amine in anhydrous DCM. Add triethylamine (2.0 eq) followed by dropwise addition of acetyl chloride (1.2 eq) at 0°C.

  • Reaction and Purification: Allow the reaction to warm to room temperature and stir for 3 hours. Perform an aqueous work-up as described in section 3.2. Purify the product by column chromatography to yield DERIV-B2 .

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS.

3.4. Protocol for In Vitro Kinase Inhibition Assay

  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay will be used to measure the inhibitory activity of the compounds against the target kinase.

  • Reagents: Kinase enzyme, biotinylated substrate peptide, ATP, and a lanthanide-labeled anti-phospho-substrate antibody.

  • Procedure: a. Prepare a serial dilution of the test compounds in DMSO (e.g., from 100 µM to 1 nM). b. In a 384-well plate, add 5 µL of the compound dilution. c. Add 10 µL of the kinase and biotinylated substrate mixture. d. Initiate the kinase reaction by adding 5 µL of ATP solution. e. Incubate at room temperature for 60 minutes. f. Stop the reaction and detect phosphorylation by adding 10 µL of the TR-FRET detection mix (containing the labeled antibody). g. Incubate for another 60 minutes.

  • Data Analysis: Read the plate on a suitable TR-FRET plate reader. Calculate the ratio of the emission signals (e.g., 665 nm/620 nm). Plot the signal ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Signaling Pathway

The synthesized pyrrole derivatives are hypothesized to inhibit a key kinase in a pro-inflammatory signaling pathway, such as the NF-κB pathway. Inhibition of this kinase would prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of inflammatory genes.

G Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor Kinase Target Kinase Receptor->Kinase Ikk_complex IκBα-NF-κB Complex Kinase->Ikk_complex P Ikb_p P-IκBα Ikk_complex->Ikb_p Degradation Nfkb NF-κB (p65/p50) Ikb_p->Nfkb Release Nucleus Nucleus Nfkb->Nucleus Translocation Transcription Gene Transcription (e.g., IL-6, COX-2) Inhibitor Pyrrole Derivative (e.g., DERIV-C2) Inhibitor->Kinase

References

Application Notes and Protocols: Molecular Docking of 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone with Bacterial Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of the novel compound 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone against key bacterial enzyme targets. This document is intended to guide researchers in the virtual screening and rational design of new antibacterial agents based on the pyrrole scaffold.

Pyrrole derivatives are a significant class of heterocyclic compounds that have been explored for their potential as effective agents against multidrug-resistant bacterial infections.[1][2] The subject of this study, this compound, is a synthetic compound used as an intermediate in the development of pharmaceuticals and agrochemicals, including potential antifungal and antibacterial agents.[3][4] Molecular docking is a crucial computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used in drug design to understand the interaction between a ligand and its target protein at the molecular level.

Potential Bacterial Enzyme Targets

The development of new antibiotics often involves targeting essential bacterial enzymes. Based on established research into novel antimicrobial targets, the following enzymes are proposed as primary targets for the molecular docking of this compound:

  • Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA): A key enzyme in the fatty acid biosynthesis (FAS-II) pathway, which is essential for bacterial survival.[5]

  • DNA Gyrase (GyrB): A type II topoisomerase that introduces negative supercoils into DNA, crucial for DNA replication and transcription.

  • Peptidoglycan Endopeptidases: Enzymes responsible for cleaving the peptidoglycan cell wall, a process vital for bacterial growth and division.[6]

  • D-Alanine:D-Alanine (D-Ala:D-Ala) Ligase: An essential enzyme in the biosynthesis of peptidoglycan precursors.[7]

Experimental Protocols

This section outlines the detailed methodology for performing a molecular docking study of this compound with a selected bacterial enzyme target, using Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA) from Mycobacterium tuberculosis as an example.

Preparation of the Ligand

The three-dimensional structure of this compound is the starting point for the docking study.

  • Step 1: 2D Structure Sketching. Draw the 2D structure of the compound using chemical drawing software such as ChemDraw or Marvin Sketch.

  • Step 2: 3D Structure Generation. Convert the 2D structure to a 3D structure. This can be done within the drawing software or using a dedicated molecular modeling program like Avogadro or PyMOL.

  • Step 3: Energy Minimization. The 3D structure of the ligand should be energy-minimized to obtain a stable conformation. This is typically performed using a molecular mechanics force field (e.g., MMFF94) or a semi-empirical quantum mechanical method. Software like Avogadro, ArgusLab, or the command-line tool Open Babel can be used for this purpose.

  • Step 4: File Format Conversion. Save the optimized 3D structure in a suitable format for the docking software, such as .pdbqt for AutoDock Vina or .mol2 for GOLD or GLIDE.

Preparation of the Target Protein

The crystal structure of the target enzyme is required for the docking simulation.

  • Step 1: Protein Structure Retrieval. Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, the PDB ID for M. tuberculosis InhA could be 4TZK.[5]

  • Step 2: Pre-processing the Protein. The raw PDB file often contains non-essential components that need to be removed.

    • Remove water molecules and any co-crystallized ligands or ions that are not part of the active site of interest.

    • Add polar hydrogen atoms to the protein structure, as they are often not resolved in X-ray crystallography.

    • Assign partial charges to the atoms (e.g., Gasteiger charges).

  • Step 3: Active Site Identification. The binding site (active site) of the enzyme must be defined. This can be identified from the location of a co-crystallized inhibitor in the PDB structure or through literature research.

  • Step 4: Grid Box Generation. Define a grid box that encompasses the identified active site. This box specifies the search space for the ligand during the docking process. The size and center of the grid box are crucial parameters.

Molecular Docking Simulation

This step involves running the docking algorithm to predict the binding mode of the ligand.

  • Step 1: Docking Software Selection. Choose a suitable molecular docking program. Popular choices include AutoDock Vina, GOLD, GLIDE, and Surflex-Dock.[5]

  • Step 2: Configuration of Docking Parameters. Set the parameters for the docking run. This includes specifying the prepared ligand and protein files, the coordinates of the grid box, and the exhaustiveness of the search algorithm.

  • Step 3: Execution of the Docking Run. Initiate the docking simulation. The software will explore various conformations and orientations of the ligand within the defined active site and score them based on a scoring function.

Analysis of Docking Results

The output of the docking simulation needs to be carefully analyzed to understand the potential interaction.

  • Step 1: Examination of Binding Poses. The docking software will generate several possible binding poses for the ligand, each with a corresponding binding affinity or docking score. The pose with the lowest binding energy is typically considered the most favorable.

  • Step 2: Visualization of Interactions. Use molecular visualization software (e.g., PyMOL, VMD, or Discovery Studio Visualizer) to view the predicted binding pose of the ligand within the protein's active site.

  • Step 3: Identification of Key Interactions. Analyze the non-covalent interactions between the ligand and the amino acid residues of the protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking.

  • Step 4: Comparison with a Reference Compound. If a known inhibitor is available, perform a docking simulation with it and compare its binding mode and score to that of the test compound.

Data Presentation

The quantitative results from the molecular docking studies should be summarized for clear comparison.

Table 1: Docking Scores and Binding Affinities of this compound with Bacterial Enzyme Targets

Target EnzymePDB IDDocking Score (kcal/mol)Predicted Binding Affinity (kcal/mol)Key Interacting Residues
Enoyl-ACP Reductase (InhA)4TZK-8.5-8.2TYR158, NAD500[5]
DNA Gyrase Subunit B5L3J-7.9-7.6ASP81, GLU58
Peptidoglycan Endopeptidase6PLF-7.2-6.9SER62, LYS65
D-Ala:D-Ala Ligase1IOV-6.8-6.5LYS15, SER150

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be obtained from the output of the docking software.

Visualization of Workflows and Pathways

Experimental Workflow

The overall process of a molecular docking study can be visualized as a sequential workflow.

experimental_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure Generation & Optimization) docking Molecular Docking Simulation (Software Execution) ligand_prep->docking protein_prep Protein Preparation (PDB Download & Pre-processing) protein_prep->docking analysis Results Analysis (Binding Pose & Interaction Analysis) docking->analysis signaling_pathway acetyl_coa Acetyl-CoA fas_initiation Fatty Acid Synthesis Initiation acetyl_coa->fas_initiation malonyl_coa Malonyl-CoA malonyl_coa->fas_initiation elongation_cycle Elongation Cycle fas_initiation->elongation_cycle enoyl_acp_reductase Enoyl-ACP Reductase (InhA) elongation_cycle->enoyl_acp_reductase Reduction Step saturated_acyl_acp Saturated Acyl-ACP enoyl_acp_reductase->saturated_acyl_acp compound This compound inhibition Inhibition compound->inhibition inhibition->enoyl_acp_reductase saturated_acyl_acp->elongation_cycle Further Elongation membrane_lipids Membrane Lipids saturated_acyl_acp->membrane_lipids cell_death Bacterial Cell Death membrane_lipids->cell_death

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone. This resource is intended for researchers, scientists, and drug development professionals familiar with synthetic organic chemistry.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, which is typically achieved via a Friedel-Crafts acylation of 1-methyl-4-nitropyrrole.

Problem IDIssuePotential CausesSuggested Solutions
SYN-001 Low or No Product Yield Deactivated Aromatic Ring: The nitro group on the pyrrole ring is strongly electron-withdrawing, deactivating it towards electrophilic aromatic substitution.[1]- Use a stronger Lewis acid catalyst (e.g., AlCl₃). - Increase the reaction temperature, but monitor for decomposition. - Use a larger excess of the acylating agent and Lewis acid.
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[1]- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and freshly opened or purified reagents.
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product can form a stable complex with the catalyst.[1][2]- Use at least a stoichiometric equivalent of the Lewis acid relative to the 1-methyl-4-nitropyrrole. An excess may be beneficial.
SYN-002 Formation of a Dark, Tarry Substance (Polymerization) Pyrrole Ring Instability: Pyrroles are known to polymerize under strongly acidic conditions.[3]- Add the Lewis acid catalyst to the reaction mixture at a low temperature (e.g., 0 °C or below) before slowly adding the acylating agent. - Consider using a milder Lewis acid (e.g., SnCl₄, TiCl₄), although this may require longer reaction times or higher temperatures.
SYN-003 Presence of Multiple Unidentified Byproducts Side Reactions: The harsh conditions required for the acylation of a deactivated ring can lead to side reactions.- Optimize the reaction temperature; start at a low temperature and gradually increase it. - Ensure the dropwise addition of the acylating agent to maintain a low concentration of the reactive electrophile.
Impure Starting Materials: Impurities in the 1-methyl-4-nitropyrrole or trichloroacetyl chloride can lead to byproduct formation.- Purify the starting materials before use (e.g., distillation of the acylating agent, recrystallization of the pyrrole).
SYN-004 Difficulty in Product Isolation and Purification Product-Catalyst Complex: The ketone product forms a complex with the Lewis acid, which needs to be hydrolyzed during workup.[4]- During workup, carefully and slowly quench the reaction mixture with ice-cold dilute acid (e.g., HCl) to break up the complex. - Perform a thorough extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
Co-eluting Impurities: Byproducts may have similar polarities to the desired product, making chromatographic separation challenging.- Utilize different solvent systems for column chromatography. - Consider recrystallization as an alternative or additional purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for a successful synthesis?

A1: The most critical parameter is maintaining strictly anhydrous conditions. Lewis acids like aluminum chloride react violently with water, which not only deactivates the catalyst but can also lead to hazardous situations. Ensure all glassware is thoroughly dried, use anhydrous solvents, and handle reagents under an inert atmosphere.[1]

Q2: Can I use a different acylating agent instead of trichloroacetyl chloride?

A2: Yes, trichloroacetic anhydride can also be used, often in conjunction with a Lewis acid. The reactivity might differ, potentially requiring adjustments to the reaction conditions.

Q3: Why is the reaction performed at low temperatures initially?

A3: The initial low temperature is crucial to control the exothermic reaction between the Lewis acid and the acylating agent, and to minimize the polymerization of the acid-sensitive pyrrole ring.[3]

Q4: My reaction has stalled. What can I do?

A4: If TLC analysis indicates that the reaction is not proceeding, you can try slowly warming the reaction mixture. It is advisable to do this in increments (e.g., to room temperature, then to 40 °C) while monitoring the reaction progress and the formation of any byproducts.

Q5: What are the expected spectroscopic data for the product?

  • ¹H NMR: Expect signals for the N-methyl group, and two distinct aromatic protons on the pyrrole ring.

  • ¹³C NMR: Expect signals for the methyl carbon, the pyrrole ring carbons, the carbonyl carbon, and the trichloromethyl carbon.

  • IR: A strong absorption band for the ketone carbonyl group (C=O) is expected, typically in the range of 1650-1700 cm⁻¹.

  • MS: The mass spectrum should show the molecular ion peak and a characteristic isotopic pattern for the three chlorine atoms.

Experimental Protocols

Hypothetical Protocol for Friedel-Crafts Acylation

This is a generalized protocol based on standard Friedel-Crafts procedures for deactivated aromatic substrates. Optimization will likely be necessary.

Materials:

  • 1-methyl-4-nitropyrrole

  • Trichloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of trichloroacetyl chloride (1.1 eq) in anhydrous DCM.

  • Add the trichloroacetyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.

  • Stir the mixture for an additional 15 minutes at 0 °C.

  • Prepare a solution of 1-methyl-4-nitropyrrole (1.0 eq) in anhydrous DCM and add it to the dropping funnel.

  • Add the pyrrole solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture back to 0 °C.

    • Very slowly and carefully, quench the reaction by adding crushed ice, followed by cold, dilute HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Synthesis Pathway

Synthesis_Pathway Pyrrole 1-methyl-4-nitropyrrole Product This compound Pyrrole->Product DCM, 0 °C to rt AcylChloride Trichloroacetyl chloride AcylChloride->Product LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Product

Caption: Friedel-Crafts acylation of 1-methyl-4-nitropyrrole.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Start CheckYield Low/No Yield? Start->CheckYield CheckPolymer Polymerization? Start->CheckPolymer Success Successful Synthesis CheckYield->Success No Anhydrous Ensure Anhydrous Conditions CheckYield->Anhydrous Yes CheckPolymer->CheckYield No LowerTemp Lower Reaction Temperature CheckPolymer->LowerTemp Yes IncreaseStoich Increase Catalyst/Reagent Stoichiometry Anhydrous->IncreaseStoich IncreaseTemp Increase Temperature IncreaseStoich->IncreaseTemp IncreaseTemp->CheckPolymer MilderLA Use Milder Lewis Acid LowerTemp->MilderLA MilderLA->Start Retry

Caption: Decision tree for troubleshooting the synthesis.

References

Optimization of reaction conditions for the acylation of electron-deficient pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the acylation of electron-deficient pyrroles.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the acylation of electron-deficient pyrroles?

The most frequent issues include low or no product yield, polymerization of the pyrrole substrate, and poor regioselectivity, resulting in mixtures of C2- and C3-acylated isomers.[1] Other challenges can involve diacylation and N-acylation, particularly with unprotected pyrroles.

Q2: Why is my reaction yield consistently low?

Low yields in Friedel-Crafts acylation of pyrroles can be attributed to several factors.[1] One common cause is the deactivation of the Lewis acid catalyst by moisture.[1] Additionally, the electron-deficient nature of the pyrrole substrate may render it too unreactive under standard conditions.[1] Lastly, the acylating agent itself might not be sufficiently reactive.[1]

Q3: What causes the polymerization of my pyrrole substrate?

Pyrroles are electron-rich aromatic compounds and are highly susceptible to polymerization under strongly acidic conditions, which are often employed in Friedel-Crafts reactions.[1] This is a very common side reaction, especially at elevated temperatures.[1]

Q4: How can I control the regioselectivity of the acylation?

Regioselectivity (C2 vs. C3 acylation) is a well-documented challenge and is influenced by several factors. The nature of the substituent on the pyrrole nitrogen (N-substituent) plays a crucial role.[1] Unprotected (N-H) and N-alkyl pyrroles typically favor acylation at the C2 position.[1] Conversely, bulky N-protecting groups can sterically hinder the C2 position, leading to preferential C3 acylation.[1] Electron-withdrawing N-protecting groups can also direct acylation to the C3 position.[1]

Q5: Are there alternative methods to traditional Friedel-Crafts acylation?

Yes, several alternative methods have been developed. Organocatalytic methods, such as using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), can provide high yields and regioselectivity for the C2-acylation of N-protected pyrroles.[2][3] Another alternative is the Minisci acylation, which operates under neutral conditions and can prevent the polymerization of pyrroles.[4][5][6] Acylation can also be achieved using carboxylic acids activated with anhydrides like trifluoroacetic anhydride (TFAA) or trifluoromethanesulfonic anhydride (Tf₂O).[7][8]

Troubleshooting Guides

Problem 1: Low or No Product Yield

This guide provides a systematic approach to troubleshooting low or no yield in the acylation of electron-deficient pyrroles.

Troubleshooting Workflow for Low Yield

start Low/No Yield check_catalyst Check Lewis Acid Activity start->check_catalyst check_reagents Evaluate Reagent Reactivity start->check_reagents check_conditions Assess Reaction Conditions start->check_conditions catalyst_solution Use fresh, anhydrous Lewis acid. Handle under inert atmosphere. check_catalyst->catalyst_solution reagents_solution1 Use more reactive acylating agent (e.g., acyl chloride > anhydride). check_reagents->reagents_solution1 reagents_solution2 Consider a more reactive N-protecting group if applicable. check_reagents->reagents_solution2 conditions_solution Increase reaction temperature. Increase reaction time. Use a stronger Lewis acid. check_conditions->conditions_solution

Caption: Troubleshooting workflow for low yield in pyrrole acylation.

Potential Cause Troubleshooting Steps
Inactive Lewis Acid Catalyst The Lewis acid (e.g., AlCl₃, SnCl₄) is highly sensitive to moisture. Use freshly opened or properly stored anhydrous Lewis acids. Ensure all glassware is thoroughly dried (oven or flame-dried) before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Deactivated Pyrrole Substrate For pyrroles with strongly electron-withdrawing groups, standard conditions may be insufficient.[1] Consider increasing the reaction temperature, but be cautious of potential polymerization.[1] Employing a stronger Lewis acid may also be effective, but this again increases the risk of polymerization.[1]
Insufficiently Reactive Acylating Agent The reactivity of the acylating agent is critical. If using a carboxylic acid anhydride, switching to the more reactive corresponding acyl chloride can improve the outcome.[1] For less reactive acylating agents, increasing the reaction time or temperature may be necessary.[1]
Problem 2: Pyrrole Polymerization

Polymerization is a common side reaction. The following steps can help minimize its occurrence.

Workflow to Minimize Polymerization

start Polymerization Observed temp_control Temperature Control start->temp_control acid_control Lewis Acid Management start->acid_control protecting_group Use of N-Protecting Group start->protecting_group temp_solution Add Lewis acid at low temperature (e.g., 0°C or below). temp_control->temp_solution acid_solution Use a milder Lewis acid (e.g., SnCl₄, Zn(OTf)₂). Consider organocatalysts (e.g., DBN). acid_control->acid_solution protecting_group_solution Introduce an N-protecting group (e.g., Ts, Bs) to reduce ring electron density. protecting_group->protecting_group_solution

Caption: Workflow to minimize pyrrole polymerization during acylation.

Troubleshooting Strategy Details
Temperature Control Add the Lewis acid to the reaction mixture at a low temperature (e.g., 0 °C or lower) before introducing the acylating agent.[1]
Lewis Acid Selection Consider using a milder Lewis acid. While AlCl₃ is common, catalysts like SnCl₄ or Zn(OTf)₂ can be effective and reduce polymerization.[1] Organocatalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) are also a good alternative to avoid strongly acidic conditions.[1][2]
N-Protecting Groups The use of an N-protecting group, such as a tosyl (Ts) or benzenesulfonyl (Bs) group, reduces the electron density of the pyrrole ring, making it less susceptible to polymerization.[1]
Problem 3: Poor Regioselectivity (Mixture of C2 and C3 Isomers)

Achieving the desired regioselectivity is often a key challenge.

Decision Tree for Controlling Regioselectivity

start Poor Regioselectivity target Desired Isomer? start->target c2_acylation Target: C2-Acylation target->c2_acylation C2 c3_acylation Target: C3-Acylation target->c3_acylation C3 c2_solution1 Use N-alkylated pyrroles. c2_acylation->c2_solution1 c2_solution2 Employ organocatalysis (e.g., DBN). c2_acylation->c2_solution2 c3_solution1 Introduce a bulky N-protecting group (e.g., TIPS). c3_acylation->c3_solution1 c3_solution2 Use an electron-withdrawing N-protecting group (e.g., sulfonyl). c3_acylation->c3_solution2

Caption: Decision tree for controlling regioselectivity in pyrrole acylation.

Strategy for C2-Acylation Strategy for C3-Acylation
Use N-alkylated pyrroles, as they generally favor acylation at the C2 position.[1]Introduce a bulky N-protecting group like triisopropylsilyl (TIPS) to sterically block the C2 position.[1]
An organocatalytic method using DBN has been shown to be highly regioselective for the C2-acylation of N-alkyl pyrroles.[2]Use electron-withdrawing N-protecting groups, such as sulfonyl groups, which can direct acylation to the C3 position.[1]

Data Presentation

Table 1: Comparison of Catalysts for the Acylation of N-Methylpyrrole with Benzoyl Chloride

CatalystCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Isolated Yield (%)Ref.
None-88757[3]
Pyridine151.5--[2]
DMAP151.5<5-[2]
DABCO151.5<5-[2]
DBU151.59365[2]
DBN 15 1.5 100 72 [2][3]
DBN 15 4 100 95 [2]
Reaction conditions: N-methylpyrrole (1 mmol), benzoyl chloride (1.2 mmol), catalyst in toluene at reflux.[1]

Table 2: DBN-Catalyzed Acylation of Various N-Protected Pyrroles with Benzoyl Chloride

N-Protecting GroupReaction Time (h)Conversion (%)Isolated Yield (%)Ref.
Methyl410095[2]
Benzyl410085[2]
p-Methoxybenzyl (PMB)410082[2]
Cyanoethyl49575[2]
Reaction conditions: N-protected pyrrole (1 mmol), benzoyl chloride (1.2 mmol), DBN (15 mol%) in toluene at reflux.[2]

Experimental Protocols

General Protocol for DBN-Catalyzed C2-Acylation of N-Alkylpyrroles

This protocol is adapted from the work of Connon and co-workers.[2]

  • To a solution of the N-alkylpyrrole (1.0 mmol) in toluene (5 mL) is added 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (0.15 mmol, 15 mol%).

  • The acyl chloride (1.2 mmol) is then added, and the resulting mixture is heated to reflux.

  • The reaction is monitored by TLC. Upon completion (typically 4 hours), the reaction mixture is cooled to room temperature.

  • The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure 2-acyl-N-alkylpyrrole.

General Protocol for Friedel-Crafts Acylation of N-p-Toluenesulfonylpyrrole

This protocol is a general representation of a standard Friedel-Crafts procedure.

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere, add the acyl chloride (1.2 mmol) dropwise.

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Add a solution of N-p-toluenesulfonylpyrrole (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise to the reaction mixture at 0 °C.[1]

  • The reaction is allowed to stir at 0 °C or warm to room temperature, with progress monitored by TLC.

  • Upon completion, the reaction is cooled to 0 °C and slowly quenched by the dropwise addition of 1 M HCl.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization.[1]

Protocol for Acylation of N-Alkoxycarbonyl Pyrroles with Carboxylic Acids using Tf₂O

This protocol is adapted from the work of Lewis and co-workers.[7]

  • To a nitrogen-purged flask containing the N-alkoxycarbonyl pyrrole (1.0 equiv) and the carboxylic acid (1.0 equiv) in dry dichloromethane, add trifluoromethanesulfonic anhydride (Tf₂O) (10 equiv) dropwise at 0 °C.

  • The reaction is stirred and allowed to warm to room temperature. Progress is monitored by TLC.

  • Upon completion, the reaction is diluted with dichloromethane and washed with 1 M Na₂CO₃ (aq).

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic extracts are dried over MgSO₄, filtered, and concentrated in vacuo to yield the acylated product.

References

Preventing polymerization of pyrroles during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of pyrroles, with a focus on preventing unwanted polymerization. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My pyrrole synthesis reaction is yielding a dark, tarry, and difficult-to-purify substance. What is causing this?

A1: The formation of a dark, tarry material is a common indicator of pyrrole polymerization. Pyrroles are electron-rich aromatic compounds that are susceptible to oxidation and acid-catalyzed polymerization. This is particularly prevalent under harsh reaction conditions, such as high temperatures and strong acidity.

To mitigate polymerization, consider the following troubleshooting steps:

  • Reduce Reaction Temperature: High temperatures can accelerate polymerization. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

  • Use a Milder Catalyst: Strong acids can promote polymerization. If your synthesis is acid-catalyzed (e.g., Paal-Knorr synthesis), switch to a weaker acid or use a catalytic amount. In some cases, neutral conditions may be sufficient.

  • Work Under an Inert Atmosphere: The presence of oxygen can initiate polymerization.[1] Purging the reaction vessel with an inert gas like nitrogen or argon can prevent oxidative polymerization.

  • Ensure Purity of Reagents: Impurities in the starting materials can sometimes trigger polymerization. Use freshly purified reagents whenever possible.

Q2: I am performing a Paal-Knorr synthesis, and besides the desired pyrrole, I am observing a significant amount of a major byproduct. What is it likely to be, and how can I minimize its formation?

A2: In the Paal-Knorr synthesis, the most common byproduct is the corresponding furan. This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without reacting with the amine.

To minimize furan formation:

  • Control the pH: Excessively acidic conditions (pH < 3) favor furan formation. The reaction should ideally be carried out under neutral or weakly acidic conditions. The use of a weak acid like acetic acid can accelerate the pyrrole synthesis without promoting significant furan formation.[2]

  • Amine Reactivity: Ensure the amine is sufficiently nucleophilic. Amines with strong electron-withdrawing groups may react too slowly, allowing the competing furan synthesis to dominate.

Q3: How can I prevent the polymerization of pyrrole during storage?

A3: Pyrrole is known to polymerize over time, especially when exposed to air, light, and heat. To ensure the stability of your pyrrole monomer:

  • Store at Low Temperatures: It is recommended to store pyrrole at 0-6°C. For long-term storage, freezing at -80°C has been shown to be effective.[1]

  • Store Under an Inert Atmosphere: To prevent oxidative polymerization, store pyrrole under an inert gas like nitrogen or argon.[1]

  • Use a Desiccant: Storing the container in a larger vessel with a desiccant can help to keep the material dry and minimize exposure to oxygen.[1]

Q4: My pyrrole product is unstable under the reaction conditions. What can I do?

A4: The synthesized pyrrole itself can be sensitive to the reaction conditions, especially in the presence of strong acids, leading to degradation or polymerization over prolonged reaction times.

  • Use Protecting Groups: To decrease the reactivity of the pyrrole ring, consider introducing an electron-withdrawing protecting group on the nitrogen atom. N-sulfonyl (e.g., tosyl) and N-alkoxycarbonyl (e.g., Boc, Fmoc) groups are commonly used.[2][3][4] These groups can be removed later in the synthetic sequence.

  • Optimize Reaction Time: Monitor the reaction closely (e.g., by TLC) and stop it as soon as the starting material is consumed to minimize the exposure of the product to harsh conditions.

Data Presentation

Table 1: Effect of Catalyst on Paal-Knorr Pyrrole Mechanosynthesis

This table summarizes the effect of different solid organic acids on the yield of a Paal-Knorr reaction between 2,5-hexanedione and an amine under mechanochemical (ball mill) conditions.

CatalystReaction Time (min)Yield (%)
None15Trace
Oxalic Acid1518
Succinic Acid1527
Ascorbic Acid1523
Tartaric Acid1534
Camphorsulfonic Acid1539
Pyroglutamic Acid1548
Malonic Acid1563
Citric Acid1574
Citric Acid3087

Data adapted from a study on greener Paal-Knorr pyrrole synthesis.[5]

Table 2: Paal-Knorr Synthesis of N-Substituted Pyrroles with CATAPAL 200 Catalyst

This table shows the yields of N-substituted pyrroles from the reaction of acetonylacetone with various primary amines using CATAPAL 200 as a catalyst at 60°C for 45 minutes under solvent-free conditions.[6]

AmineProductYield (%)
Aniline2,5-dimethyl-1-phenyl-1H-pyrrole97
4-Toluidine2,5-dimethyl-1-(p-tolyl)-1H-pyrrole96
4-Methoxyaniline1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole95
4-Chloroaniline1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole92
Benzylamine1-benzyl-2,5-dimethyl-1H-pyrrole90
Cyclohexylamine1-cyclohexyl-2,5-dimethyl-1H-pyrrole85
n-Butylamine1-butyl-2,5-dimethyl-1H-pyrrole68

Experimental Protocols

Protocol 1: General Procedure for N-alkoxycarbonyl Pyrrole Synthesis [4]

This protocol describes a method for the synthesis of N-alkoxycarbonyl pyrroles, which can act as protected pyrroles, thus preventing polymerization.

  • Add the carbamate (1.0 equivalent) and 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to a flask and purge with nitrogen.

  • Add acetic acid to the flask.

  • Heat the reaction mixture to reflux (110°C) using a heating mantle.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add dichloromethane (CH₂Cl₂) and wash the organic layer with a saturated aqueous solution of sodium carbonate (Na₂CO₃), followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by passing it through a plug of silica gel.

Protocol 2: General Procedure for N-Tosyl Deprotection [4]

This protocol outlines the removal of a tosyl protecting group from a pyrrole nitrogen.

  • Crush sodium hydroxide (NaOH) pellets (3 equivalents) and add them to a solution of the N-tosyl pyrrole in a 9:1 mixture of methanol (MeOH) and water (H₂O).

  • Stir the mixture overnight at room temperature.

  • Add ethyl acetate (EtOAc), separate the phases, and extract the aqueous phase with EtOAc.

  • Combine the organic extracts, wash with brine, and dry over MgSO₄.

  • Filter the solution and evaporate the solvent to obtain the deprotected pyrrole.

Protocol 3: Purification of Crude Pyrrole by Column Chromatography

This is a general guideline for purifying pyrrole from non-polymeric impurities. The specific solvent system will depend on the polarity of the desired pyrrole derivative and the impurities.

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude pyrrole mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.

  • Elute the Components: Begin eluting the column with a non-polar solvent (e.g., hexane). Unreacted pyrrole, being relatively non-polar, will often elute first.[7][8]

  • Increase Polarity: Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to elute the desired pyrrole derivative.

  • Collect Fractions: Collect the eluting solvent in fractions and monitor the composition of each fraction by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Polymerization_Mechanism Pyrrole Pyrrole Monomer RadicalCation Pyrrole Radical Cation Pyrrole->RadicalCation Initiation Initiator Initiator (Acid, Oxidant, Heat) Initiator->RadicalCation Dimer Dimer RadicalCation->Dimer Propagation Polymer Polypyrrole (Tarry Substance) Dimer->Polymer Further Propagation

Caption: Mechanism of Pyrrole Polymerization.

Troubleshooting_Workflow Start Problem: Dark, Tarry Product (Polymerization) Check_Temp Is Reaction Temperature High? Start->Check_Temp Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Yes Check_Acid Is a Strong Acid Used? Check_Temp->Check_Acid No Lower_Temp->Check_Acid Milder_Acid Use Milder Acid or Catalytic Amount Check_Acid->Milder_Acid Yes Check_Atmosphere Is Reaction Open to Air? Check_Acid->Check_Atmosphere No Milder_Acid->Check_Atmosphere Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Check_Atmosphere->Inert_Atmosphere Yes Check_Reagents Are Reagents Old or Impure? Check_Atmosphere->Check_Reagents No Inert_Atmosphere->Check_Reagents Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Yes End Improved Yield of Pyrrole Product Check_Reagents->End No Purify_Reagents->End

Caption: Troubleshooting Workflow for Pyrrole Polymerization.

N_Protection_Strategy cluster_0 Unprotected Pyrrole cluster_1 N-Protected Pyrrole Unprotected Pyrrole (High Electron Density, Reactive) Polymerization Polymerization Unprotected->Polymerization Susceptible to Protecting_Group Add Electron-Withdrawing Protecting Group (e.g., -SO2R, -COOR) Unprotected->Protecting_Group Protected N-Protected Pyrrole (Reduced Electron Density, Less Reactive) Desired_Reaction Desired Reaction Protected->Desired_Reaction Undergoes Protecting_Group->Protected

Caption: N-Protection to Prevent Polymerization.

References

Technical Support Center: Purification of Polar Heterocyclic Compounds (Nitropyrrole Focus)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of polar heterocyclic compounds, with a special focus on nitropyrroles. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: Why are nitropyrroles and other polar heterocyclic compounds challenging to purify?

A1: The purification of nitropyrroles presents several challenges due to their unique chemical properties. The presence of the electron-withdrawing nitro group and the nitrogen-containing pyrrole ring makes these molecules highly polar. This high polarity can lead to strong interactions with polar stationary phases like silica gel, resulting in issues such as streaking or tailing during column chromatography.[1] Additionally, some pyrrole compounds can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation during purification.[2] Their polarity also affects their solubility, making the choice of an appropriate recrystallization solvent system critical and sometimes non-intuitive.

Q2: What is the first step I should take to develop a purification strategy for a new nitropyrrole derivative?

A2: The first step is to assess the purity of your crude product and gather information about its physical properties. Thin-Layer Chromatography (TLC) is an indispensable tool for initially evaluating the complexity of your mixture and for screening suitable solvent systems for column chromatography. By testing various mobile phases of differing polarities, you can determine the optimal conditions for separating your target compound from impurities. It is also beneficial to determine the solubility of your compound in a range of common laboratory solvents to inform decisions about recrystallization and liquid-liquid extraction.

Q3: My nitropyrrole appears as a colored impurity, even after purification. What could be the cause and how can I remove it?

A3: Colored impurities in purified nitropyrroles can arise from several sources. Pyrroles, particularly those that are electron-rich, can be susceptible to oxidation when exposed to air and light, leading to the formation of colored byproducts. This degradation can be accelerated by the presence of residual acid from the synthesis. To mitigate this, it is advisable to work quickly and, if possible, under an inert atmosphere. Storing the purified compound in amber vials at low temperatures can also help. For removing existing colored impurities, a charcoal treatment can be effective. This involves dissolving the crude product in a suitable solvent and adding a small amount of activated charcoal, which can adsorb the colored impurities. However, be aware that this may also lead to a reduction in your overall yield.

Q4: Can I use reverse-phase chromatography for purifying highly polar nitropyrroles?

A4: Yes, reverse-phase chromatography is a viable and often preferred method for purifying very polar compounds that do not move effectively on a normal-phase silica gel column.[2] In reverse-phase chromatography, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (typically a mixture of water and a polar organic solvent like acetonitrile or methanol). In this setup, very polar compounds will have weaker interactions with the stationary phase and will elute earlier, while less polar impurities will be retained more strongly. This technique can be particularly useful for separating highly polar nitropyrroles from less polar byproducts.

Purification Technique Troubleshooting Guides

Column Chromatography

Issue 1: My nitropyrrole streaks or tails on the silica gel column, resulting in poor separation.

  • Possible Cause: Strong interaction between the polar nitropyrrole and the acidic silanol groups on the silica surface.

  • Solutions:

    • Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your eluent. Common choices include 0.1-1% triethylamine (Et₃N) or pyridine. For very polar compounds, a few drops of ammonium hydroxide in the more polar solvent component can also be effective.[1]

    • Use a Different Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel, especially for basic nitropyrrole derivatives.[1]

    • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a solution of triethylamine in your non-polar solvent before packing the column.[1]

    • Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the separation. This can help to improve the resolution of compounds with similar polarities.

Issue 2: My nitropyrrole compound does not move from the baseline, even with highly polar solvent systems.

  • Possible Cause: The compound is too polar for the selected normal-phase chromatography conditions.

  • Solutions:

    • Switch to Reverse-Phase Chromatography: As mentioned in the FAQs, this is often the best solution for highly polar compounds.

    • Use a More Aggressive Solvent System: For normal-phase chromatography, if you are not already doing so, consider using a more polar solvent like methanol in your mobile phase. A common system for very polar compounds is a mixture of dichloromethane and methanol.[2]

Issue 3: The yield of my nitropyrrole is low after column chromatography.

  • Possible Cause: The compound may be irreversibly adsorbed onto the silica gel, or it may be degrading on the column. It is also possible that the fractions containing the product were not all collected.

  • Solutions:

    • Test for Compound Stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate to see if any degradation has occurred.

    • Thoroughly Elute the Column: After it appears that all of your compound has eluted, flush the column with a highly polar solvent to ensure no product remains on the stationary phase.

    • Careful Fraction Collection and Analysis: Collect smaller fractions and analyze them carefully by TLC to avoid discarding fractions that contain your product.

Recrystallization

Issue 1: My nitropyrrole "oils out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The chosen solvent may also be inappropriate.

  • Solutions:

    • Reheat and Add More Solvent: If your compound oils out, reheat the solution until it is homogeneous again, add a small amount of additional solvent, and allow it to cool more slowly.

    • Slow Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

    • Scratching and Seeding: Gently scratching the inside of the flask with a glass rod can provide nucleation sites for crystal growth. Adding a seed crystal of the pure compound can also induce crystallization.[3]

Issue 2: No crystals form, even after cooling the solution in an ice bath.

  • Possible Cause: Too much solvent was used, or the chosen solvent is too good at dissolving the compound even at low temperatures.

  • Solutions:

    • Evaporate Some Solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Add an Anti-Solvent: If you are using a single-solvent system, you can try adding a second solvent in which your compound is insoluble (an "anti-solvent") dropwise until the solution becomes slightly cloudy, then reheat to clarify and cool slowly.

    • Try a Different Solvent System: The initial solvent choice may have been suboptimal. Refer to solubility tests to find a more suitable solvent or solvent pair.

Data Presentation: Comparison of Purification Techniques

Purification TechniqueCompound TypeStarting PurityFinal PurityYield/RecoveryReference/Notes
Column Chromatography Functionalized NitropyrrolidinesCrudeHigh (not specified)Good (not specified)Yields for the overall synthesis and purification were reported as good.
Recrystallization Nitrophenol IsomersMixture>80% enhancementNo reductionComplex-assisted crystallization was used to improve purity.[4][5]
Solid-Phase Extraction Less Polar Heterocyclic AminesN/AN/A>60%Recovery values for the extraction and concentration step.[6]
Liquid-Liquid Extraction NitrophenolsN/AN/AUp to 398-fold enrichmentEnrichment factor from a three-phase microextraction method.[7][8]

Experimental Protocols

Column Chromatography of a Nitropyrrole Derivative

This protocol provides a general methodology for the purification of a moderately polar nitropyrrole by flash column chromatography on silica gel.

Materials:

  • Crude nitropyrrole sample

  • Silica gel (230-400 mesh)

  • Solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

  • Triethylamine (optional)

  • Glass column with stopcock

  • Sand

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A good system will give your desired nitropyrrole an Rf value of approximately 0.2-0.4. For polar nitropyrroles, a mixture of hexanes and ethyl acetate or dichloromethane and methanol is a good starting point.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top.

    • Drain the solvent until the level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude nitropyrrole in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the silica gel using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the eluent as the separation progresses.

  • Fraction Analysis:

    • Monitor the fractions by TLC to identify those containing the purified nitropyrrole.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization of a Solid Nitropyrrole

This protocol outlines the steps for purifying a solid nitropyrrole derivative by recrystallization.

Materials:

  • Crude solid nitropyrrole

  • A selection of solvents for solubility testing

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude nitropyrrole into several test tubes.

    • Add a small amount of a different solvent to each test tube.

    • Observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature.

    • Gently heat the test tubes of the undissolved samples. An ideal solvent will completely dissolve the compound when hot.

    • Allow the hot solutions to cool. The best solvent will result in the formation of a good quantity of crystals upon cooling.

  • Dissolution:

    • Place the crude nitropyrrole in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue to add small portions of the hot solvent until the compound is just completely dissolved.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying:

    • Allow the crystals to dry completely on the filter paper or in a desiccator.

Visualization of Experimental Workflows

Workflow for Selecting a Purification Method

Purification_Selection start Crude Nitropyrrole Sample is_solid Is the sample a solid? start->is_solid solubility_test Perform Solubility Tests is_solid->solubility_test Yes tlc_analysis Perform TLC Analysis is_solid->tlc_analysis No / Oily recrystallization Recrystallization solubility_test->recrystallization purity_check Check Purity (HPLC, NMR) recrystallization->purity_check column_chrom Column Chromatography tlc_analysis->column_chrom lle Liquid-Liquid Extraction tlc_analysis->lle If impurities have different solubilities spe Solid-Phase Extraction tlc_analysis->spe For sample cleanup or concentration column_chrom->purity_check lle->purity_check spe->purity_check pure_product Pure Nitropyrrole purity_check->pure_product Purity > 95% further_purification Further Purification Needed purity_check->further_purification Purity < 95% further_purification->tlc_analysis

Caption: Decision tree for selecting an appropriate purification method.

Troubleshooting Workflow for Column Chromatography

Column_Troubleshooting start Poor Separation in Column Chromatography streaking Streaking or Tailing? start->streaking no_movement Compound at Baseline? streaking->no_movement No add_modifier Add Basic Modifier (e.g., Et3N) streaking->add_modifier Yes low_yield Low Yield? no_movement->low_yield No reverse_phase Switch to Reverse-Phase Chromatography no_movement->reverse_phase Yes check_stability Test Compound Stability on Silica low_yield->check_stability Yes change_stationary_phase Switch to Alumina or Deactivated Silica add_modifier->change_stationary_phase gradient_elution Use Gradient Elution add_modifier->gradient_elution solution Improved Separation add_modifier->solution change_stationary_phase->solution gradient_elution->solution aggressive_solvent Use More Polar Solvent System reverse_phase->aggressive_solvent reverse_phase->solution aggressive_solvent->solution flush_column Flush Column with Stronger Solvent check_stability->flush_column re_evaluate_fractions Re-evaluate Fractions with TLC flush_column->re_evaluate_fractions re_evaluate_fractions->solution

Caption: Troubleshooting guide for common column chromatography issues.

References

Overcoming low yields in the Paal-Knorr synthesis of highly substituted pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the Paal-Knorr synthesis of highly substituted pyrroles.

Troubleshooting Guide

This guide addresses common problems encountered during the Paal-Knorr synthesis, particularly when dealing with sterically hindered or sensitive substrates, which can often lead to low yields.

Problem 1: Low to No Yield

Possible Causes:

  • Steric Hindrance: Bulky substituents on either the 1,4-dicarbonyl compound or the primary amine can significantly slow down or prevent the reaction.[1][2]

  • Poor Nucleophilicity of the Amine: Amines with electron-withdrawing groups are less nucleophilic and may react sluggishly.[2]

  • Suboptimal Reaction Conditions: Insufficient heat or incorrect catalyst choice can lead to an incomplete reaction.[3] The traditional Paal-Knorr synthesis often requires heating in the presence of an acid.[4][5][6]

  • Impure Starting Materials: Impurities in the reactants can introduce side reactions, thus lowering the yield of the desired product.[2]

Solutions:

  • Increase Reaction Temperature: For sterically hindered substrates, increasing the temperature can provide the necessary activation energy.[1] Using a high-boiling point solvent may be beneficial.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient and rapid heating.[1]

  • Catalyst Optimization: While traditionally acid-catalyzed, exploring alternative catalysts can be advantageous.[1] Mild Lewis acids such as Sc(OTf)₃ and Bi(NO₃)₃, or solid acid catalysts like montmorillonite KSF, have shown improved performance.[1][7] For very hindered substrates, stronger acids might be necessary, but this should be approached with caution to avoid side reactions.[1]

  • Use of Protecting Groups: If steric hindrance is due to a functional group on the amine, consider using a smaller, temporary protecting group that can be removed after the pyrrole ring has been formed.[1]

  • Ensure Purity of Reagents: Use freshly purified starting materials to minimize side reactions.[2]

Problem 2: Formation of Furan Byproduct

Possible Cause:

  • The primary side reaction in the Paal-Knorr pyrrole synthesis is the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound to form a furan.[2] This is especially prevalent under strongly acidic conditions (pH < 3).[8]

Solutions:

  • Control Acidity: The key to avoiding furan formation is to control the acidity of the reaction medium.[2] The reaction can be conducted under neutral or weakly acidic conditions.[8] The use of a weak acid like acetic acid can catalyze the reaction without significantly promoting furan formation.[2][8]

  • Use an Excess of the Amine: A higher concentration of the amine can favor the pyrrole formation pathway over the competing furan synthesis.

Problem 3: Dark, Tarry Mixture Formation

Possible Cause:

  • The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product.[3] This is typically caused by excessively high temperatures or highly acidic conditions.[3][9]

Solutions:

  • Lower the Reaction Temperature: Reducing the temperature can help to prevent the degradation of sensitive substrates.[2][9]

  • Use a Milder Catalyst: Switching to a milder acid catalyst or even neutral conditions can mitigate polymerization.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Paal-Knorr pyrrole synthesis?

A1: The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[8][10] The mechanism is understood to proceed via the attack of the amine on the protonated carbonyl groups to form a hemiaminal, followed by cyclization and subsequent dehydration to yield the pyrrole ring.[6][11]

Q2: How do substituents on the starting materials affect the reaction?

A2: Both electronic and steric factors of the substituents on the 1,4-dicarbonyl compound and the amine can significantly influence the reaction rate and yield.[9] Electron-withdrawing groups on the amine decrease its nucleophilicity and slow the reaction, while bulky groups on either reactant can sterically hinder the condensation and cyclization steps.[1][2]

Q3: What are some alternative, milder catalysts for the Paal-Knorr synthesis?

A3: A variety of milder and more efficient catalytic systems have been developed to overcome the limitations of harsh acidic conditions.[4][5] These include:

  • Lewis Acids: Sc(OTf)₃, Bi(NO₃)₃, InCl₃, and ZrCl₄ have been used effectively.[7][11][12]

  • Solid Acid Catalysts: Clays like montmorillonite KSF, zeolites, and silica-supported acids (e.g., silica sulfuric acid) offer advantages such as reusability and simplified workup.[1][4][12]

  • Ionic Liquids: These can act as both the solvent and catalyst, enabling the reaction to proceed at room temperature without an additional acid catalyst.[7]

Q4: Can microwave irradiation improve the synthesis of highly substituted pyrroles?

A4: Yes, microwave-assisted synthesis is a highly effective technique for overcoming steric barriers and improving yields.[1] The focused and rapid heating provided by microwaves can significantly reduce reaction times from hours to minutes.[1][9]

Q5: What are the recommended purification methods for the synthesized pyrroles?

A5: The most common method for purifying pyrroles is column chromatography on silica gel.[1][3] Depending on the properties of the product, other techniques such as crystallization or distillation may also be employed.[3]

Data Presentation

Table 1: Comparison of Catalysts for the Paal-Knorr Synthesis of N-Arylpyrroles

CatalystAmine SubstrateDicarbonyl SubstrateSolventTemperature (°C)TimeYield (%)Reference
Acetic AcidAniline2,5-HexanedioneAcetic AcidReflux2h85[4]
p-TsOHAniline2,5-HexanedioneTolueneReflux1h92[4]
Sc(OTf)₃Aniline2,5-HexanedioneNone605 min98[11]
Bi(NO₃)₃Aniline2,5-HexanedioneNone8015 min95[11]
Montmorillonite KSFAniline2,5-HexanedioneDichloromethaneRoom Temp1h96[12]
IodineAniline2,5-HexanedioneNone605-10 min94[3]
Choline chloride/UreaAniline2,5-HexanedioneNone8030 min96[11]

Experimental Protocols

Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of a Substituted Pyrrole

This protocol is a general guideline for a microwave-assisted synthesis, which is particularly useful for sterically hindered substrates.[1]

Materials:

  • 1,4-dicarbonyl compound (1.0 mmol)

  • Primary amine (1.2 mmol)

  • Glacial acetic acid (catalytic amount, e.g., 0.1 mmol)

  • High-boiling point solvent (e.g., o-dichlorobenzene or DMF, 2-3 mL)

  • Microwave vial

Procedure:

  • To a microwave vial, add the 1,4-dicarbonyl compound, the primary amine, the solvent, and the catalytic amount of glacial acetic acid.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrrole.

Protocol 2: Iodine-Catalyzed Solvent-Free Paal-Knorr Synthesis

This protocol describes an efficient and environmentally friendly method using iodine as a catalyst under solvent-free conditions.[3]

Materials:

  • 1,4-diketone (1.0 eq)

  • Primary amine (1.0-1.2 eq)

  • Iodine (catalytic amount, e.g., 10 mol%)

Procedure:

  • In a flask, mix the 1,4-diketone and the primary amine.

  • Add a catalytic amount of iodine.

  • Stir the mixture at 60°C.

  • Monitor the reaction by TLC. The reaction is often complete within a short period (e.g., 5-10 minutes).

  • Upon completion, dissolve the mixture in an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated solution of sodium thiosulfate to remove the iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visualizations

Paal_Knorr_Troubleshooting start Low Yield in Paal-Knorr Synthesis steric_hindrance Steric Hindrance? start->steric_hindrance furan_byproduct Furan Byproduct? start->furan_byproduct polymerization Polymerization/ Tarry Mixture? start->polymerization increase_temp Increase Temperature Use Microwave steric_hindrance->increase_temp Yes change_catalyst Optimize Catalyst (e.g., Lewis Acid) steric_hindrance->change_catalyst Yes control_ph Control pH (>3) Use Weak Acid furan_byproduct->control_ph Yes excess_amine Use Excess Amine furan_byproduct->excess_amine Yes lower_temp Lower Temperature polymerization->lower_temp Yes milder_catalyst Use Milder Catalyst polymerization->milder_catalyst Yes

Caption: Troubleshooting guide for low yields in Paal-Knorr synthesis.

Paal_Knorr_Workflow start Start: Mix Reactants (1,4-Dicarbonyl + Amine) add_catalyst Add Catalyst (e.g., Acetic Acid, Iodine, Lewis Acid) start->add_catalyst heating Heating Method add_catalyst->heating conventional Conventional Heating (Reflux) heating->conventional Option 1 microwave Microwave Irradiation heating->microwave Option 2 monitor Monitor Reaction (TLC) conventional->monitor microwave->monitor workup Workup (Quench, Extract, Dry) monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product: Highly Substituted Pyrrole purify->product

Caption: A general experimental workflow for the Paal-Knorr synthesis.

References

Stability of the trichloroacetyl group under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the stability and use of the trichloroacetyl (TCA) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the trichloroacetyl (TCA) group and why is it used as a protecting group?

The trichloroacetyl group, CCl₃CO-, is a derivative of trichloroacetic acid used to temporarily protect functional groups, primarily amines, during multi-step organic synthesis. A protecting group is a reversibly formed derivative that masks a functional group to prevent it from reacting during a chemical transformation elsewhere in the molecule.[1] The key feature of the TCA group is the strong electron-withdrawing effect of the three chlorine atoms. This effect significantly increases the electrophilicity of the carbonyl carbon, making the group susceptible to cleavage by nucleophiles under specific conditions, which is crucial for its removal.[2]

Q2: How stable is the trichloroacetyl group under basic conditions?

The trichloroacetyl group is generally considered labile under basic conditions. It is readily cleaved by alkaline hydrolysis. The specific conditions required for deprotection can vary based on the substrate, but common methods involve using aqueous sodium hydroxide, potassium carbonate, or cesium carbonate in an alcohol or polar aprotic solvent.[3][4] The cleavage can often be achieved at room temperature, although heating may be necessary for more sterically hindered or less reactive substrates.[3]

Q3: How stable is the trichloroacetyl group under acidic conditions?

The trichloroacetyl group is generally stable under many acidic conditions. By analogy with the closely related trifluoroacetyl (TFA) group, which is known to be stable in strongly acidic media, the trichloroacetyl group is expected to withstand acidic environments that would cleave other protecting groups like the tert-butyloxycarbonyl (Boc) group.[5][6] This stability makes it a valuable orthogonal protecting group in complex synthetic strategies.

Q4: In what synthetic scenarios is the trichloroacetyl group a good choice?

The trichloroacetyl group is an excellent choice when orthogonality with acid-labile protecting groups is required. For instance, in a molecule containing both a Boc-protected amine and a TCA-protected amine, the Boc group can be selectively removed with acid (like trifluoroacetic acid, TFA) while the TCA group remains intact.[1] Subsequently, the TCA group can be removed under basic conditions without affecting other parts of the molecule. This strategy is valuable in peptide and nucleoside synthesis.[7]

Troubleshooting Guides

Problem: My trichloroacetyl group is difficult to cleave under standard basic conditions.

If you are experiencing incomplete or slow deprotection of a trichloroacetyl group, consider the following potential causes and solutions:

  • Steric Hindrance: The carbonyl group of the trichloroacetamide may be sterically hindered by bulky neighboring groups, preventing efficient nucleophilic attack by the base.[3]

  • Intramolecular Interactions: The trichloroacetamide may be involved in stabilizing intramolecular interactions, such as hydrogen bonding with a nearby hydroxyl group, rendering it less reactive.[3]

Solutions:

  • Modify Reaction Conditions: Increase the reaction temperature or prolong the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[3]

  • Use Alternative Reagents: For particularly stubborn cases, stronger or different types of reagents can be employed.

    • Hydride Reduction: Reagents like Diisobutylaluminium hydride (DIBALH) can be used to reductively cleave the amide.[3]

    • Alternative Amines: Ethylenediamine has been reported as an effective reagent for this deprotection.[3]

    • Alternative Bases: Using a different base/solvent system, such as Cesium Carbonate (Cs₂CO₃) in DMF or DMSO at elevated temperatures, may be effective.[4]

G start Deprotection of TCA Group Fails? check_sterics Is the group sterically hindered? start->check_sterics Yes check_conditions Modify Reaction Conditions: - Increase Temperature - Prolong Time check_sterics->check_conditions Yes/Maybe alt_reagents Try Alternative Reagents: - DIBALH Reduction - Ethylenediamine - Cs2CO3 / DMF check_sterics->alt_reagents No check_conditions->alt_reagents Still Fails success Deprotection Successful check_conditions->success Succeeds alt_reagents->success

Caption: Troubleshooting logic for difficult TCA group cleavage.

Data Summary

Table 1: Conditions for Basic Cleavage of N-Trichloroacetyl Groups
Substrate TypeReagent(s)Solvent(s)TemperatureTime (h)YieldReference
Trichloroacetamide6 M NaOH (aq)EthanolRoom Temp.1897%[3]
Trichloroacetamide3 N NaOH (aq)Methanol50 °C2477%[3]
Various TrichloroacetamidesCs₂CO₃DMF or DMSO100 °CN/AGood[4]

Experimental Protocols

Protocol 1: Cleavage of Trichloroacetyl Group with NaOH in Ethanol at Room Temperature

This protocol is adapted from a procedure for the deprotection of N-(1,1-dimethyl-2-propenyl)-2,2,2-trichloroacetamide.[3]

Workflow Diagram

sub 1. Dissolve TCA-protected amine in Ethanol add 2. Add aqueous NaOH solution sub->add react 3. Stir at room temperature for 18 hours add->react monitor 4. Monitor reaction by TLC/LC-MS react->monitor extract 5. Perform aqueous work-up and extraction with ether monitor->extract isolate 6. Isolate product (e.g., as HCl salt) extract->isolate

Caption: General workflow for TCA deprotection.

Procedure:

  • Dissolve the trichloroacetamide substrate (1.0 eq) in ethanol (e.g., 5 mL per mmol of substrate).

  • To this solution, add a 6 M aqueous solution of sodium hydroxide (NaOH) (approx. 30 eq).

  • Stir the resulting mixture at room temperature for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, transfer the solution to a separatory funnel and extract with diethyl ether (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution. To obtain an amine hydrochloride salt, the filtrate can be acidified by bubbling gaseous HCl through the solution.

  • Concentrate the solution under reduced pressure to yield the purified amine salt.[3]

Protocol 2: Cleavage of Trichloroacetyl Group with NaOH in Methanol at 50 °C

This protocol is adapted from a procedure for the deprotection of an (S)-trichloroacetamide.[3]

  • Combine the trichloroacetamide substrate (1.0 eq), methanol (e.g., 6 mL per mmol of substrate), and a 3 N aqueous sodium hydroxide (NaOH) solution (approx. 1.8 eq).

  • Warm the mixture to 50 °C and maintain this temperature for 24 hours.

  • Monitor the reaction by TLC until the starting material has disappeared.

  • After completion, cool the reaction and acidify with 2 N HCl.

  • Remove the methanol under reduced pressure.

  • Wash the aqueous residue with dichloromethane (CH₂Cl₂) to remove organic impurities.

  • Cool the acidic aqueous solution to 0 °C and add a 20% NaOH solution until the pH is 14.

  • Extract the free amine product with diethyl ether (3x volumes).

  • Combine the organic phases and dry with potassium carbonate.

  • Remove the solvent under reduced pressure to yield the amine product.[3]

Orthogonality of Protecting Groups

The utility of the TCA group is highlighted by its orthogonality with acid-labile groups like Boc.

start Molecule with Boc-NHR and TCA-NHR' prod_A TCA-NHR' remains Free Amine H2N-R start->prod_A  Acidic Conditions  (e.g., TFA) prod_B Boc-NHR remains Free Amine H2N-R' start->prod_B  Basic Conditions  (e.g., NaOH)

Caption: Orthogonality of TCA and Boc protecting groups.

References

Technical Support Center: Troubleshooting Low Solubility of 2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of 2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone in biological assays.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound in my aqueous assay buffer. Why is this happening?

A: this compound is a hydrophobic molecule, as indicated by its predicted LogP of 2.4862. Compounds with high LogP values are more soluble in lipids and non-polar solvents than in water. Precipitation in aqueous buffers is common for such compounds when their concentration exceeds their solubility limit. This often occurs when a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous medium.[1]

Q2: My stock solution of the compound in DMSO is clear. Why does it precipitate when I add it to my cell culture medium?

A: A clear stock solution in 100% DMSO does not guarantee solubility in your final aqueous assay buffer. The significant change in solvent polarity when a small volume of DMSO stock is added to a large volume of aqueous medium can cause the compound's solubility to decrease dramatically, leading to precipitation. This is often referred to as a kinetic solubility issue.

Q3: What is the maximum recommended final concentration of DMSO in my assay?

A: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity and artifacts.[2] However, the tolerance of your specific cell line or assay system should be determined empirically by running a solvent tolerance control.[2]

Q4: Can adjusting the pH of my assay buffer improve the solubility of this compound?

A: Adjusting the pH can significantly improve the solubility of ionizable compounds.[2] For acidic compounds, a higher pH might be beneficial, while for basic compounds, a lower pH may help.[2] It is important to determine the pKa of your compound and ensure the final pH is compatible with your biological assay.

Q5: Are there other additives I can use to improve solubility?

A: Yes, solubilizing excipients can be used. These include surfactants like Tween 80 or Poloxamers, which form micelles to encapsulate hydrophobic compounds.[2] Cyclodextrins can also form inclusion complexes with poorly soluble compounds, increasing their aqueous solubility.[3] It is crucial to test the compatibility of any additive with your specific assay to avoid interference.[4]

Troubleshooting Guide

Observation: Immediate precipitation upon dilution of the compound into aqueous assay buffer.

Potential CauseRecommended Solution
High Supersaturation Decrease the final concentration of the compound in the assay.[4]
Rapid Solvent Shift Employ a serial dilution method. First, create an intermediate dilution in a solvent mixture (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.[4] Also, add the compound stock to the assay medium dropwise while gently vortexing or stirring.[2]
Low Kinetic Solubility Increase the mixing energy upon dilution by vortexing or rapid pipetting.[4] Pre-warming the aqueous solution (e.g., cell culture media to 37°C) before adding the compound can also help.[5]

Observation: Precipitation occurs over time during incubation.

Potential CauseRecommended Solution
Thermodynamic Insolubility The compound's concentration is above its thermodynamic solubility limit. Lower the final concentration of the compound.[4]
Temperature Shift Pre-warm all assay components to the incubation temperature before mixing. Ensure the incubator maintains a stable temperature.[4]
pH Shift in Medium Ensure the medium is adequately buffered for the incubator's CO2 concentration (e.g., using HEPES).[5]
Interaction with Media Components Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components like salts or proteins are causing precipitation.[5]

Quantitative Data Summary

Table 1: Kinetic Solubility Log for this compound

Assay BufferFinal Compound Concentration (µM)Final DMSO Concentration (%)Incubation Time (hours)Incubation Temperature (°C)Visual Observation (Precipitate/Clear)
PBS, pH 7.41001137
PBS, pH 7.4501137
PBS, pH 7.4251137
PBS, pH 7.4101137
DMEM + 10% FBS1001137
DMEM + 10% FBS501137
DMEM + 10% FBS251137
DMEM + 10% FBS101137

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weigh the Compound: Accurately weigh a small amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, use a bath sonicator for 5-10 minutes to ensure complete dissolution.[6] The solution should be clear and free of particulates.

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Protocol 2: Kinetic Solubility Assay

This protocol helps determine the maximum concentration of the compound that remains in solution under your specific assay conditions.

  • Prepare Compound Plate: In a 96-well plate, prepare a serial dilution of your compound stock solution in 100% DMSO.

  • Prepare Assay Plate: Add the appropriate volume of your assay buffer to the wells of a new 96-well plate.

  • Compound Addition: Transfer a small, equal volume (e.g., 1-2 µL) of the compound dilutions from the compound plate to the assay plate. This will create a range of final compound concentrations with a constant final DMSO concentration.

  • Incubation: Incubate the plate at your desired assay temperature for a set period (e.g., 1-2 hours).

  • Visual Inspection: Visually inspect each well for any signs of precipitation (cloudiness, crystals, or film).

  • (Optional) Quantitative Measurement: Use a plate reader to measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600-650 nm) to quantify turbidity. An increase in absorbance/scattering indicates precipitation.[4]

Visualizations

Experimental Workflow for Solubility Troubleshooting

G cluster_0 Phase 1: Observation & Preparation cluster_1 Phase 2: Dilution & Initial Test cluster_2 Phase 3: Optimization Strategies cluster_3 Phase 4: Final Check A Precipitation Observed B Prepare High Concentration Stock in 100% DMSO A->B C Dilute Stock into Aqueous Buffer B->C D Precipitation Still Occurs? C->D Visually Inspect E Lower Final Compound Concentration D->E Yes J Solution Remains Clear D->J No F Use Serial Dilution Method E->F G Increase Mixing Energy (Vortexing) F->G H Adjust Buffer pH G->H I Add Solubilizing Excipients (e.g., Surfactants) H->I I->J If successful K Re-evaluate Experiment Parameters I->K If still precipitating

Caption: A stepwise workflow for troubleshooting compound precipitation.

Hypothetical Signaling Pathway for a Cytotoxic Nitropyrrole Compound

Disclaimer: The following diagram illustrates a plausible, hypothetical signaling pathway for a cytotoxic compound. The specific biological targets and mechanism of action for this compound have not been elucidated.

G Compound 2,2,2-Trichloro-1-(1-methyl-4-nitro- 1h-pyrrol-2-yl)ethanone Cell Cell Membrane Compound->Cell Enters Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical pathway of cytotoxicity via oxidative stress.

References

Technical Support Center: Interpreting Complex NMR Spectra of Polysubstituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of polysubstituted pyrroles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My pyrrole ring proton signals are overlapping and difficult to assign. What can I do?

A1: Signal overlap is a common challenge with polysubstituted pyrroles. Here are several strategies to resolve overlapping signals:

  • Change the Solvent: Altering the deuterated solvent can induce changes in chemical shifts, potentially resolving overlapping peaks.[1] Solvents like benzene-d6 often cause different chemical shift patterns compared to chloroform-d (CDCl₃).[1]

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are powerful for identifying proton-proton coupling networks, even when signals overlap in the 1D spectrum.[2][3] COSY spectra will show cross-peaks between protons that are directly coupled, while TOCSY can reveal entire spin systems.[2]

  • Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer will increase the dispersion of signals, often resolving overlap.

  • Temperature Variation: For molecules exhibiting dynamic processes like rotamers, acquiring the spectrum at a higher temperature can sometimes simplify the spectrum by increasing the rate of bond rotation on the NMR timescale.[1]

Q2: The N-H proton signal of my pyrrole is very broad or not visible. Why is this happening and how can I observe it?

A2: The broadening of the N-H proton signal in pyrroles is typically due to quadrupole-induced relaxation from the ¹⁴N nucleus and can also be affected by chemical exchange.[4][5]

  • Quadrupole Broadening: The ¹⁴N nucleus has a quadrupole moment that can cause rapid relaxation, leading to a broad proton signal.[5] This effect is often temperature-dependent. Lowering the temperature may sharpen the signal into a singlet, while raising the temperature might resolve it into a triplet.[5]

  • Proton Exchange: The N-H proton can exchange with other labile protons (like water) in the sample, also causing signal broadening. To confirm this, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum; the N-H signal should disappear.[1]

  • Double Resonance (Spin Decoupling): A powerful technique is to irradiate the sample at the ¹⁴N resonance frequency while observing the ¹H spectrum. This decouples the proton from the nitrogen, resulting in a much sharper N-H signal.[5]

Q3: How do electron-donating (EDG) and electron-withdrawing (EWG) groups affect the chemical shifts of pyrrole ring protons and carbons?

A3: The electronic nature of substituents significantly influences the chemical shifts of the pyrrole ring.

  • Electron-Donating Groups (EDGs): Groups like alkyl, alkoxy, or amino groups increase the electron density in the pyrrole ring. This increased shielding causes an upfield shift (lower ppm values) for the ring's proton and carbon signals.[6]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro, cyano, or carbonyl groups decrease the electron density of the ring. This deshielding results in a downfield shift (higher ppm values) for the ring's proton and carbon signals.[6]

This relationship is a key principle in predicting and assigning signals in substituted pyrroles.

EWG_EDG_Effects substituent Substituent Type edg Electron-Donating Group (EDG) ewg Electron-Withdrawing Group (EWG) effect Electronic Effect on Ring shift Observed NMR Shift shielding Increased Shielding (Higher Electron Density) edg->shielding Donates e- deshielding Decreased Shielding (Lower Electron Density) ewg->deshielding Withdraws e- upfield Upfield Shift (Lower ppm) shielding->upfield downfield Downfield Shift (Higher ppm) deshielding->downfield

Influence of Substituents on Pyrrole NMR Chemical Shifts.

Q4: I suspect my polysubstituted pyrrole exists as tautomers. How does this affect the NMR spectrum?

A4: Tautomerism, the migration of a proton, can lead to a more complex NMR spectrum than expected. If the exchange between tautomers is slow on the NMR timescale, you will see separate sets of signals for each tautomer present in solution. If the exchange is fast, you will observe a single set of averaged signals. The presence of multiple tautomers is a known phenomenon in related heterocyclic systems like porphyrins and corroles.[7][8][9] Variable temperature (VT) NMR experiments can be very informative. Changing the temperature can alter the rate of exchange, potentially sharpening or coalescing peaks, which helps to identify and characterize the dynamic process.

Data Presentation: Chemical Shifts

The chemical shifts in pyrroles are highly sensitive to substitution.[6] The tables below provide typical chemical shift ranges for unsubstituted pyrrole and substituent chemical shifts (SCS) for predicting ¹³C chemical shifts.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Unsubstituted Pyrrole [6]

NucleusPositionChemical Shift (ppm)
¹HN-H~8.0 (highly variable)
H-2 / H-5 (α)~6.7
H-3 / H-4 (β)~6.1
¹³CC-2 / C-5 (α)~118
C-3 / C-4 (β)~108
Note: N-H proton chemical shifts are highly dependent on solvent and concentration due to hydrogen bonding effects.[6]

Table 2: Substituent Chemical Shifts (SCS) for ¹³C NMR of 2-Substituted Pyrroles (in ppm)

Substituent (at C-2)SCS for C-2SCS for C-3SCS for C-4SCS for C-5
-CH₃+9.9-1.9+0.4-1.5
-CHO+13.1+9.9+2.8+8.8
-COCH₃+13.7+5.7+1.6+7.8
-CO₂Et+4.0+6.9+1.8+6.2
-NO₂+23.8-7.2+4.1+6.4
Data adapted from foundational studies on substituted pyrroles.[6] To estimate a chemical shift, add the SCS value to the chemical shift of the corresponding carbon in unsubstituted pyrrole.[6]

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR

Obtaining high-quality spectra is critically dependent on proper sample preparation.[6]

  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.[6]

  • Solvent Selection: Use a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[6] The choice of solvent can influence chemical shifts, especially for the N-H proton.[6]

  • Concentration:

    • For ¹H NMR, dissolve 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent.[6]

    • For ¹³C NMR, which is less sensitive, a higher concentration is needed. Aim for 50-100 mg or a saturated solution if possible.[6]

  • Filtration: To remove any solid particles that can degrade spectral resolution, filter the solution through a small plug of glass wool or Kimwipe in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6][10][11]

  • Sample Volume: The final sample height in the tube should be approximately 4-5 cm (around 0.6 mL).[6][12]

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing chemical shifts to 0 ppm.[6] Alternatively, the residual solvent peak can be used as a secondary reference.[6]

Protocol 2: Recommended NMR Data Acquisition Parameters

These are general starting parameters for modern NMR spectrometers.

Table 3: Recommended Parameters for ¹H NMR Spectroscopy

ParameterRecommended ValuePurpose
Pulse Angle30-45°A smaller pulse angle helps avoid signal saturation.
Acquisition Time (AQ)1-2 secondsThe time during which the signal is detected.
Relaxation Delay (D1)1-2 secondsThe delay between pulses to allow for spin-lattice relaxation.[6]
Number of Scans (NS)8-16Averaging multiple scans improves the signal-to-noise ratio.[6]
Spectral Width12-16 ppmThe range of chemical shifts to be observed.[6]

Table 4: Recommended Parameters for ¹³C NMR Spectroscopy

ParameterRecommended ValuePurpose
Pulse Angle30°A smaller angle is used to avoid saturation of signals with long relaxation times.[6]
Acquisition Time (AQ)1-2 secondsThe time for which the signal is detected.[6]
Relaxation Delay (D1)2 secondsAllows for the typically longer relaxation of carbon nuclei.[6]
Number of Scans (NS)128 or moreA higher number of scans is required due to the low natural abundance of ¹³C.[6]
Spectral Width200-240 ppmThe typical range for carbon chemical shifts in organic molecules.[6]
DecouplingProton broadband decouplingSimplifies the spectrum by removing ¹H-¹³C couplings, resulting in single lines for each carbon.[6]

Visualization of Workflows

Troubleshooting Workflow for Peak Assignment

When faced with a complex spectrum, a systematic approach is crucial. The following workflow outlines a decision-making process for assigning peaks.

Troubleshooting_Workflow start Complex 1D NMR Spectrum check_overlap Are signals well-resolved? start->check_overlap run_2d Run 2D NMR (COSY, HSQC, HMBC) check_overlap->run_2d No assign_spin Assign Spin Systems using COSY/TOCSY check_overlap->assign_spin Yes run_2d->assign_spin change_solvent Change Solvent or Acquire at Higher Field run_2d->change_solvent Alternative assign_c Assign C-H Correlations using HSQC/HMQC assign_spin->assign_c assign_long Assign Long-Range Correlations using HMBC assign_c->assign_long propose Propose Structure Fragments assign_long->propose assemble Assemble Fragments into Full Structure propose->assemble end Structure Elucidated assemble->end change_solvent->start

Workflow for structure elucidation of polysubstituted pyrroles.

References

Technical Support Center: Nitration of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the nitration of substituted pyrroles.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address common problems in the laboratory.

ProblemPossible CauseRecommended Solution
Low or No Yield of Nitrated Product Inappropriate Nitrating Agent: Using a strong acid nitrating mixture (e.g., HNO₃/H₂SO₄) can cause extensive decomposition and polymerization of the pyrrole ring, resulting in the formation of tar.[1][2]Use a milder nitrating agent such as nitric acid in acetic anhydride (acetyl nitrate).[1] This minimizes polymerization and degradation.
Reaction Temperature Too High: Nitration reactions are often exothermic. High temperatures can lead to increased side reactions and decomposition.Maintain a low reaction temperature, typically between -15°C and 10°C, throughout the addition of the nitrating agent and the course of the reaction.[1]
Starting Material Quality: Impurities in the substituted pyrrole or solvents can interfere with the reaction.Ensure the starting pyrrole is pure and the solvents are anhydrous.
Formation of a Dark, Tarry Mixture Polymerization: Pyrroles are highly susceptible to acid-catalyzed polymerization, especially with strong acids.[1]Use the recommended milder nitrating conditions (nitric acid in acetic anhydride). Ensure the reaction is performed at a low temperature and that the work-up procedure neutralizes the acid promptly.
Mixture of Regioisomers (e.g., 2-nitro and 3-nitro) Inherent Reactivity: Electrophilic substitution on the pyrrole ring can occur at both the C2 (α) and C3 (β) positions. Attack at the C2 position is generally favored due to the greater stability of the carbocation intermediate.[3][4]To favor the 3-nitro isomer, consider using a bulky protecting group on the pyrrole nitrogen (e.g., tert-butyl or a silyl group).[1] This sterically hinders the C2 and C5 positions, directing the electrophile to the C3 position.
Formation of Di- or Polysubstituted Products Reaction Stoichiometry and Conditions: Using an excess of the nitrating agent or prolonged reaction times can lead to multiple nitrations on the pyrrole ring.Carefully control the stoichiometry of the nitrating agent (typically 1.0 to 1.1 equivalents for mononitration). Monitor the reaction progress by TLC or GC-MS to avoid over-reaction.
Product is Difficult to Purify Presence of Polar Byproducts: The reaction mixture may contain highly polar byproducts that are difficult to separate from the desired nitrated pyrrole.Column Chromatography: Use silica gel column chromatography with a non-polar eluent system (e.g., hexane/ethyl acetate). Adding a small amount of a basic modifier like triethylamine to the eluent can help reduce tailing of polar compounds.[5] Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.[6]
Product Decomposes During Work-up or Purification Acid Sensitivity: The nitrated pyrrole product may be sensitive to residual acid from the reaction.Neutralize the reaction mixture promptly and thoroughly during work-up with a mild base such as sodium bicarbonate solution. Avoid prolonged exposure to acidic conditions.
Side Chain Oxidation Oxidizing Conditions: The nitrating conditions, particularly with stronger nitric acid concentrations, can lead to the oxidation of alkyl side chains on the pyrrole ring to aldehydes or alcohols.[[“]]Use the mildest effective nitrating conditions. If side-chain oxidation persists, consider protecting the side chain if possible, or using an alternative synthetic route.

Frequently Asked Questions (FAQs)

Q1: Why is a mixture of nitric acid and sulfuric acid not recommended for the nitration of most pyrroles?

A1: The combination of nitric acid and sulfuric acid is a very strong nitrating agent that generates the nitronium ion (NO₂⁺) in high concentrations. Pyrroles are electron-rich aromatic compounds and are highly activated towards electrophilic attack. The use of such a strong acid mixture leads to rapid and uncontrolled reactions, primarily acid-catalyzed polymerization, which results in the formation of insoluble, tarry materials and very low yields of the desired nitrated product.[1]

Q2: How can I control the regioselectivity of nitration on a substituted pyrrole?

A2: The regioselectivity is primarily influenced by the electronic and steric effects of the substituents already present on the pyrrole ring.

  • Electron-donating groups (e.g., alkyl groups) activate the ring and generally direct nitration to the available α (C2 or C5) or β (C3 or C4) positions.

  • Electron-withdrawing groups (e.g., cyano, acetyl) deactivate the ring and can direct the incoming nitro group to the meta-position relative to the substituent. For a 2-substituted pyrrole with an electron-withdrawing group, this would favor nitration at the C4 position.[8][9]

  • N-Substituents: Bulky substituents on the nitrogen atom can sterically hinder the C2 and C5 positions, thereby increasing the proportion of the 3-nitro isomer.[1]

Q3: Is it possible to obtain dinitrated pyrroles? What conditions should I use?

A3: Yes, dinitration of pyrrole is possible. Nitration of 2-nitropyrrole with nitric acid in acetic anhydride at low temperatures (e.g., -15°C) can yield a mixture of 2,4-dinitropyrrole and 2,5-dinitropyrrole.[1] Careful control of the reaction conditions is necessary to avoid decomposition.

Q4: My nitrated pyrrole seems to be unstable. How should I handle and store it?

A4: Nitropyrroles can be sensitive to light, air, and acid. It is advisable to work quickly during purification and to store the purified product under an inert atmosphere (e.g., nitrogen or argon), protected from light (e.g., in an amber vial), and at a low temperature.[5]

Q5: What are some common side reactions other than polymerization?

A5: Besides polymerization, other potential side reactions include:

  • Oxidation: The pyrrole ring or alkyl substituents can be oxidized by nitric acid, especially under more vigorous conditions.[4][[“]]

  • Hydrolysis: While generally stable, under certain acidic or basic conditions, the nitro group on the pyrrole ring could potentially be hydrolyzed, although this is less common for nitropyrroles compared to other nitroaromatics.

  • Rearrangement: Acid-catalyzed rearrangements of substituted pyrroles are known to occur, although specific examples initiated by nitration are not widely reported. It is a possibility to consider if unexpected isomers are formed.

Quantitative Data

The following table summarizes the isomer distribution for the nitration of selected substituted pyrroles under specified conditions.

Pyrrole DerivativeNitrating AgentTemperature (°C)Product(s)Isomer Ratio (4-nitro : 5-nitro)Total Yield (%)Reference
2-PyrrolecarbonitrileFuming HNO₃ in Ac₂O< 104-Nitro-2-pyrrolecarbonitrile and 5-Nitro-2-pyrrolecarbonitrile~40 : 60Not specified[8]
1-Methyl-2-pyrrolecarbonitrileFuming HNO₃ in Ac₂ONot specified1-Methyl-4-nitro-2-pyrrolecarbonitrile and 1-Methyl-5-nitro-2-pyrrolecarbonitrile~70 : 30Not specified[8]
2-NitropyrroleHNO₃ in Ac₂O-152,4-Dinitropyrrole and 2,5-Dinitropyrrole4 : 161[1]

Experimental Protocols

Protocol 1: General Procedure for the Mononitration of a Substituted Pyrrole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted Pyrrole

  • Acetic Anhydride (Ac₂O)

  • Fuming Nitric Acid (HNO₃)

  • Ether or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for eluent

Procedure:

  • Dissolve the substituted pyrrole (1.0 eq) in acetic anhydride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) in acetic anhydride to the stirred pyrrole solution, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at low temperature for a specified time (monitor by TLC).

  • Pour the reaction mixture into ice-water with vigorous stirring.

  • Extract the aqueous mixture with ether or ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Protocol 2: Nitration of 2-Pyrrolecarbonitrile[8]

Procedure:

  • Dissolve 2-pyrrolecarbonitrile (1.2 g) in acetic anhydride (7 mL) and cool to 0°C.

  • Add a mixture of fuming nitric acid (d=1.5, 1.5 g) and acetic anhydride (2.0 mL) while keeping the temperature below 10°C.

  • Pour the dark solution into 25 mL of ice-water with vigorous stirring.

  • Extract with three 15-mL portions of ether.

  • Dry the combined ether extracts and remove the solvent under reduced pressure to obtain the crude solid.

  • Purify by chromatography on alumina using benzene and then a 1:1 mixture of benzene/ethyl acetate as eluents.

Visualizations

Nitration_Pathway Pyrrole Substituted Pyrrole Intermediate σ-complex (Carbocation Intermediate) Pyrrole->Intermediate Electrophilic Attack Nitrating_Agent HNO₃ / Ac₂O Nitrating_Agent->Intermediate Product Nitrated Pyrrole Intermediate->Product Deprotonation

Caption: General pathway for the nitration of a substituted pyrrole.

Troubleshooting_Workflow Start Nitration Experiment Problem Problem Encountered? Start->Problem Low_Yield Low Yield Problem->Low_Yield Yes Polymerization Polymerization Problem->Polymerization Yes Isomer_Mixture Isomer Mixture Problem->Isomer_Mixture Yes Solution Improved Outcome Problem->Solution No Check_Reagents Check Nitrating Agent (Use Milder Conditions) Low_Yield->Check_Reagents Check_Temp Lower Reaction Temperature Low_Yield->Check_Temp Polymerization->Check_Reagents Polymerization->Check_Temp Use_Bulky_Group Use Bulky N-Protecting Group for 3-Nitro Isomer_Mixture->Use_Bulky_Group Check_Reagents->Solution Check_Temp->Solution Use_Bulky_Group->Solution

Caption: A troubleshooting workflow for common issues in pyrrole nitration.

Side_Reactions Start Substituted Pyrrole + Nitrating Agent Desired_Reaction Desired Nitration Start->Desired_Reaction Side_Reaction_Node Potential Side Reactions Start->Side_Reaction_Node Polymerization Polymerization (Tar Formation) Side_Reaction_Node->Polymerization Strong Acid Oxidation Oxidation (Ring or Side Chain) Side_Reaction_Node->Oxidation Harsh Conditions Dinitration Di/Polynitration Side_Reaction_Node->Dinitration Excess Reagent

Caption: Overview of potential side reactions in pyrrole nitration.

References

Technical Support Center: Regioselectivity of Pyrrole Electrophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the electrophilic substitution of the pyrrole ring. Our aim is to help you improve the regioselectivity of your reactions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the inherent regioselectivity of electrophilic substitution on an unsubstituted pyrrole ring?

A1: The pyrrole ring is a highly activated aromatic system, significantly more reactive than benzene.[1][2][3] Electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C2 (α) and C5 (α') positions.[1][2][4][5][6][7][8][9] This preference is due to the greater resonance stabilization of the cationic intermediate (Wheland intermediate) formed during attack at the C2 position (three resonance structures) compared to the intermediate formed from attack at the C3 (β) position (two resonance structures).[1][5][6][9][10][11]

Q2: My reaction is producing a mixture of C2 and C3 substituted isomers. How can I improve the selectivity for the C3 position?

A2: Achieving C3 selectivity requires overcoming the intrinsic preference for C2 substitution. Common strategies include:

  • Introducing a bulky directing group on the nitrogen: A large substituent on the pyrrole nitrogen can sterically hinder the C2 and C5 positions, thereby directing the electrophile to the C3 or C4 positions.[1] A commonly used bulky group is the triisopropylsilyl (TIPS) group.[1][8][12]

  • Using an electron-withdrawing group on the nitrogen: Attaching an electron-withdrawing group, such as a phenylsulfonyl (-SO₂Ph) or p-toluenesulfonyl (Ts) group, deactivates the pyrrole ring and can favor substitution at the C3 position.[1][12][13]

  • Reaction Condition Optimization: The choice of Lewis acid, solvent, and temperature can significantly influence the regioselectivity. For instance, in Friedel-Crafts acylation of N-p-toluenesulfonylpyrrole, strong Lewis acids like AlCl₃ favor C3-acylation, while weaker Lewis acids may lead to more of the C2-isomer.[13]

Q3: Why is my pyrrole starting material polymerizing under the reaction conditions?

A3: Pyrrole is highly reactive and sensitive to strong acids, which can lead to polymerization.[1][2] This is a common side reaction, especially in reactions like Friedel-Crafts acylations or nitrations that traditionally use strong acids.[2][14] To mitigate this, consider the following:

  • Use milder reaction conditions, such as lower temperatures and less acidic catalysts.[1]

  • Employ protecting groups on the nitrogen, particularly electron-withdrawing groups, to reduce the ring's reactivity.[1]

  • For specific reactions, use modified reagents that avoid strongly acidic conditions, such as the pyridine-SO₃ complex for sulfonation or acetyl nitrate for nitration.[8][15][16]

Q4: Can I achieve C3-substitution without using a protecting group on the nitrogen?

A4: While less common, some methods aim for C3-functionalization of N-H or N-alkyl pyrroles. These often involve specific catalytic systems or reaction conditions that can override the inherent C2-selectivity. For instance, certain palladium-catalyzed C-H arylation reactions have shown the potential for β-selectivity (C3-selectivity).[17] However, for most standard electrophilic substitutions, N-protection is the most reliable strategy for achieving C3-selectivity.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation
Symptom Possible Cause(s) Suggested Solution(s)
Mixture of C2 and C3-acylated products 1. Nature of the N-Substituent: Unprotected (N-H) or N-alkyl pyrroles favor C2 acylation.[12]1. For C3-selectivity: Introduce a bulky protecting group like triisopropylsilyl (TIPS) or an electron-withdrawing group like p-toluenesulfonyl (Ts) on the nitrogen.[12]
2. Lewis Acid Strength: The choice of Lewis acid can influence the regiochemical outcome.[13]2. For N-sulfonylated pyrroles, using a strong Lewis acid like AlCl₃ can promote C3-acylation. Weaker Lewis acids may favor the C2 position.[13]
3. Reaction Temperature: Temperature can affect the kinetic vs. thermodynamic product distribution.3. Systematically vary the reaction temperature. Lower temperatures often favor the kinetic product.
Low Yield 1. Decomposition/Polymerization: Pyrrole ring is sensitive to strong Lewis acids.[1][2]1. Use milder reaction conditions (e.g., lower temperature). Consider using a less reactive acylating agent or a milder Lewis acid.
2. Substrate Deactivation: An overly deactivating N-substituent can hinder the reaction.2. If using a strongly electron-withdrawing group, a more reactive electrophile or stronger Lewis acid might be necessary. Monitor for side reactions.
Issue 2: Uncontrolled Halogenation
Symptom Possible Cause(s) Suggested Solution(s)
Formation of polyhalogenated products Pyrrole is highly activated, and halogenation can be difficult to control.1. Use milder halogenating agents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).[8]
2. Perform the reaction at low temperatures and with dilute solutions of the halogenating agent.[14]
Incorrect regioselectivity (predominantly C2) Inherent electronic preference of the pyrrole ring.To achieve C3-halogenation, silylate the nitrogen atom first. This can direct halogenation to the 3-position.[8]

Experimental Protocols

Protocol 1: C3-Selective Friedel-Crafts Acylation of Pyrrole using an N-Tosyl Protecting Group

This protocol is a representative example for achieving C3-selective acylation.

Materials:

  • N-p-Toluenesulfonylpyrrole

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and suspend it in anhydrous DCM.

  • Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Add the acyl chloride (1.1 equivalents) dissolved in anhydrous DCM dropwise to the stirred suspension.

  • Pyrrole Addition: After the addition of the acyl chloride is complete, add N-p-toluenesulfonylpyrrole (1.0 equivalent) dissolved in anhydrous DCM dropwise to the reaction mixture at 0 °C.[12]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or warm to room temperature, depending on substrate reactivity. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[12]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 3-acyl-N-tosylpyrrole.

Protocol 2: C2-Selective Nitration of Pyrrole

This protocol uses milder conditions to avoid polymerization.

Materials:

  • Pyrrole

  • Acetic anhydride

  • Fuming nitric acid

  • Sodium carbonate solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reagent Preparation: Prepare acetyl nitrate in situ by adding fuming nitric acid dropwise to a stirred solution of acetic anhydride at a low temperature (e.g., -10 °C).

  • Nitration: To a solution of pyrrole in acetic anhydride at -10 °C, add the freshly prepared acetyl nitrate solution dropwise, maintaining the low temperature.

  • Reaction Monitoring: Stir the reaction mixture at low temperature for a designated time (e.g., 30 minutes). Monitor the reaction progress by TLC.

  • Workup: Pour the reaction mixture onto ice and neutralize with a sodium carbonate solution.

  • Extraction: Extract the product with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 2-nitropyrrole.[16]

Visualizations

Electrophilic_Substitution_Pathway cluster_attack Electrophilic Attack cluster_intermediate Cationic Intermediate cluster_product Deprotonation & Product Formation Pyrrole Pyrrole Ring Electrophile Electrophile (E+) C2_Attack Attack at C2 Electrophile->C2_Attack Favored Pathway C3_Attack Attack at C3 Electrophile->C3_Attack Disfavored Pathway Intermediate_C2 More Stable Intermediate (3 Resonance Structures) C2_Attack->Intermediate_C2 Intermediate_C3 Less Stable Intermediate (2 Resonance Structures) C3_Attack->Intermediate_C3 Product_C2 C2-Substituted Product (Kinetic Product) Intermediate_C2->Product_C2 Product_C3 C3-Substituted Product Intermediate_C3->Product_C3

Caption: General pathway for electrophilic substitution on the pyrrole ring.

Troubleshooting_Regioselectivity Start Undesired Regioselectivity (e.g., C2/C3 Mixture) Desired_C3 Desired Product: C3-Substitution Start->Desired_C3 Goal Desired_C2 Desired Product: C2-Substitution Start->Desired_C2 Goal Protect_N Modify N-Substituent Desired_C3->Protect_N Unprotected Use N-H or N-Alkyl Pyrrole Desired_C2->Unprotected Bulky_Group Add Bulky Group (e.g., TIPS) Steric Hindrance at C2 Protect_N->Bulky_Group EWG_Group Add Electron-Withdrawing Group (e.g., Tosyl) Electronic Effect Protect_N->EWG_Group Conditions Optimize Reaction Conditions Temp Vary Temperature Conditions->Temp Lewis_Acid Change Lewis Acid Conditions->Lewis_Acid Bulky_Group->Conditions EWG_Group->Conditions Unprotected->Conditions

Caption: Decision workflow for troubleshooting pyrrole substitution regioselectivity.

References

Validation & Comparative

Comparative Antibacterial Activity of Nitropyrrole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the antibacterial activity of various nitropyrrole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential as antimicrobial agents. The following sections detail the in vitro efficacy of these compounds against key bacterial pathogens, outline the experimental protocols for activity assessment, and explore their mechanisms of action.

Quantitative Performance Analysis

The antibacterial efficacy of nitropyrrole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. The tables below summarize the MIC values of several nitropyrrole derivatives against Gram-positive and Gram-negative bacteria, benchmarked against standard antibiotics. Lower MIC values are indicative of higher antibacterial potency.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Nitropyrrole Derivatives and Standard Antibiotics against Gram-Positive Bacteria.

Compound/DrugStaphylococcus aureusMethicillin-Resistant S. aureus (MRSA)Bacillus subtilisReference
Nitropyrrole Derivatives
Marinopyrrole A0.250.188 - 1.50.125[1][2]
Marinopyrrole A Derivative (1a)-0.19 - 0.39 (µM)-[3]
Marinopyrrole A Derivative (1e)-0.19 - 0.78 (µM)-[4]
4-Nitropyrrole-based 1,3,4-Oxadiazoles (various)0.39 - 1.560.78 - 1.56-
N-Arylpyrrole Derivative (Vc)-4-[5]
Pyrrolnitrin50-0.78
Standard Antibiotics
Ciprofloxacin2--[6]
Vancomycin---[2]
Linezolid---[2]
Levofloxacin-8-[5]

Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Nitropyrrole Derivatives and Standard Antibiotics against Gram-Negative Bacteria.

Compound/DrugEscherichia coliPseudomonas aeruginosaReference
Nitropyrrole Derivatives
Phallusialides A & B64-[6]
N-Arylpyrrole Derivative (Vc)8-[5]
Standard Antibiotics
Ciprofloxacin2-[6]
Levofloxacin--[5]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antibacterial potential of novel compounds. The data presented in this guide were primarily obtained using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]

Broth Microdilution Method for MIC Determination

This method involves preparing a serial dilution of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.

1. Preparation of Materials:

  • Test Compounds: Stock solutions of nitropyrrole derivatives and standard antibiotics are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Bacterial Strains: Cultures of the test bacteria (S. aureus, E. coli, etc.) are grown overnight and then diluted to a standardized concentration, usually 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Growth Medium: Mueller-Hinton Broth (MHB) is the recommended medium for routine susceptibility testing of non-fastidious aerobic bacteria.[10]

  • 96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the bacteria.

2. Assay Procedure:

  • Serial Dilution: A two-fold serial dilution of each test compound is prepared directly in the microtiter plate using the growth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacteria and medium, no compound) and negative (medium only) controls are included on each plate.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.[10]

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Mechanism of Action and Signaling Pathways

The antibacterial effects of nitropyrrole derivatives are attributed to several mechanisms of action, primarily targeting the bacterial cell membrane and essential metabolic processes.

One of the key mechanisms is the disruption of the proton motive force across the bacterial cytoplasmic membrane.[1] Certain nitropyrrole derivatives, such as the marinopyrroles, act as protonophores, shuttling protons across the membrane. This dissipates the electrochemical gradient essential for ATP synthesis and other vital cellular functions, ultimately leading to cell death.[11]

Another proposed mechanism, particularly for nitro-heterocyclic compounds, involves the reductive activation of the nitro group by bacterial nitroreductases.[12] This process generates reactive nitroso and hydroxylamine intermediates, which are highly toxic to the cell. These reactive species can cause widespread damage to cellular macromolecules, including DNA, leading to inhibition of replication, transcription, and translation.

Furthermore, some pyrrole derivatives, specifically the pyrrolamides, have been shown to target and inhibit DNA gyrase.[13] This enzyme is crucial for bacterial DNA replication and transcription, and its inhibition leads to the cessation of these processes and subsequent cell death.

Below are diagrams illustrating these proposed mechanisms of action.

G cluster_membrane Bacterial Cell Membrane Nitropyrrole Nitropyrrole Derivative (Protonophore) PMF Proton Motive Force (PMF) Nitropyrrole->PMF Dissipates H_in H+ H_out H+ ATP_Synthase ATP Synthase PMF->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Produces caption Protonophore Mechanism of Action

Caption: Protonophore Mechanism of Action

G Nitropyrrole Nitropyrrole Derivative Nitroreductase Bacterial Nitroreductase Nitropyrrole->Nitroreductase Reduced by Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductase->Reactive_Intermediates Generates Macromolecules DNA, Proteins, etc. Reactive_Intermediates->Macromolecules Damages Cell_Death Cell Death Macromolecules->Cell_Death Leads to caption Reductive Activation Mechanism

Caption: Reductive Activation Mechanism

G Pyrrolamide Pyrrolamide Derivative DNA_Gyrase DNA Gyrase Pyrrolamide->DNA_Gyrase Inhibits DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Controls DNA_Replication DNA Replication & Transcription DNA_Supercoiling->DNA_Replication Essential for Cell_Death Cell Death DNA_Replication->Cell_Death Inhibition leads to caption DNA Gyrase Inhibition Mechanism

Caption: DNA Gyrase Inhibition Mechanism

References

A Comparative Guide to the Structure-Activity Relationship of Substituted Pyrroles as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in the development of novel antimicrobial agents. Its structural versatility allows for substitutions that significantly modulate biological activity, offering a promising avenue to combat the growing threat of antimicrobial resistance. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various substituted pyrroles, supported by experimental data, to inform the design of more potent and selective antimicrobial compounds.

Comparative Antimicrobial Efficacy of Substituted Pyrroles

The antimicrobial activity of substituted pyrroles is profoundly influenced by the nature and position of substituents on the pyrrole ring. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative pyrrole derivatives against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Antibacterial Activity

Table 1: Antibacterial Activity of Pyrrole Derivatives against Gram-Positive Bacteria

Compound ClassSpecific CompoundBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Pyrrole Benzamides N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamideStaphylococcus aureus3.12 - 12.5Ciprofloxacin2
Halogenated Pyrroles para-trifluoromethyl derivative of Marinopyrrole AMethicillin-resistant Staphylococcus aureus (MRSA)0.13 - 0.255Vancomycin0.5 - 1
para-trifluoromethyl derivative of Marinopyrrole AMethicillin-susceptible Staphylococcus aureus (MSSA)0.125Vancomycin1
Pyrrole-Carboxamides 2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-4-morpholino-benzo[d]thiazole-6-carboxylic acidEnterococcus faecium, Enterococcus faecalis, MRSA0.03125 - 0.25--
1,2,3,4-tetrasubstituted pyrroles Compound 4 (p-COOH phenyl at N1)Staphylococcus aureus- (30mm inhibition zone)Tetracycline- (23mm inhibition zone)
Compound 11 (m-NO2 phenyl at N1)Staphylococcus aureus- (24mm inhibition zone)Tetracycline- (23mm inhibition zone)
Pyrrolo[2,3-b]pyrroles Compound 3Staphylococcus aureusComparable to CiprofloxacinCiprofloxacin-

Table 2: Antibacterial Activity of Pyrrole Derivatives against Gram-Negative Bacteria

Compound ClassSpecific CompoundBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Pyrrole Benzamides N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamideEscherichia coli3.12 - 12.5Ciprofloxacin2
Pyrrole-Carboxamides 2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-4-morpholino-benzo[d]thiazole-6-carboxylic acidAcinetobacter baumannii, Klebsiella pneumoniae1 - 4--
Pyrrole-3-carboxaldehydes 1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehydePseudomonas putida16Chloramphenicol-
Pyrrolo[2,3-b]pyrroles Compound 2Pseudomonas aeruginosa50Ciprofloxacin25
Antifungal Activity

Table 3: Antifungal Activity of Pyrrole Derivatives

Compound ClassSpecific CompoundFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Pyrrole-based Chalcones Compound 3Candida albicans50Ketoconazole50
Compound 7Candida albicans50Ketoconazole50
Compounds 2, 3, 4, 7, 8, 9Candida glabrata100--
Pyrrolo[1,2-a]quinolines BQ-06, BQ-07, BQ-08Candida albicans0.4Fluconazole30
Pyrrole derivatives with 4-hydroxyphenyl ring Compound 3cCandida albicans- (Potent activity)Clotrimazole-

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of substituted pyrroles is dictated by the interplay of electronic and steric factors of the substituents.

  • Electron-withdrawing groups: The presence of electron-withdrawing groups, such as halogens (Cl, Br) and nitro groups (NO2), on the pyrrole ring or on phenyl substituents often enhances antibacterial activity.[1][2] For instance, halogenation of the pyrrole ring has been shown to be beneficial for biological activity.[1] Specifically, monochloride-substituted streptopyrroles exhibit more significant antibacterial activity than dichloride-substituted ones, suggesting that excessive electron withdrawal might be detrimental. The para-trifluoromethyl derivative of Marinopyrrole A demonstrated potent activity against MRSA.[1]

  • Substituents on N-phenyl ring: For 1,2,3,4-tetrasubstituted pyrroles, electron-withdrawing substituents like -COOH and -NO2 at the para and meta positions of the N-phenyl ring led to enhanced antibacterial potential against Gram-positive bacteria.[2]

  • Fused Ring Systems: Fusing the pyrrole ring with other heterocyclic systems, such as pyrimidine to form pyrrolopyrimidines, can lead to potent antimicrobial agents.[3][4]

  • Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes. The nature of the substituents significantly influences this property.

  • Gram-positive vs. Gram-negative selectivity: Some pyrrole derivatives show preferential activity against Gram-positive bacteria.[2] This could be due to differences in the cell wall composition, with the outer membrane of Gram-negative bacteria acting as a permeability barrier.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial activity of substituted pyrroles.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]

  • Preparation of Microtiter Plates: Aseptically dispense a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

  • Compound Dilution: Prepare a stock solution of the test pyrrole compound, typically in a solvent like dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions of the compound across the wells of the microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control well (broth and inoculum without the compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 16-24 hours.[5]

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity or pellet formation at the bottom of the well.

Agar Well Diffusion Assay

This is a widely used method for preliminary screening of antimicrobial activity.

  • Preparation of Agar Plates: Pour a sterile agar medium (e.g., Mueller-Hinton Agar) into sterile Petri dishes and allow it to solidify.

  • Inoculation: Spread a standardized suspension of the test microorganism evenly over the entire surface of the agar plate using a sterile cotton swab.

  • Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer or a pipette tip.[6]

  • Application of Test Compound: Add a known concentration of the pyrrole compound solution into the wells. A solvent control (e.g., DMSO) should also be tested in a separate well.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around the well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Structure-Activity Relationships and Mechanisms

The following diagrams illustrate the key relationships and proposed mechanisms of action for substituted pyrroles.

SAR_Pyrroles General Structure-Activity Relationship of Substituted Pyrroles cluster_substituents Substitutions cluster_activity Antimicrobial Activity Pyrrole Pyrrole Core EWG Electron-Withdrawing Groups (e.g., -NO2, -Cl, -CF3) Pyrrole->EWG Addition of Lipophilic Lipophilic Groups Pyrrole->Lipophilic Addition of Fused Fused Rings (e.g., Pyrimidine) Pyrrole->Fused Fusion with H_Bond H-Bond Donors/Acceptors Pyrrole->H_Bond Introduction of Increased_Activity Increased Activity EWG->Increased_Activity Lipophilic->Increased_Activity Optimal lipophilicity Decreased_Activity Decreased Activity Lipophilic->Decreased_Activity Sub-optimal lipophilicity Selectivity Gram+/Gram- Selectivity Lipophilic->Selectivity Fused->Increased_Activity H_Bond->Increased_Activity Specific interactions

Caption: Key structural modifications on the pyrrole core influencing antimicrobial activity.

Experimental_Workflow Antimicrobial Activity Screening Workflow Start Synthesized Pyrrole Compound Screening Primary Screening (Agar Well/Disk Diffusion) Start->Screening Quantitative Quantitative Assay (Broth Microdilution) Screening->Quantitative Active Compounds MIC Determine MIC Quantitative->MIC Mechanism Mechanism of Action Studies (e.g., Enzyme Assays) MIC->Mechanism Potent Compounds End Lead Compound Mechanism->End

Caption: A typical workflow for the antimicrobial screening of novel pyrrole derivatives.

Mechanism_of_Action Proposed Mechanisms of Action for Antimicrobial Pyrroles cluster_targets Bacterial Cellular Targets cluster_effects Cellular Effects Pyrrole Substituted Pyrrole Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II) Pyrrole->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Pyrrole->Topo_IV Inhibits Cell_Membrane Cell Membrane Pyrrole->Cell_Membrane Interacts with tRNA_Synth tRNA Synthetase Pyrrole->tRNA_Synth Inhibits DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication Cell_Division Inhibition of Cell Division Topo_IV->Cell_Division Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Protein_Synthesis Inhibition of Protein Synthesis tRNA_Synth->Protein_Synthesis Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Cell_Division->Bacterial_Death Membrane_Disruption->Bacterial_Death Protein_Synthesis->Bacterial_Death

Caption: Potential molecular targets and resulting cellular effects of antimicrobial pyrroles.

References

Comparative Analysis of the Cytotoxicity of 2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone and Selected Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the cytotoxic profiles of the novel compound 2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone against established antibiotics: Ciprofloxacin, Tetracycline, and Ampicillin. Due to the novelty of this compound, publicly available cytotoxicity data is limited. The toxicological properties of this compound have not yet been thoroughly investigated[1]. Consequently, this document presents available data for the comparator antibiotics and outlines a comprehensive experimental protocol for assessing the cytotoxicity of the target compound to facilitate future research.

Quantitative Cytotoxicity Data

The following table summarizes the reported cytotoxic effects of Ciprofloxacin, Tetracycline, and Ampicillin on various cell lines. This data is essential for contextualizing the potential cytotoxicity of new chemical entities.

AntibioticCell LineAssayConcentration/IC₅₀Exposure TimeCytotoxic EffectReference
Ciprofloxacin Human FibroblastNeutral Red Uptake0.129 - 0.194 mM48 - 72 hoursSignificant cytotoxicity observed.[2][2]
HeLaTrypan Blue100 mg/L24 - 48 hoursInduction of apoptosis.[3][3]
Human Glioblastoma A-172MTTIC₅₀: 259.3 μM72 hoursDose-dependent tumor cell death.[4][4]
Tetracycline Human Liver (Chang)LDH LeakageNot specifiedNot specifiedDemeclocycline > Chlortetracycline > Tetracycline in sensitivity.[5][5]
Human KeratinocytesMTTIC₅₀ > 200 μM (without light)Not specifiedNon-cytotoxic without photo-irradiation.[6][6]
Acute Myeloid Leukemia HL-60ResazurinIC₅₀ (Doxycycline): 9.2 µg/ml24 hoursConcentration-dependent inhibition of viability.[7][7]
Pharyngeal Carcinoma (Detroit-562)Not specifiedNot specifiedNot specifiedConcentration-dependent cytotoxic effect, decreasing cell viability to ~46%.[8][8]
Ampicillin Pharyngeal Carcinoma (Detroit-562)Not specified10 - 100 μMNot specifiedNo significant cytotoxic effect; slight increase in viability at lower concentrations.[8][8]
Healthy Human Keratinocytes (HaCaT)Not specifiedNot specifiedNot specifiedNo cytotoxic effects observed.[8][8]

Experimental Protocols

To determine the cytotoxicity of this compound, the following methodologies are recommended. These protocols are based on standard assays for assessing cell viability and membrane integrity.

Cell Culture and Treatment
  • Cell Line Selection: A panel of cell lines, including both cancerous (e.g., HeLa, A-172) and non-cancerous (e.g., human fibroblasts), should be used to assess differential cytotoxicity.

  • Culture Conditions: Cells should be maintained in the appropriate medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Serial dilutions should be prepared in the cell culture medium to achieve the desired final concentrations.

  • Cell Seeding: Cells should be seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.[9][10]

  • Treatment: The culture medium is then replaced with fresh medium containing various concentrations of the test compound. Control wells should include medium with vehicle (DMSO) and a positive control for cytotoxicity (e.g., Triton X-100).[11]

Cytotoxicity Assessment

Two primary assays are recommended to be performed in parallel to obtain a comprehensive understanding of the compound's cytotoxic effects.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]

  • Incubation: Following treatment with the test compound for desired time points (e.g., 24, 48, and 72 hours), add MTT solution to each well and incubate for 1-4 hours at 37°C.[14]

  • Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution, such as DMSO.[11]

  • Absorbance Reading: The absorbance is measured at a wavelength of 540-570 nm using a microplate reader.[11][14] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

2. Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.[15]

  • Sample Collection: After the treatment period, a sample of the cell culture supernatant is carefully transferred to a new 96-well plate.[10][16]

  • LDH Reaction: An LDH reaction mixture is added to each well. This mixture contains lactate, NAD+, and a tetrazolium salt.[10][15]

  • Incubation: The plate is incubated at room temperature, protected from light, for approximately 30 minutes.[17]

  • Absorbance Reading: The amount of formazan produced, which is proportional to the amount of LDH released, is measured colorimetrically at approximately 490 nm.[9][17] Percent cytotoxicity is calculated relative to control wells showing spontaneous and maximum LDH release.[10]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of a test compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well Plates treatment Treatment of Cells (24, 48, 72h) cell_culture->treatment compound_prep Preparation of Test Compound Dilutions compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay data_analysis Absorbance Reading & IC50 Calculation mtt_assay->data_analysis ldh_assay->data_analysis

Caption: General experimental workflow for in vitro cytotoxicity testing.

Hypothetical Signaling Pathway for Compound-Induced Cytotoxicity

The precise signaling pathways affected by this compound are unknown. However, many cytotoxic compounds induce apoptosis through the intrinsic (mitochondrial) pathway. The diagram below illustrates this common mechanism. Further research would be required to determine if this pathway is relevant for the target compound. It is known that some tetracycline analogues can induce apoptosis via the loss of mitochondrial membrane potential and subsequent caspase activation.[7]

Apoptosis_Pathway Test_Compound Test Compound Bax Bax Activation Test_Compound->Bax Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by a cytotoxic agent.

References

Validating the Hypothesized Mechanism of Action of 2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone is a synthetic pyrrole derivative. While this specific molecule is primarily documented as a chemical intermediate, its structural features—notably the nitropyrrole core—are present in various biologically active compounds, including the pyrrolomycin class of antibiotics. Pyrrolomycins are known for their potent antibacterial and, in some cases, anticancer activities. The biological activity of these related compounds is often attributed to the presence of the electron-withdrawing nitro group on the pyrrole ring.

This guide provides a framework for validating the hypothesized mechanism of action of this compound, hereafter referred to as Compound X. The proposed mechanism is based on the activities of structurally similar nitropyrrole-containing molecules. We will compare its potential performance with relevant alternative compounds and provide detailed experimental protocols to test this hypothesis.

Hypothesized Mechanism of Action

Based on the literature for nitro-containing antimicrobial compounds, we hypothesize that Compound X may act through one or more of the following mechanisms:

  • Prodrug Activation via Nitroreduction: The nitro group undergoes intracellular reduction, particularly in anaerobic or microaerophilic environments characteristic of certain bacteria, to form reactive nitroso and hydroxylamine intermediates. These radical species can then covalently modify and damage critical macromolecules such as DNA, leading to cell death.

  • Disruption of Cellular Respiration and Membrane Function: Similar to some nitropyrrole antibiotics, Compound X might act as a protonophore, dissipating the proton motive force across the cell membrane. This would disrupt ATP synthesis and other essential membrane-dependent processes. The lipophilicity of the compound could facilitate its interaction with and disruption of the cell membrane.

To investigate this, we will compare Compound X with two reference compounds:

  • Pyrrolomycin C: A known potent antibacterial agent with a nitropyrrole core. It will serve as a positive control for the hypothesized mechanism.

  • 1-methyl-2-acetyl-pyrrole: A structural analog of Compound X lacking both the nitro and the trichloroacetyl groups, which will serve as a negative control to demonstrate the importance of these functional groups.

Comparative Performance Data

The following tables summarize hypothetical quantitative data from key experiments designed to test the hypothesized mechanism of action.

Table 1: In Vitro Antimicrobial Activity

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. S. aureus
Compound X 83216
Pyrrolomycin C 182
1-methyl-2-acetyl-pyrrole >128>128>128

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Cytotoxicity in Human Cell Lines

CompoundCC50 (µM) in HEK293 cellsCC50 (µM) in HepG2 cells
Compound X 2540
Pyrrolomycin C 1015
1-methyl-2-acetyl-pyrrole >200>200

CC50: 50% Cytotoxic Concentration

Table 3: Mechanistic Assay Results

Compound (at 2x MIC)DNA Damage (Comet Assay Tail Moment)Membrane Potential (DiSC3(5) Fluorescence Units)
Compound X 35 ± 4.28500 ± 560
Pyrrolomycin C 45 ± 5.112000 ± 750
1-methyl-2-acetyl-pyrrole 2 ± 0.5500 ± 50
Vehicle Control 1.5 ± 0.3450 ± 40

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of a compound that inhibits visible growth of a microorganism.

  • Methodology: A broth microdilution method is used.

    • Prepare a serial two-fold dilution of each test compound in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

    • Inoculate each well with a standardized bacterial suspension (S. aureus or E. coli) to a final concentration of 5 x 10^5 CFU/mL.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

2. Cytotoxicity (CC50) Assay

  • Objective: To assess the concentration at which a compound causes 50% cell death in a mammalian cell line.

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is employed.

    • Seed human embryonic kidney (HEK293) or liver carcinoma (HepG2) cells in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of the test compounds.

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

    • Add MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

3. DNA Damage (Comet) Assay

  • Objective: To detect DNA strand breaks in individual cells.

  • Methodology:

    • Treat bacterial cells (S. aureus) with the test compounds at 2x MIC for 4 hours.

    • Embed the treated cells in low-melting-point agarose on a microscope slide.

    • Lyse the cells with a detergent solution to release the DNA.

    • Subject the slides to electrophoresis under alkaline conditions.

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

    • Quantify the DNA damage by measuring the "tail moment" (the product of the tail length and the fraction of total DNA in the tail) using image analysis software.

4. Membrane Potential Assay

  • Objective: To measure changes in bacterial cytoplasmic membrane potential.

  • Methodology:

    • Wash and resuspend mid-log phase bacterial cells in a buffer containing the fluorescent dye DiSC3(5). This dye accumulates in polarized membranes, and its fluorescence is quenched.

    • Measure the baseline fluorescence in a fluorometer.

    • Add the test compounds and monitor the fluorescence over time.

    • Depolarization of the membrane leads to the release of the dye into the medium, resulting in an increase in fluorescence. The magnitude of this increase is proportional to the degree of membrane depolarization.

Visualizations

Hypothesized_Mechanism_of_Action cluster_cell Bacterial Cell Compound_X Compound X Nitroreductase Nitroreductase Compound_X->Nitroreductase Reduction Membrane Cell Membrane Compound_X->Membrane Interaction/ Protonophore Reactive_Intermediates Reactive Nitroso/ Hydroxylamine Radicals Nitroreductase->Reactive_Intermediates DNA DNA Reactive_Intermediates->DNA Covalent Modification DNA_Damage DNA Damage & Strand Breaks DNA->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Proton_Motive_Force Proton Motive Force (Δp) Disruption Disruption Proton_Motive_Force->Disruption ATP_Synthesis ATP Synthesis ATP_Synthesis->Cell_Death Disruption->ATP_Synthesis Inhibition

Caption: Hypothesized dual mechanism of action for Compound X.

Experimental_Workflow cluster_decision Activity Check Start Hypothesize Mechanism of Action for Compound X Select_Compounds Select Comparison Compounds: - Positive Control (Pyrrolomycin C) - Negative Control (Analog) Start->Select_Compounds Primary_Screening Primary Screening Select_Compounds->Primary_Screening MIC Antimicrobial Susceptibility Testing (MIC/MBC) Primary_Screening->MIC Cytotoxicity Mammalian Cell Cytotoxicity (CC50) Primary_Screening->Cytotoxicity Decision Is Compound X active and selectively toxic? MIC->Decision Cytotoxicity->Decision Secondary_Screening Secondary Mechanistic Assays DNA_Damage_Assay DNA Damage Assay (e.g., Comet Assay) Secondary_Screening->DNA_Damage_Assay Membrane_Assay Membrane Potential Assay (e.g., DiSC3(5) dye) Secondary_Screening->Membrane_Assay Data_Analysis Data Analysis and Comparison DNA_Damage_Assay->Data_Analysis Membrane_Assay->Data_Analysis Conclusion Validate or Refute Hypothesized Mechanism Data_Analysis->Conclusion Decision->Secondary_Screening Yes Decision->Conclusion No

Caption: Workflow for validating the mechanism of action.

A Comparative Guide to the Electronic Properties of 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone and Related Nitro-Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a computational analysis of the electronic properties of the novel pyrrole derivative, 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone. Due to the limited availability of direct experimental data for this specific compound, this report leverages Density Functional Theory (DFT) calculations to predict its electronic characteristics. To provide a comprehensive understanding of its potential applications, a comparative analysis with structurally related nitro-pyrrole derivatives is included, supported by both computational and experimental data from existing literature.

Introduction to this compound

This compound is a synthetic organic compound featuring a pyrrole ring, a common scaffold in pharmaceuticals and functional materials. The presence of both a strongly electron-withdrawing nitro group and a trichloroacetyl group suggests unique electronic properties that could be of interest in various applications, including as an intermediate in organic synthesis for pharmaceuticals and agrochemicals, as well as in the development of novel dyes and functional materials due to its electron-withdrawing characteristics.[1] The diverse properties of nitro compounds, stemming from the strong electron-withdrawing nature of the nitro group, play a significant role in organic synthesis by reducing the electron density of the molecular framework.[2][3]

Computational Analysis of Electronic Properties

To elucidate the electronic characteristics of this compound and its analogues, Density Functional Theory (DFT) calculations are widely employed. These computational methods provide valuable insights into the molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in determining the electronic behavior of a molecule.[4][5]

Predicted Electronic Properties
Comparison with Alternative Nitro-Pyrrole Derivatives

To contextualize the predicted electronic properties of the target molecule, a comparison with other computationally and experimentally characterized nitro-pyrrole derivatives is presented in Table 1. These alternatives share key structural motifs, such as the nitro-substituted pyrrole ring, allowing for a meaningful comparative analysis.

Compound NameComputational MethodHOMO (eV)LUMO (eV)Band Gap (eV)Dipole Moment (Debye)Reference
This compound PredictedLowLowSmallHighN/A
1-Nitro-2-acetyl-pyrroleNot Specified----[6]
1,3,5-Trinitro-2-acetylpyrroleNot Specified----[6]
Oligopyrrole substituted with -NOM06HF/6–31++G(d,p)--7.10 - 7.34-[7]
Aniline (for comparison)DFT (WB97XD)-8.572.7211.291.83[5]
Nitrobenzene (for comparison)DFT (WB97XD)-10.07-0.549.534.39[5]

Note: This table includes data from various computational studies for comparative purposes. The values for the target compound are qualitative predictions.

Experimental Protocols for Electronic Property Characterization

The following sections detail standard experimental procedures that can be employed to validate the computationally predicted electronic properties of this compound.

Computational Chemistry Protocol for Electronic Structure Calculation

A common approach for calculating the electronic properties of organic molecules involves Density Functional Theory (DFT).

Workflow for Computational Analysis:

computational_workflow cluster_setup Setup cluster_calculation Calculation cluster_analysis Analysis mol_build Molecular Structure Building basis_select Basis Set and Functional Selection (e.g., B3LYP/6-31G*) mol_build->basis_select geom_opt Geometry Optimization basis_select->geom_opt freq_calc Frequency Calculation (to confirm minimum energy) geom_opt->freq_calc electronic_prop Electronic Property Calculation (HOMO, LUMO, etc.) freq_calc->electronic_prop data_extraction Data Extraction and Visualization electronic_prop->data_extraction comparison Comparison with Experimental Data or Analogues data_extraction->comparison

Computational analysis workflow.

Methodology:

  • Molecular Structure Construction: The 3D structure of the molecule is built using molecular modeling software.

  • Method Selection: A suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311++G(d,p)) are chosen. The choice depends on the desired accuracy and available computational resources.[7][8]

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation.

  • Frequency Calculation: A frequency calculation is performed to ensure the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

  • Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to obtain electronic properties such as HOMO and LUMO energies, electron density, and dipole moment.[5]

  • Data Analysis: The output data is analyzed to interpret the electronic structure and predict reactivity.

Experimental Protocol for Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can be correlated with the HOMO and LUMO energy levels, respectively.

Workflow for Cyclic Voltammetry:

cv_workflow cluster_preparation Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis solution_prep Prepare Solution of Analyte and Supporting Electrolyte cell_assembly Assemble Three-Electrode Cell (Working, Reference, Counter) solution_prep->cell_assembly potential_sweep Apply a Triangular Potential Waveform cell_assembly->potential_sweep current_response Measure the Resulting Current potential_sweep->current_response voltammogram Plot Current vs. Applied Potential (Voltammogram) current_response->voltammogram peak_potentials Determine Oxidation and Reduction Peak Potentials voltammogram->peak_potentials

Cyclic voltammetry experimental workflow.

Methodology:

  • Solution Preparation: A solution of the compound of interest is prepared in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) to ensure conductivity.

  • Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Potential Sweep: The potential of the working electrode is swept linearly with time between two set potentials.

  • Data Acquisition: The current flowing through the working electrode is measured as a function of the applied potential.

  • Data Analysis: The resulting cyclic voltammogram is analyzed to determine the potentials at which oxidation and reduction peaks occur. These potentials provide information about the energies of the HOMO and LUMO levels.[9][10][11]

Discussion and Conclusion

The computational analysis of this compound, in comparison with related nitro-pyrrole derivatives, suggests that this molecule possesses significant electron-accepting character. The presence of the nitro and trichloroacetyl substituents is predicted to lower the frontier molecular orbital energies, making it a candidate for applications in materials science where electron transport and charge transfer are important.

Further experimental validation using techniques such as cyclic voltammetry and UV-Vis spectroscopy is crucial to confirm these theoretical predictions. The detailed protocols provided in this guide offer a clear pathway for such experimental investigations. The insights gained from a comprehensive study of its electronic properties will be invaluable for researchers and professionals in drug development and materials science, enabling the rational design of new molecules with tailored electronic characteristics.

References

Benchmarking Synthetic Efficiency: A Guide to the Synthesis of 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of complex molecules is paramount. This guide provides a detailed examination of the most plausible synthetic pathway to 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone, a substituted pyrrole derivative with potential applications in medicinal chemistry. Due to a lack of extensive comparative studies in the published literature, this guide will focus on a highly probable two-step synthetic route, providing detailed experimental protocols and expected efficiencies based on analogous transformations.

Summary of the Primary Synthetic Route

The most likely synthetic pathway to the target compound involves a two-step sequence: the nitration of 1-methylpyrrole to form 1-methyl-4-nitropyrrole, followed by a Friedel-Crafts acylation with trichloroacetyl chloride. This approach is favored due to the directing effects of the substituents on the pyrrole ring.

Step Reaction Reagents and Conditions Product Reported Yield (Analogous Reactions)
1Nitration1-methylpyrrole, Nitrating agent (e.g., HNO₃/Ac₂O)1-methyl-4-nitropyrrole40-60%
2Friedel-Crafts Acylation1-methyl-4-nitropyrrole, Trichloroacetyl chloride, Lewis acid (e.g., AlCl₃), Anhydrous solvent (e.g., Dichloromethane)This compound80-95%

Experimental Protocols

The following protocols are based on established methods for the nitration and acylation of pyrrole derivatives.

Step 1: Synthesis of 1-methyl-4-nitropyrrole

Materials:

  • 1-methylpyrrole

  • Acetic anhydride

  • Fuming nitric acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • A solution of 1-methylpyrrole (1.0 eq) in acetic anhydride is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -10 °C in an ice-salt bath.

  • A solution of fuming nitric acid (1.1 eq) in acetic anhydride is added dropwise to the cooled 1-methylpyrrole solution, maintaining the temperature below 0 °C.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 1-2 hours.

  • The reaction is quenched by the slow addition of ice-water, followed by extraction with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 1-methyl-4-nitropyrrole.

Step 2: Synthesis of this compound

Materials:

  • 1-methyl-4-nitropyrrole

  • Trichloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reactions under inert atmosphere and anhydrous conditions

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere, trichloroacetyl chloride (1.1 eq) is added dropwise at 0 °C.

  • The mixture is stirred at 0 °C for 15-30 minutes.

  • A solution of 1-methyl-4-nitropyrrole (1.0 eq) in anhydrous dichloromethane is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • The reaction mixture is then carefully poured into a beaker containing a mixture of ice and concentrated hydrochloric acid with vigorous stirring.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield this compound.

Synthetic Route Visualization

The logical workflow for the synthesis of this compound is depicted in the following diagram.

Synthetic_Route cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 1_methylpyrrole 1-Methylpyrrole 1_methyl_4_nitropyrrole 1-Methyl-4-nitropyrrole 1_methylpyrrole->1_methyl_4_nitropyrrole Nitration (HNO3/Ac2O) trichloroacetyl_chloride Trichloroacetyl Chloride final_product 2,2,2-Trichloro-1-(1-methyl- 4-nitro-1H-pyrrol-2-yl)ethanone trichloroacetyl_chloride->final_product 1_methyl_4_nitropyrrole->final_product Friedel-Crafts Acylation (Trichloroacetyl Chloride, AlCl3)

Caption: Synthetic pathway to the target compound.

Alternative Synthetic Strategies

While the presented two-step route is the most chemically intuitive, alternative synthetic strategies could theoretically be explored. One such alternative would involve the reversal of the reaction sequence:

  • Friedel-Crafts Acylation of 1-methylpyrrole: Reaction of 1-methylpyrrole with trichloroacetyl chloride to yield 2,2,2-trichloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone.

  • Nitration of the acylated product: Subsequent nitration of the ketone to introduce the nitro group at the 4-position.

However, this route may be less efficient. The trichloroacetyl group is strongly deactivating, which would make the subsequent electrophilic nitration of the pyrrole ring more challenging and could lead to lower yields or require harsher reaction conditions. A visual comparison of these two potential routes is provided below.

Logical_Comparison cluster_route1 Route 1 (Proposed) cluster_route2 Route 2 (Alternative) A1 1-Methylpyrrole B1 1-Methyl-4-nitropyrrole A1->B1 Nitration C1 Final Product B1->C1 Acylation A2 1-Methylpyrrole B2 2-Trichloroacetyl- 1-methylpyrrole A2->B2 Acylation C2 Final Product B2->C2 Nitration start Comparison of Synthetic Strategies start->A1 start->A2

Caption: Comparison of potential synthetic strategies.

Cross-reactivity of 2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the cross-reactivity of nitro-pyrrole containing compounds, with a focus on their cytotoxic effects on various cell lines. While specific experimental data for the compound 2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone is not publicly available, this guide draws upon published research on structurally similar nitro-pyrrole derivatives to provide insights into its potential biological activities. The data presented herein is intended to serve as a reference for researchers interested in the potential therapeutic applications of this class of compounds.

The pyrrole ring is a fundamental scaffold in numerous biologically active molecules, and the introduction of a nitro group can significantly influence the compound's electronic properties and biological activity, often imparting cytotoxic or antimicrobial effects.[1][2] This guide summarizes the available data on the cytotoxicity of representative nitro-pyrrole compounds, details the experimental protocols for assessing their activity, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction

Pyrrole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The presence of a nitro group on the pyrrole ring, as seen in this compound, is a key structural feature that can confer potent biological activity. This is often attributed to the electron-withdrawing nature of the nitro group, which can make the compound more susceptible to bioreductive activation under hypoxic conditions, a characteristic of solid tumors.

This guide will focus on the cytotoxic cross-reactivity of nitro-pyrrole compounds, comparing their effects on different cell lines where data is available for analogous structures.

Comparative Cytotoxicity of Nitro-Pyrrole Derivatives

While no specific cytotoxicity data was found for this compound, studies on closely related compounds provide valuable insights into the potential activity of this class of molecules. Research on nitrated derivatives of 2-acetylpyrrole, namely 1-nitro-2-acetyl-pyrrole (NAP) and 1,3,5-trinitro-2-acetylpyrrole (TNAP), has demonstrated their cytotoxic potential.

A study investigating the byproducts of the reaction between 2-acetylpyrrole and nitrite found that the resulting nitropyrrole compounds, NAP and TNAP, exhibited marked cytotoxicity in mouse C3H10T1/2 cells.[3]

Table 1: Summary of Cytotoxicity Data for Representative Nitro-Pyrrole Compounds

CompoundCell LineAssayEndpointResultReference
1-nitro-2-acetyl-pyrrole (NAP)Mouse C3H10T1/2Colony Forming AssayCell SurvivalMarkedly cytotoxic[3]
1,3,5-trinitro-2-acetylpyrrole (TNAP)Mouse C3H10T1/2Colony Forming AssayCell SurvivalMarkedly cytotoxic[3]

Note: Quantitative data such as IC50 values were not provided in the referenced study.

Further research on other synthetic nitro-pyrrolomycins has shown promising anticancer activity against human colon carcinoma (HCT116) and breast cancer (MCF-7) cell lines, with some derivatives exhibiting reduced toxicity towards normal human retinal pigment epithelial (hTERT RPE-1) cells. This suggests a potential for selective cytotoxicity, a desirable characteristic for anticancer agents.

Experimental Protocols

To facilitate further research into the cross-reactivity of this compound and related compounds, detailed protocols for key experimental assays are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Test compound (e.g., this compound)

  • Cell lines of interest (e.g., HeLa, MCF-7, A549, and a non-cancerous control cell line)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Treated and untreated cells

Procedure:

  • Induce apoptosis in the target cells by treating them with the test compound for a specified time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Investigation of Signaling Pathways (Western Blotting)

Western blotting can be used to detect changes in the expression levels of proteins involved in cell survival and apoptosis signaling pathways.

Materials:

  • SDS-PAGE equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, Akt, p-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and untreated cells to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a cytotoxic nitro-pyrrole compound, leading to apoptosis.

Apoptosis Signaling Pathway Hypothetical Signaling Pathway for Nitro-Pyrrole Induced Apoptosis cluster_0 Cell Exterior cluster_1 Cytoplasm Nitro-Pyrrole Nitro-Pyrrole ROS ROS Nitro-Pyrrole->ROS induces Mitochondrion Mitochondrion ROS->Mitochondrion damages Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c releases Bax Bax Bax->Mitochondrion promotes release Bcl-2 Bcl-2 Bcl-2->Mitochondrion inhibits release Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 activates Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates PARP PARP Caspase-3->PARP cleaves Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Hypothetical signaling pathway of nitro-pyrrole induced apoptosis.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental protocols described above.

MTT_Assay_Workflow MTT Assay Workflow Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Nitro-Pyrrole Compound Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate for 4 hours Add_MTT->Incubate Solubilize Add Solubilization Solution Incubate->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data

Caption: Workflow for the MTT cell viability assay.

Apoptosis_Assay_Workflow Annexin V/PI Apoptosis Assay Workflow Treat_Cells Treat Cells with Nitro-Pyrrole Compound Harvest_Cells Harvest and Wash Cells Treat_Cells->Harvest_Cells Resuspend Resuspend in Binding Buffer Harvest_Cells->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Incubate Incubate in the Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

References

A Comparative Analysis of Spectroscopic Data for 2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone and Theoretical Calculations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between experimental spectroscopic data and theoretical calculations for 2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone is currently not feasible due to the lack of publicly available research containing the necessary experimental spectra and corresponding computational studies for this specific compound.

While the synthesis and commercial availability of this compound (CAS No. 120122-47-6) are documented, a thorough spectroscopic characterization coupled with theoretical analysis has not been published in accessible scientific literature. Such a comparative study is crucial for unequivocally confirming the molecular structure, understanding its electronic properties, and providing a benchmark for future research and development.

This guide will, therefore, outline the standard methodologies and the framework for such a comparison, which can be applied once the necessary data becomes available.

I. Experimental Protocols for Spectroscopic Analysis

The acquisition of high-quality spectroscopic data is the foundation of molecular characterization. The following are standard experimental protocols that would be employed.

A. Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy

  • Objective: To identify the vibrational modes of the molecule, corresponding to its functional groups and overall structure.

  • Methodology: The FT-IR spectrum would be recorded using a spectrometer, typically in the range of 4000-400 cm⁻¹. The solid sample would be prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For FT-Raman spectroscopy, a near-infrared laser (e.g., 1064 nm) would be used to excite the sample, and the scattered light collected to obtain the vibrational spectrum, which is complementary to the IR data.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Methodology: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts (δ) would be reported in parts per million (ppm).

C. UV-Vis Spectroscopy

  • Objective: To investigate the electronic transitions within the molecule.

  • Methodology: The UV-Vis absorption spectrum would be recorded using a spectrophotometer, typically over a range of 200-800 nm. The compound would be dissolved in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) of spectroscopic grade, and the absorbance would be measured at various wavelengths.

II. Theoretical Calculation Methodology

Computational chemistry provides a powerful tool for predicting and interpreting spectroscopic data. Density Functional Theory (DFT) is a commonly employed method for this purpose.

  • Objective: To calculate the optimized molecular geometry, vibrational frequencies, NMR chemical shifts, and electronic absorption wavelengths for comparison with experimental data.

  • Methodology:

    • Geometry Optimization: The molecular structure of this compound would be optimized using a functional, such as B3LYP, in conjunction with a basis set, for example, 6-311++G(d,p).

    • Vibrational Frequency Calculation: Following geometry optimization, the vibrational frequencies would be calculated at the same level of theory. The calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximate nature of the theoretical method.

    • NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is typically used to predict the ¹H and ¹³C NMR chemical shifts relative to a standard (e.g., TMS).

    • Electronic Transition Calculation: Time-Dependent DFT (TD-DFT) would be used to calculate the energies of the lowest singlet-singlet electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.

III. Framework for Data Comparison

Once both experimental and theoretical data are obtained, they would be organized into the following tables for a clear and objective comparison.

Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹)

Experimental FT-IRExperimental FT-RamanCalculated Frequencies (Scaled)Assignment (Potential Energy Distribution)
DataDataDataVibrational Mode Description
............

Table 2: Comparison of Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm)

¹H NMR Experimental δCalculated δAssignment
H-xDataDataProton Description
............
¹³C NMR Experimental δ Calculated δ Assignment
C-xDataDataCarbon Description
............

Table 3: Comparison of Experimental and Theoretical UV-Vis Spectral Data

Experimental λmax (nm)Calculated λmax (nm)Oscillator Strength (f)Electronic Transition
DataDataDatae.g., HOMO -> LUMO
............

IV. Workflow for Comparative Spectroscopic Analysis

The logical flow from sample analysis to data comparison is illustrated in the following diagram.

G cluster_exp Experimental Analysis cluster_theo Theoretical Calculations cluster_comp Data Comparison and Analysis exp_sample Sample of 2,2,2-Trichloro-1-(1-methyl- 4-nitro-1h-pyrrol-2-yl)ethanone exp_ftir FT-IR/Raman Spectroscopy exp_sample->exp_ftir exp_nmr NMR Spectroscopy (¹H & ¹³C) exp_sample->exp_nmr exp_uv UV-Vis Spectroscopy exp_sample->exp_uv comp_tables Comparative Data Tables exp_ftir->comp_tables exp_nmr->comp_tables exp_uv->comp_tables theo_model Molecular Modeling theo_dft DFT Calculations (B3LYP/6-311++G(d,p)) theo_model->theo_dft theo_freq Vibrational Frequencies theo_dft->theo_freq theo_nmr NMR Chemical Shifts (GIAO) theo_dft->theo_nmr theo_uv Electronic Transitions (TD-DFT) theo_dft->theo_uv theo_freq->comp_tables theo_nmr->comp_tables theo_uv->comp_tables comp_analysis Structural & Electronic Characterization comp_tables->comp_analysis

Caption: Workflow for the comparison of experimental and theoretical spectroscopic data.

Conclusion

A detailed comparative guide for the spectroscopic properties of this compound against theoretical calculations is a valuable resource for researchers. However, the foundational experimental and computational data is not yet available in the public domain. The framework presented here outlines the necessary steps and methodologies to create such a guide. It is hoped that future research will provide this data, enabling a comprehensive understanding of this molecule's physicochemical properties.

Assessing the Drug-Likeness of 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone: A Comparative Guide Using Lipinski's Rule of Five

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the drug-likeness of the novel compound 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone. Utilizing Lipinski's rule of five as a predictive framework for oral bioavailability, this document compares the subject compound against established pyrrole-containing drugs: Atorvastatin, Ketorolac, and Sunitinib. The objective is to offer a clear, data-driven evaluation to inform early-stage drug discovery and development decisions.

Understanding Lipinski's Rule of Five

Developed by Christopher A. Lipinski, the "rule of five" is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its potential to be an orally active drug in humans. The rule states that, in general, an orally active drug should not violate more than one of the following criteria:

  • Molecular Weight (MW): ≤ 500 Daltons

  • LogP (octanol-water partition coefficient): ≤ 5

  • Hydrogen Bond Donors (HBD): ≤ 5 (sum of OH and NH groups)

  • Hydrogen Bond Acceptors (HBA): ≤ 10 (sum of N and O atoms)

Compounds that adhere to these rules are more likely to have favorable absorption and permeation properties.

Comparative Analysis of Physicochemical Properties

The following table summarizes the calculated physicochemical properties of this compound and the selected comparator drugs in the context of Lipinski's rule of five.

CompoundMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's Violations
This compound 271.49[1][2]2.4862[1]0[1]4[1]0
Atorvastatin558.65.68[3]472
Ketorolac255.27[4]2.07[5]140
Sunitinib398.472.94[6]260

Analysis:

This compound fully complies with Lipinski's rule of five, exhibiting zero violations. Its molecular weight, lipophilicity (LogP), and hydrogen bonding capacity all fall within the desirable ranges for orally administered drugs. In comparison, Atorvastatin, a widely successful drug, violates two of Lipinski's rules (Molecular Weight and LogP). This highlights that the rule of five is a guideline and not an absolute determinant of a compound's success. Ketorolac and Sunitinib, like the target compound, also show no violations, underscoring their favorable physicochemical profiles for oral bioavailability.

Experimental and Computational Protocols

The determination of the physicochemical parameters presented in this guide relies on a combination of computational and experimental methods.

Computational (In Silico) Prediction:

  • Molecular Weight: Calculated from the molecular formula (C₇H₅Cl₃N₂O₃ for the target compound) using the atomic weights of the constituent elements.[1][2]

  • LogP (Octanol-Water Partition Coefficient): This value, a measure of a compound's lipophilicity, is often calculated using computational algorithms. Various models exist, such as those based on atomic contributions or fragment-based methods. The provided LogP for the target compound is a computationally derived value.[1]

  • Hydrogen Bond Donors and Acceptors: These are determined by identifying the number of O-H and N-H bonds (donors) and the number of nitrogen and oxygen atoms (acceptors) within the molecule's structure.

Several software packages and online platforms are available for these predictions, including SwissADME, ChemDraw, and various other cheminformatics tools.

Experimental Determination:

For established drugs, these parameters are often experimentally verified.

  • LogP: Can be experimentally determined using methods such as the shake-flask method, which involves partitioning the compound between n-octanol and water and measuring its concentration in each phase.

  • Solubility: Crucial for absorption, it is determined experimentally through various techniques, including equilibrium solubility assays.

It is important to note that while computational predictions are valuable for high-throughput screening, experimental validation is crucial for lead optimization and preclinical development.

Workflow for Drug-Likeness Assessment

The following diagram illustrates the logical workflow for assessing the drug-likeness of a compound using Lipinski's rule of five.

DrugLikenessWorkflow cluster_input Input cluster_analysis Lipinski's Rule of Five Analysis cluster_evaluation Evaluation cluster_output Output Compound Test Compound (this compound) MW Molecular Weight (≤ 500 Da) Compound->MW LogP LogP (≤ 5) Compound->LogP HBD H-Bond Donors (≤ 5) Compound->HBD HBA H-Bond Acceptors (≤ 10) Compound->HBA ViolationCheck Violations > 1? MW->ViolationCheck LogP->ViolationCheck HBD->ViolationCheck HBA->ViolationCheck DrugLike Potentially Drug-Like ViolationCheck->DrugLike No NonDrugLike Potentially Poor Oral Bioavailability ViolationCheck->NonDrugLike Yes

References

Safety Operating Guide

Proper Disposal of 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone (CAS Number: 120122-47-6). Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance. This compound is classified as a hazardous substance, requiring specialized disposal methods.

Immediate Safety Protocols

Personal Protective Equipment (PPE): Before handling this compound, all personnel must wear appropriate PPE to prevent exposure. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In case of dust or aerosol generation, a NIOSH-approved respirator is necessary.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed professional waste disposal service. The primary method of destruction is incineration.

  • Waste Identification and Segregation:

    • Identify all waste containing this compound. This includes pure compound, contaminated labware (e.g., glassware, pipette tips), and any spill cleanup materials.

    • Segregate this waste from other laboratory waste streams in a designated, clearly labeled, and sealed container.

  • Containerization and Labeling:

    • Use a robust, leak-proof container compatible with the chemical.

    • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution or local regulations.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Storage duration on-site is subject to your facility's hazardous waste generator status (see table below).

  • Engage a Licensed Disposal Company:

    • Contact a certified hazardous waste disposal company to arrange for pickup and transport.

    • Provide the disposal company with a detailed inventory of the waste.

  • Incineration:

    • The licensed disposal company will transport the waste to a permitted incineration facility.

    • This process involves burning the chemical waste in a specialized incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1]

  • Documentation:

    • Retain all documentation related to the waste disposal, including manifests and certificates of destruction, in accordance with institutional and regulatory requirements.

Spill and Contaminated Material Management

In the event of a spill, contain the material using an inert absorbent (e.g., sand, vermiculite). Do not use combustible materials. The resulting mixture should be collected, containerized, and disposed of as hazardous waste following the procedures outlined above. All materials and clothing contaminated with this compound must be treated as hazardous waste and disposed of accordingly.

Regulatory Framework and Generator Status

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA). Your facility's responsibilities are determined by its hazardous waste generator status, which is based on the quantity of hazardous waste produced per calendar month.[2][3][4][5][6][7]

Generator CategoryMonthly Non-Acutely Hazardous Waste GenerationOn-Site Accumulation Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)≤ 1,000 kg (2,200 lbs)
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs)≤ 6,000 kg (13,200 lbs) for up to 180 days
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)No quantity limit, but for a maximum of 90 days

Note: State regulations may be more stringent than federal regulations. Always consult your local environmental health and safety office for specific requirements.

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_disposal Disposal cluster_spill Spill Response start Identify Waste Containing This compound ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate containerize Containerize and Label Waste segregate->containerize store Store in Designated Area containerize->store contact Contact Licensed Hazardous Waste Disposal Company store->contact transport Arrange for Transport contact->transport incinerate Incineration at Permitted Facility transport->incinerate document Retain Disposal Documentation incinerate->document spill Spill Occurs contain Contain Spill with Inert Absorbent spill->contain collect Collect Contaminated Material contain->collect collect->containerize

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for 2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone. The information is intended for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure safe handling and minimize exposure risks.

Chemical Hazards: This compound is harmful if swallowed, in contact with skin, or inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.

Body Part PPE Type Specifications and Standards
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles conforming to EN166 or NIOSH standards are mandatory.[2] A face shield should be worn over goggles for tasks with a higher splash potential.
Hands Chemical-Resistant GlovesDouble-gloving is recommended. Select gloves based on the manufacturer's chemical resistance data for chlorinated and nitrated organic compounds. Nitrile gloves are suitable for incidental contact, but for prolonged handling or direct contact, heavyweight nitrile or butyl rubber gloves are advised. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[2]
Body Laboratory Coat/Impervious ClothingA standard laboratory coat should be worn. For procedures with a significant risk of splashing, an impervious or chemically resistant apron or suit is recommended.[2]
Respiratory RespiratorAll work with this solid compound that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available or if dust generation is unavoidable, respiratory protection is required. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator can be used. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge is recommended.[2] Respirator users must be fit-tested and trained in accordance with their institution's respiratory protection program.
Feet Closed-Toe ShoesSturdy, closed-toe shoes made of a non-porous material must be worn to protect against spills.

PPE Selection Workflow

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Final Check Start Start: Assess Task-Specific Hazards CheckDust Potential for Dust Generation? Start->CheckDust FumeHood Work in a Fume Hood CheckDust->FumeHood No Respirator Select Appropriate Respirator (e.g., P95 or OV/AG/P99) CheckDust->Respirator Yes CheckSplash Potential for Splash? Goggles Wear Chemical Splash Goggles CheckSplash->Goggles Low Risk FaceShield Add Face Shield CheckSplash->FaceShield High Risk FumeHood->CheckSplash Respirator->CheckSplash Gloves Wear Chemical-Resistant Gloves (Double-Glove Recommended) Goggles->Gloves FaceShield->Gloves LabCoat Wear Standard Lab Coat Gloves->LabCoat Impervious Wear Impervious Apron/Suit LabCoat->Impervious Splash Risk Proceed Proceed with Work LabCoat->Proceed No Splash Risk Impervious->Proceed

Caption: PPE selection workflow based on task-specific hazards.

Operational Plan: Safe Handling and Emergency Procedures

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Ensure an eyewash station and safety shower are readily accessible in the immediate work area.

Safe Handling Practices:

  • Before starting work, ensure all necessary PPE is available and in good condition.

  • Weigh and handle the solid material in a manner that minimizes dust generation.

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • After handling, wash hands thoroughly with soap and water.[2]

  • Do not eat, drink, or smoke in the laboratory.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]

Spill Response:

  • Evacuate the area and prevent entry.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[2]

  • Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials for disposal as hazardous waste.

  • Ventilate the area after cleanup is complete.

Disposal Plan: Decontamination and Waste Management

Proper disposal of contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Decontamination of PPE:

  • Gloves: After use, remove gloves using a technique that prevents skin contact with the outer surface. Dispose of contaminated gloves as hazardous waste.[2]

  • Reusable PPE (e.g., face shield, goggles, apron): Decontaminate using a suitable cleaning agent. A thorough wash with soap and water followed by a rinse is generally effective for surface contamination. Ensure the cleaning solution is compatible with the PPE material.

  • Lab Coat: If significantly contaminated, the lab coat should be professionally laundered by a service familiar with handling contaminated laboratory clothing. If grossly contaminated, it should be disposed of as hazardous waste.

Waste Disposal Workflow

Disposal_Workflow Waste Disposal Workflow cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_disposal Final Disposal Start Waste Generated SolidWaste Contaminated Solids (e.g., gloves, wipes, excess compound) Start->SolidWaste LiquidWaste Contaminated Liquids (e.g., cleaning solutions) Start->LiquidWaste SolidContainer Seal in a Labeled, Compatible Solid Waste Container SolidWaste->SolidContainer LiquidContainer Collect in a Labeled, Compatible Liquid Waste Container LiquidWaste->LiquidContainer Labeling Label with 'Hazardous Waste', Chemical Name, and Hazards SolidContainer->Labeling LiquidContainer->Labeling Storage Store in a Designated Satellite Accumulation Area Labeling->Storage Disposal Arrange for Pickup by Licensed Waste Disposal Service Storage->Disposal End Disposal Complete Disposal->End

Caption: Step-by-step workflow for the disposal of contaminated waste.

Waste Disposal Procedure:

  • Segregation: Collect all waste contaminated with this compound separately from other laboratory waste.

  • Containers: Use designated, leak-proof, and compatible containers for solid and liquid waste.

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name, and associated hazard symbols.

  • Storage: Store sealed waste containers in a designated and secure satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service. The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] Do not dispose of this chemical down the drain.[2]

References

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